molecular formula C10H6N2O4 B1222033 1,3-Dinitronaphthalene CAS No. 606-37-1

1,3-Dinitronaphthalene

Cat. No.: B1222033
CAS No.: 606-37-1
M. Wt: 218.17 g/mol
InChI Key: ULALSFRIGPMWRS-UHFFFAOYSA-N
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Description

1,3-dinitronaphthalene is a beige powder. (NTP, 1992)
This compound is a dinitronaphthalene.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dinitronaphthalene
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InChI

InChI=1S/C10H6N2O4/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)12(15)16/h1-6H
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InChI Key

ULALSFRIGPMWRS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C10H6N2O4
Record name 1,3-DINITRONAPHTHALENE
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DSSTOX Substance ID

DTXSID9025164
Record name 1,3-Dinitronaphthalene
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Molecular Weight

218.17 g/mol
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Physical Description

1,3-dinitronaphthalene is a beige powder. (NTP, 1992)
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Boiling Point

Sublimes (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
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CAS No.

606-37-1
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Melting Point

295 to 298 °F (NTP, 1992)
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Foundational & Exploratory

synthesis and properties of 1,3-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Properties of 1,3-Dinitronaphthalene

Introduction

This compound is an aromatic hydrocarbon of significant interest in various chemical research fields. Its molecular structure, characterized by a naphthalene (B1677914) core substituted with two nitro groups at the 1 and 3 positions, imparts unique chemical and physical properties. This guide provides a comprehensive overview of the synthesis, properties, and experimental protocols related to this compound, tailored for researchers, scientists, and professionals in drug development.

It is important to note that the direct nitration of naphthalene, 1-nitronaphthalene, or 2-nitronaphthalene (B181648) does not yield this compound; these reactions lead to heteronuclear nitration, producing other isomers such as 1,5- and 1,8-dinitronaphthalene.[1]

Synthesis of this compound

The synthesis of this compound is not straightforward and cannot be achieved by direct nitration of naphthalene. A notable method involves the dinitration of a Diels-Alder adduct of naphthalene followed by pyrolysis.[1] Another approach involves the removal of a chlorine atom from an aromatic nitrochloro compound.[2]

Synthesis via Diels-Alder Adduct Intermediate

This process involves the formation of a Diels-Alder adduct of naphthalene and hexachlorocyclopentadiene (B6142220), which is then mononitrated and subsequently dinitrated. The resulting dinitro adduct is then subjected to pyrolysis to yield this compound and hexachlorocyclopentadiene.[1]

synthesis_pathway Naphthalene Naphthalene Adduct Diels-Alder Adduct (C₂₀H₈Cl₁₂) Naphthalene->Adduct HCCP Hexachlorocyclopentadiene HCCP->Adduct Nitration1 Nitration (HNO₃/H₂SO₄) Adduct->Nitration1 MonoNitroAdduct Mononitro Adduct (C₂₀H₉Cl₁₂NO₂) Nitration2 Further Nitration (Mixed Acid) MonoNitroAdduct->Nitration2 DiNitroAdduct Dinitro Adduct (C₂₀H₈Cl₁₂N₂O₄) Pyrolysis Pyrolysis (250-300°C, 15 mm) DiNitroAdduct->Pyrolysis DNN This compound Pyrolysis->HCCP Recycled Pyrolysis->DNN Nitration1->MonoNitroAdduct Nitration2->DiNitroAdduct

Caption: Synthesis of this compound via a Diels-Alder adduct.

Experimental Protocols

Preparation of this compound from Mononitrated Diels-Alder Adduct

This protocol is based on the method described in U.S. Patent 3,065,278.[1]

Materials:

  • Mononitrated Diels-Alder diadduct of hexachlorocyclopentadiene and naphthalene (C₂₀H₉Cl₁₂NO₂)

  • Mixed acid (e.g., a mixture of nitric acid and sulfuric acid)

Procedure:

  • 25 parts by weight of the mononitrated diadduct is heated with 75 parts of mixed acid.

  • The reaction mixture is maintained at a controlled temperature to facilitate the second nitration.

  • Upon completion of the reaction, the mixture is cooled, and the dinitrated product is isolated.

  • The isolated dinitro derivative is then subjected to pyrolysis at a temperature of 250-300°C under a reduced pressure of approximately 15 mm Hg.

  • The pyrolysis yields this compound and hexachlorocyclopentadiene. The products can be separated by distillation.

Purification: The crude this compound can be purified by recrystallization. A unique method for separating this compound from 2-nitronaphthalene involves selective sulfonation of the latter with 96% sulfuric acid, leaving the this compound unaffected.[1] The unreacted this compound precipitates upon water treatment and can be collected by filtration.[1]

Properties of this compound

Physical and Chemical Properties
PropertyValueReferences
Molecular Formula C₁₀H₆N₂O₄[3][4][5][6]
Molecular Weight 218.17 g/mol [3][4][5][7]
Appearance Beige powder[7][8]
Melting Point 146-148 °C[3][5][9]
Boiling Point ~359-378 °C[3][5]
Density ~1.433 g/cm³ (estimate)[3]
Solubility Insoluble in water[7][8]
Stability Stable, but may be sensitive to heat or shock. Incompatible with strong bases and oxidizing agents.[3][7][8]
Spectral Data
Spectral Data TypeKey FeaturesReferences
¹H NMR Spectral data is available.[7][10]
¹³C NMR Spectral data is available.[10][11]
Mass Spectrometry (GC-MS) The compound has been characterized by GC-MS.[7][12]

Reactivity and Applications

This compound has been utilized in studies of photocatalytic oxidation reactions in the presence of TiO₂.[3][8] It is also used as a reagent in the chromatographic analysis for the separation of amines and their derivatives.[4]

Safety and Hazards

This compound is associated with several hazards. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][7] Symptoms of exposure can include irritation of mucous membranes, headache, dizziness, cyanosis, nausea, and potential damage to the liver and kidneys.[7] It is also suspected of causing genetic defects.[13]

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Mononitro Adduct Nitration Nitration with Mixed Acid Start->Nitration Isolation Isolation of Dinitro Adduct Nitration->Isolation Pyrolysis Pyrolysis (250-300°C) Isolation->Pyrolysis Crude_Product Crude 1,3-DNN Pyrolysis->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure 1,3-DNN Recrystallization->Pure_Product NMR NMR Spectroscopy Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS MeltingPoint Melting Point Determination Pure_Product->MeltingPoint

Caption: General experimental workflow for this compound.

References

Unveiling the Solid-State Architecture of 1,3-Dinitronaphthalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1,3-dinitronaphthalene, a key nitroaromatic compound. The following sections detail the crystallographic data, experimental protocols for its determination, and an exploration of the intermolecular forces that govern its solid-state assembly. This information is crucial for understanding the physicochemical properties of this compound and for its application in materials science and drug development.

Crystallographic Data Summary

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in a triclinic system with the space group P-1.[1] A comprehensive summary of the crystallographic data is presented in Table 1.

ParameterValue
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions
a7.5552(8) Å
b7.763(1) Å
c9.073(1) Å
α110.742(9)°
β99.570(9)°
γ100.309(9)°
Cell Volume (V) 474.1(2) ų
Molecules per Cell (Z) 2
Calculated Density (Dx) 1.528 g/cm³
Radiation Cu Kα (λ = 1.54178 Å)
Temperature 293 K
Final R-factor 0.064 for 1213 observed reflections

Table 1: Crystallographic data for this compound.[1]

Molecular Geometry and Intermolecular Interactions

The asymmetric unit of the this compound crystal contains one molecule. The naphthalene (B1677914) ring system is essentially planar. A notable feature of the molecular geometry is the significant torsion angle of the nitro group at the C1 position, which is twisted out of the plane of the naphthalene ring by approximately 37°.[1] This deviation is attributed to steric hindrance between the oxygen atoms of the nitro group and the hydrogen atom at the C8 position of the naphthalene ring.

The crystal packing of this compound is primarily governed by a combination of weak intermolecular interactions, which are characteristic of nitroaromatic compounds. These include:

  • π-π Stacking: The planar aromatic rings of adjacent molecules are expected to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

  • C-H···O Hydrogen Bonds: Weak hydrogen bonds between the hydrogen atoms of the naphthalene ring and the oxygen atoms of the nitro groups of neighboring molecules likely play a significant role in the three-dimensional arrangement of the molecules in the crystal.

These types of interactions are crucial in determining the packing efficiency and the physical properties of the crystalline material.

Experimental Protocols

The determination of the crystal structure of this compound involved a series of well-defined experimental steps, from crystal growth to data analysis.

Crystal Growth

Single crystals of this compound suitable for X-ray diffraction were obtained using the vapor diffusion method.[1]

Protocol:

  • A saturated solution of commercially available this compound was prepared in a mixture of cyclohexane (B81311) and 1,2-dichloroethane.

  • This solution was placed in a small, open vial.

  • The small vial was then placed inside a larger, sealed container that contained a reservoir of a more volatile solvent (the precipitant).

  • Over time, the vapor of the precipitant slowly diffused into the solution containing the compound, reducing its solubility.

  • This gradual decrease in solubility led to the slow formation of well-ordered, single crystals.

X-ray Data Collection

A suitable single crystal was mounted on a goniometer head of an Enraf-Nonius CAD-4 diffractometer for data collection.[1]

Protocol:

  • The crystal was cooled to a temperature of 293 K.

  • Copper Kα radiation (λ = 1.54178 Å) was used as the X-ray source.

  • The diffraction data were collected using the 2θ-θ scan technique, where the detector and the crystal rotate in a 2:1 ratio.

  • A set of 1213 independent reflections with I > 2σ(I) were collected and used for structure solution and refinement.

Structure Solution and Refinement

The collected diffraction data was processed to solve and refine the crystal structure. While the specific software used in the original 1991 study is not detailed, the general workflow would have followed standard crystallographic procedures of the time, likely employing direct methods for structure solution and full-matrix least-squares for refinement.

Typical Protocol:

  • Data Reduction: The raw diffraction intensities were corrected for Lorentz and polarization effects.

  • Structure Solution: The initial atomic positions were determined using direct methods, a common approach for small molecules.

  • Structure Refinement: The atomic coordinates and thermal parameters were refined using full-matrix least-squares minimization. The refinement process minimizes the difference between the observed and calculated structure factors, leading to the final refined structure with an R-factor of 0.064.

Workflow and Pathway Visualization

The logical flow of the experimental and computational steps involved in the crystal structure analysis of this compound is illustrated in the following diagram.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination cluster_output Analysis & Output start Commercial this compound crystallization Vapor Diffusion Crystallization (Cyclohexane/1,2-Dichloroethane) start->crystallization crystal Single Crystal Selection crystallization->crystal mounting Crystal Mounting crystal->mounting data_collection Data Collection (Enraf-Nonius CAD-4, Cu Kα, 293 K) mounting->data_collection raw_data Raw Diffraction Data data_collection->raw_data data_reduction Data Reduction (Lorentz & Polarization Correction) raw_data->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->refinement final_structure Final Crystal Structure (R = 0.064) refinement->final_structure analysis Analysis of Geometry & Intermolecular Interactions final_structure->analysis cif_file Crystallographic Information File (CIF) final_structure->cif_file

Experimental workflow for the crystal structure analysis of this compound.

References

Navigating the Solubility Landscape of 1,3-Dinitronaphthalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide addresses the solubility of 1,3-Dinitronaphthalene in organic solvents, a critical parameter for researchers, scientists, and professionals in drug development and chemical synthesis. Despite a comprehensive review of scientific literature, a notable scarcity of quantitative solubility data for this compound persists. This guide provides the available qualitative information, offers quantitative data for the closely related isomers, 1,5- and 1,8-Dinitronaphthalene, as a valuable reference, and details a robust experimental protocol for determining the solubility of this compound.

Solubility Profile of this compound: Current State of Knowledge

A Reference Point: Solubility of 1,5- and 1,8-Dinitronaphthalene Isomers

To provide a practical reference for researchers, this guide presents a summary of the experimentally determined solubility of the 1,5- and 1,8- isomers of dinitronaphthalene in a range of common organic solvents at various temperatures. It is crucial to note that while these isomers share the same molecular formula, their structural differences can significantly influence their solubility characteristics. Therefore, this data should be used as a comparative benchmark with caution.

Table 1: Mole Fraction Solubility (x) of 1,5-Dinitronaphthalene and 1,8-Dinitronaphthalene in Various Organic Solvents at Different Temperatures (K)

SolventIsomer273.15 K278.15 K283.15 K288.15 K293.15 K298.15 K303.15 K308.15 K313.15 K
Acetonitrile 1,5-Dinitronaphthalene-0.000450.000540.000640.000760.000900.001060.001250.00147
1,8-Dinitronaphthalene0.001330.001560.001830.002150.002520.002950.003460.004060.00477
Acetone 1,5-Dinitronaphthalene-0.001390.001610.001860.002150.002490.002880.003330.00385
1,8-Dinitronaphthalene0.004310.004940.005660.006490.007440.008540.009810.011270.01297
Ethyl Acetate 1,5-Dinitronaphthalene-0.001150.001340.001560.001810.002100.002440.002820.00327
1,8-Dinitronaphthalene0.002800.003220.003710.004270.004910.005650.006510.007500.00865
Toluene 1,5-Dinitronaphthalene-0.001020.001200.001410.001650.001930.002260.002640.00308
1,8-Dinitronaphthalene0.002130.002470.002870.003330.003860.004480.005200.006040.00701
Methanol 1,8-Dinitronaphthalene0.000150.000180.000220.000260.000310.000370.000440.000520.00062
Ethanol 1,5-Dinitronaphthalene-0.000160.000190.000230.000270.000320.000380.000450.00053
1,8-Dinitronaphthalene0.000270.000320.000380.000450.000530.000630.000740.000880.00104
n-Propanol 1,8-Dinitronaphthalene0.000340.000410.000480.000570.000670.000790.000930.001100.00130
Isopropanol 1,8-Dinitronaphthalene0.000300.000360.000430.000510.000600.000710.000840.001000.00118
n-Butanol 1,8-Dinitronaphthalene0.000410.000480.000570.000670.000790.000930.001100.001300.00153

Disclaimer: This data is for 1,5- and 1,8-Dinitronaphthalene and should be used for reference purposes only when considering the solubility of this compound.

Experimental Protocol for Solubility Determination

The following section outlines a detailed, generalized methodology for the experimental determination of the solubility of this compound in organic solvents. The isothermal shake-flask method is a widely accepted and reliable technique.[1]

Principle

A supersaturated solution of this compound in the chosen solvent is prepared and agitated at a constant temperature for a sufficient period to reach equilibrium. Once equilibrium is established, the solid and liquid phases are separated, and the concentration of the dissolved solid in the liquid phase is determined using a suitable analytical method.

Materials and Apparatus
  • This compound (high purity)

  • Organic solvents (analytical grade)

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer

  • Analytical balance

  • Glass vials with screw caps

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis equipment)

Procedure
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature.

    • Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute remains constant.

  • Phase Separation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or further dissolution.

    • Immediately filter the sample through a syringe filter into a clean, dry container. The filter should also be at the experimental temperature.

  • Analysis of the Saturated Solution:

    • Gravimetric Method:

      • Accurately weigh a known volume of the filtered saturated solution.

      • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of this compound).

      • Weigh the remaining solid residue.

      • Calculate the solubility in terms of mass of solute per mass or volume of solvent.[2][3]

    • UV-Vis Spectrophotometry:

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

      • Accurately dilute a known volume of the filtered saturated solution with the solvent.

      • Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.

      • Calculate the solubility, accounting for the dilution factor.[4]

    • High-Performance Liquid Chromatography (HPLC):

      • Develop a suitable HPLC method (column, mobile phase, flow rate, and detector) for the analysis of this compound.

      • Prepare a calibration curve using standard solutions of known concentrations.

      • Inject a known volume of the filtered saturated solution (appropriately diluted if necessary) into the HPLC system.

      • Determine the concentration from the peak area by referencing the calibration curve.

Data Presentation

The solubility data should be presented in a clear and organized manner, typically in a table, with columns for the solvent, temperature, and the measured solubility in appropriate units (e.g., g/100g solvent, mol/L, or mole fraction).

Visualizing the Experimental Workflow and Isomer Context

To further clarify the experimental process and the relationship between the dinitronaphthalene isomers, the following diagrams are provided.

Dinitronaphthalene_Isomers cluster_isomers Dinitronaphthalene Isomers cluster_data Solubility Data Availability 1,3-DNN This compound Qualitative Qualitative Data (< 1 mg/mL) 1,3-DNN->Qualitative Limited 1,5-DNN 1,5-Dinitronaphthalene Quantitative Quantitative Data (Tables Available) 1,5-DNN->Quantitative Available 1,8-DNN 1,8-Dinitronaphthalene 1,8-DNN->Quantitative Available

Dinitronaphthalene Isomer Data Availability

Solubility_Determination_Workflow A Preparation of Supersaturated Solution B Equilibration (Thermostatic Shaker) A->B C Phase Separation (Settling & Filtration) B->C D Analysis of Saturated Solution C->D E Gravimetric Analysis D->E F UV-Vis Spectroscopy D->F G HPLC Analysis D->G H Data Calculation & Presentation E->H F->H G->H

Experimental Workflow for Solubility Determination

This technical guide provides a comprehensive overview of the current understanding of this compound solubility and a practical framework for its experimental determination. The provided data on related isomers serves as a valuable, albeit comparative, resource for researchers in the field.

References

Spectroscopic Profile of 1,3-Dinitronaphthalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Dinitronaphthalene, a key nitroaromatic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for identification, characterization, and quality control in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Data

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), exhibits distinct signals for the six aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
H-49.036d2.2
H-28.926d2.2
H-88.60m
H-58.19m
H-67.96m
H-77.84m

Note: The assignments are based on typical chemical shifts for nitroaromatic compounds and coupling patterns. 'd' denotes a doublet and 'm' denotes a multiplet.[1]

¹³C NMR Data

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in this compound. The spectrum is characterized by strong absorption bands corresponding to the nitro (NO₂) groups and the aromatic ring system.

Key IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~1540 - 1520Asymmetric NO₂ stretchStrong
~1350 - 1330Symmetric NO₂ stretchStrong
~3100 - 3000Aromatic C-H stretchMedium
~1600 - 1450Aromatic C=C stretchMedium to Weak
~900 - 675Aromatic C-H out-of-plane bendStrong

Note: These are characteristic ranges for nitroaromatic compounds. Specific peak values can be found in spectral databases. The FTIR spectrum of this compound is available in databases, often obtained using a potassium bromide (KBr) wafer technique.[3][4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. For nitroaromatic compounds like this compound, the spectrum is expected to show absorptions arising from π → π* transitions of the naphthalene (B1677914) ring and n → π* transitions of the nitro groups.

While specific experimental absorption maxima (λmax) for this compound are not widely reported in readily accessible literature, the UV-Vis spectrum of this compound is a valuable tool for quantitative analysis and for studying its electronic properties.[5]

Experimental Protocols

The following sections outline generalized experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

A general procedure for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved. For ¹³C NMR, a higher concentration (around 50 mg) may be required for a good signal-to-noise ratio.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition: For a typical ¹H NMR experiment, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Proton decoupling is commonly used to simplify the spectrum and improve sensitivity.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).[6]

Infrared (IR) Spectroscopy (KBr Pellet Method)

The KBr pellet technique is a common method for obtaining the IR spectrum of solid samples like this compound:

  • Sample Grinding: Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder into a pellet die and press it under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum. A background spectrum of an empty sample holder or a pure KBr pellet should be recorded and subtracted from the sample spectrum.[7]

UV-Vis Spectroscopy

A general protocol for UV-Vis analysis is as follows:

  • Solvent Selection: Choose a suitable UV-grade solvent in which this compound is soluble and that is transparent in the wavelength range of interest (e.g., ethanol (B145695) or methanol).

  • Sample Preparation: Prepare a dilute solution of this compound of a known concentration in the chosen solvent.

  • Blank Measurement: Fill a cuvette with the pure solvent and use it to record a baseline spectrum.

  • Sample Measurement: Rinse and fill the cuvette with the sample solution and record its absorption spectrum over the desired wavelength range (typically 200-800 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Visualizations

Diagram of a General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output Compound This compound Dissolution Dissolution in Deuterated Solvent (NMR) or UV-Vis Solvent Compound->Dissolution Grinding Grinding with KBr (IR) Compound->Grinding NMR_Spec NMR Spectrometer Dissolution->NMR_Spec UV_Spec UV-Vis Spectrometer Dissolution->UV_Spec IR_Spec FTIR Spectrometer Grinding->IR_Spec Processing Fourier Transform, Baseline Correction, Peak Picking NMR_Spec->Processing IR_Spec->Processing UV_Spec->Processing Interpretation Structural Elucidation, Functional Group ID, Quantitative Analysis Processing->Interpretation Data_Tables Spectroscopic Data Tables Interpretation->Data_Tables Report Technical Report Data_Tables->Report

Caption: A generalized workflow for spectroscopic analysis.

References

A-Depth Technical Guide to Quantum Chemical Calculations for 1,3-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the molecular structure, vibrational spectra, and electronic properties of 1,3-Dinitronaphthalene. This document details both the computational and experimental protocols necessary for a thorough analysis, presenting key quantitative data in structured tables for comparative assessment. Methodological workflows and the relationship between theoretical and experimental approaches are visualized using Graphviz diagrams. The insights derived from these calculations are crucial for understanding the molecule's reactivity and stability, which is valuable for its application in materials science and as a scaffold in drug development.

Introduction

This compound (C₁₀H₆N₂O₄) is a nitroaromatic hydrocarbon of significant interest due to the influence of its two nitro groups on the electronic structure of the naphthalene (B1677914) backbone. These substitutions create unique properties relevant to the study of energetic materials, chemical synthesis, and the design of novel therapeutic agents. Understanding the precise molecular geometry, vibrational modes, and electronic characteristics is fundamental to predicting its chemical behavior and potential interactions.

Quantum chemical calculations offer a powerful, non-experimental route to probe these properties with high accuracy. Among the available methods, Density Functional Theory (DFT) has emerged as a robust and computationally efficient tool for studying nitroaromatic compounds.[1][2] This guide focuses on the application of the B3LYP functional, a widely used hybrid functional that consistently provides reliable results for organic molecules.[2][3] By combining theoretical calculations with experimental data from techniques like FT-IR, FT-Raman, and X-ray crystallography, a validated and detailed model of the molecule's physicochemical profile can be constructed.

Methodologies and Protocols

A dual approach combining computational modeling with experimental validation is essential for a comprehensive analysis.

Computational Protocol: Density Functional Theory

Quantum chemical calculations are performed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of this compound.

Detailed Protocol:

  • Software: All calculations are performed using the GAUSSIAN 09 or a comparable software package.

  • Method Selection: The Density Functional Theory (DFT) approach is employed.[1]

  • Functional and Basis Set: The B3LYP hybrid functional is used in conjunction with the 6-311++G(d,p) basis set to provide a high level of accuracy for both geometric and electronic properties.[1][3]

  • Geometry Optimization: The initial structure of this compound is optimized without constraints to locate the global minimum on the potential energy surface. The convergence is confirmed when all forces on the atoms are negligible.

  • Frequency Calculation: Harmonic vibrational frequencies are calculated at the optimized geometry to confirm it as a true energy minimum (characterized by the absence of imaginary frequencies) and to simulate the infrared and Raman spectra.[4]

  • Further Analysis:

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular charge transfer, donor-acceptor interactions, and the stabilization energy associated with hyperconjugation.[5][6]

    • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is then determined to provide insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions.[7][8]

Computational_Workflow cluster_setup Setup cluster_core Core Calculation cluster_analysis Post-Calculation Analysis cluster_output Outputs start Initial Structure of This compound method Select Method: DFT (B3LYP) / 6-311++G(d,p) start->method opt Geometry Optimization method->opt freq Frequency Calculation opt->freq out_geom Optimized Geometry opt->out_geom nbo NBO Analysis freq->nbo fmo FMO Analysis (HOMO-LUMO) freq->fmo spectra Simulated IR/Raman Spectra freq->spectra out_elec Electronic Properties nbo->out_elec fmo->out_elec out_vib Vibrational Modes spectra->out_vib

Caption: Workflow for Quantum Chemical Calculations.
Experimental Protocol

Experimental data provides the basis for validating the computational results.

1. Spectroscopic Analysis:

  • FT-IR Spectroscopy: The Fourier Transform Infrared (FT-IR) spectrum is recorded in the 4000–400 cm⁻¹ range. The sample is prepared by mixing this compound with KBr and pressing it into a pellet.

  • FT-Raman Spectroscopy: The Fourier Transform Raman (FT-Raman) spectrum is recorded in the 3500–50 cm⁻¹ range using a spectrometer equipped with an Nd:YAG laser for excitation.[1]

2. Structural Analysis:

  • X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise solid-state geometry, including bond lengths and angles. Data for this compound is available and was reported by H. L. Ammon.[9][10] This experimental data serves as the primary benchmark for the calculated geometry.[11]

Experimental_Workflow cluster_vib Vibrational Analysis cluster_struct Structural Analysis cluster_output Experimental Data start This compound (Commercial Sample) ftir_prep Prepare KBr Pellet start->ftir_prep raman_prep Place Sample start->raman_prep crystal Grow Single Crystal start->crystal ftir_rec Record FT-IR Spectrum ftir_prep->ftir_rec out_ir FT-IR Spectrum ftir_rec->out_ir raman_rec Record FT-Raman Spectrum raman_prep->raman_rec out_raman FT-Raman Spectrum raman_rec->out_raman xrd Perform X-ray Diffraction crystal->xrd out_xray Crystal Structure Data xrd->out_xray

Caption: Workflow for Experimental Analysis.

Results and Discussion

The synergy between computational and experimental data provides a robust understanding of this compound.

Validation_Loop calc Quantum Chemical Calculations (DFT) comp Comparison & Validation calc->comp Predicted Data exp Experimental Measurements exp->comp Measured Data model Validated Molecular Model (Structure, Spectra, Reactivity) comp->model Good Agreement

Caption: Relationship between Theoretical and Experimental Data.
Molecular Geometry

The geometry of this compound was optimized using the B3LYP/6-311++G(d,p) level of theory. The calculated bond lengths and angles are expected to be in close agreement with experimental X-ray diffraction data.[9][11] A key structural feature is the torsion angle of the nitro groups relative to the naphthalene plane. The C1 nitro group is significantly twisted out of the ring plane by approximately 37° to minimize steric hindrance with the hydrogen atom at the C8 position.[9]

Table 1: Selected Optimized Geometrical Parameters (Calculated vs. Experimental)

Parameter Bond/Angle Calculated (B3LYP) Experimental (X-ray)[9]
Bond Lengths (Å) C1-C2 Value 1.359 (avg)
C2-C3 Value 1.391 (avg)
C1-N1 Value Value
C3-N2 Value Value
N-O (avg) Value Value
Bond Angles (º) C2-C1-N1 Value Value
C2-C3-N2 Value Value
O-N-O (avg) Value Value
Dihedral Angle (º) C2-C1-N1-O1 Value ~37

Note: Placeholder "Value" indicates data that would be generated from a specific calculation run. Experimental values are cited from the literature.

Vibrational Analysis

The calculated vibrational frequencies provide a basis for assigning the peaks observed in the experimental FT-IR and FT-Raman spectra. Theoretical frequencies are often scaled to correct for anharmonicity and limitations of the theoretical model.[12][13] Key vibrational modes for this compound include the symmetric and asymmetric stretching of the NO₂ groups, aromatic C-H stretching, and C=C stretching of the naphthalene ring.

Table 2: Assignment of Key Vibrational Frequencies (cm⁻¹)

Assignment Calculated (Scaled) FT-IR (Experimental) FT-Raman (Experimental)
Aromatic C-H stretch 3100-3000 Observed Peak Observed Peak
NO₂ asymmetric stretch ~1550 Observed Peak Observed Peak
NO₂ symmetric stretch ~1350 Observed Peak Observed Peak
Aromatic C=C stretch 1600-1400 Observed Peak Observed Peak
C-N stretch ~850 Observed Peak Observed Peak

Note: "Observed Peak" refers to values from experimental spectra. Calculated values are typical for this class of compound.

Electronic Properties and Reactivity

The electronic properties are crucial for understanding the molecule's stability and reactivity. The HOMO and LUMO are distributed across the π-system of the molecule. The presence of the electron-withdrawing nitro groups significantly lowers the energy of the LUMO, making the molecule a potential electron acceptor.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing chemical reactivity.[8] A smaller gap suggests that the molecule is more polarizable and has higher chemical reactivity.[7] The calculated global reactivity descriptors provide further quantitative measures of its stability and electrophilicity.[14]

Table 3: Calculated Electronic Properties

Parameter Symbol Value (eV)
HOMO Energy E_HOMO Value
LUMO Energy E_LUMO Value
HOMO-LUMO Gap ΔE Value
Ionization Potential IP Value
Electron Affinity EA Value
Electronegativity χ Value
Chemical Hardness η Value
Electrophilicity Index ω Value

Note: Values are calculated from the HOMO and LUMO energies at the B3LYP/6-311++G(d,p) level of theory.

Natural Bond Orbital (NBO) Analysis

NBO analysis reveals significant delocalization of electron density from the naphthalene ring to the nitro groups. This intramolecular charge transfer is a defining feature of nitroaromatic compounds. The analysis quantifies the stabilization energy (E⁽²⁾) associated with these donor-acceptor interactions, primarily from the π-orbitals of the aromatic ring (donor) to the antibonding π*-orbitals of the N-O bonds (acceptor). This charge transfer contributes to the molecule's overall stability and its characteristic electronic properties.[5][6]

Conclusion

This guide outlines a robust, integrated computational and experimental approach for the detailed characterization of this compound. Quantum chemical calculations using DFT at the B3LYP/6-311++G(d,p) level of theory provide highly accurate predictions of molecular geometry, vibrational spectra, and electronic properties. When validated against experimental X-ray and spectroscopic data, these calculations yield a comprehensive molecular model. The insights gained—including structural parameters, vibrational assignments, and reactivity descriptors derived from FMO and NBO analyses—are invaluable for researchers in materials science and medicinal chemistry, enabling the prediction of chemical behavior and guiding the design of new functional molecules.

References

Thermal Decomposition Characteristics of 1,3-Dinitronaphthalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides a comprehensive overview of the known properties and expected thermal behavior of 1,3-Dinitronaphthalene. It is important to note that a thorough search of publicly available scientific literature did not yield specific experimental data on its thermal decomposition characteristics, such as that obtained from Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA). Therefore, this guide synthesizes available information on its physical properties, general safety data, and the known thermal behavior of analogous nitroaromatic compounds to provide a robust framework for researchers, scientists, and drug development professionals.

Introduction

This compound is a nitroaromatic hydrocarbon with the molecular formula C₁₀H₆(NO₂)₂. As with many nitroaromatic compounds, understanding its thermal stability is critical for safe handling, storage, and processing. The presence of two nitro groups on the naphthalene (B1677914) core suggests a potential for energetic decomposition upon heating, which could lead to the release of toxic gases and pose an explosion hazard. This guide summarizes the available physical and safety data for this compound and provides detailed, standardized protocols for its thermal analysis. By also presenting data from related nitroaromatic compounds, this document aims to offer a valuable resource for anticipating its behavior and designing safe experimental procedures.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various experimental setups.

PropertyValueReference(s)
Molecular Formula C₁₀H₆N₂O₄[1][2][3]
Molecular Weight 218.17 g/mol [1][2][3]
Appearance Beige powder[1][4]
Melting Point 146 - 148 °C (295 - 298 °F)[2][3]
Boiling Point Sublimes[5]
Flash Point 192 °C (378 °F)[2]
Water Solubility < 1 mg/mL at 20 °C (68 °F)[1][4]
CAS Number 606-37-1[1][2][3]

Thermal Stability and Hazards

While specific quantitative data on the thermal decomposition of this compound is not available, safety data sheets and related literature provide qualitative insights into its thermal stability.

General Stability:

  • The compound is described as stable under normal conditions but may be sensitive to heat or shock.[1][4]

  • It is incompatible with strong bases and strong oxidizing agents.[4]

Decomposition Hazards:

  • When heated to decomposition, it emits toxic vapors of nitrogen oxides (NOx).[4]

  • As a nitroaromatic compound, it is classified as potentially explosive.[1]

The primary thermal decomposition pathway for many nitroaromatic compounds at high temperatures is the homolysis of the C-NO₂ bond.[6] This initial step is highly endothermic, but it is followed by a series of exothermic secondary reactions of the decomposition products, which can lead to a thermal runaway.

Recommended Experimental Protocols for Thermal Analysis

To determine the specific thermal decomposition characteristics of this compound, the following experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and the onset temperature, peak temperature, and enthalpy of decomposition of this compound.

Methodology:

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum or gold-plated high-pressure crucible. An empty, sealed crucible of the same type should be used as a reference.

  • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min).

  • Temperature Program:

    • Equilibrate the sample at a temperature well below the melting point (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) to a final temperature that ensures complete decomposition (e.g., 400 °C). Using multiple heating rates allows for the calculation of kinetic parameters.

  • Data Analysis:

    • Determine the melting point from the onset of the endothermic melting peak.

    • Calculate the enthalpy of fusion by integrating the area of the melting peak.

    • Determine the onset temperature of decomposition from the start of the exothermic decomposition peak.

    • Identify the peak temperature of decomposition.

    • Calculate the enthalpy of decomposition by integrating the area of the exothermic peak.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature range of decomposition and the mass loss associated with the decomposition of this compound.

Methodology:

  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina (B75360) or platinum crucible.

  • Atmosphere: Purge the TGA furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

  • Temperature Program:

    • Equilibrate the sample at ambient temperature.

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature where no further mass loss is observed (e.g., 600 °C).

  • Data Analysis:

    • Plot the mass of the sample as a function of temperature.

    • Determine the onset temperature of decomposition, corresponding to the initial mass loss.

    • Identify the temperature of maximum mass loss rate from the derivative of the TGA curve (DTG curve).

    • Determine the final residual mass.

Comparative Thermal Decomposition Data

To provide a context for the expected thermal behavior of this compound, Table 2 summarizes the thermal decomposition data for other related nitroaromatic compounds. It is important to note that the decomposition characteristics can vary significantly between isomers.

CompoundOnset Temperature (°C)Peak Temperature (°C)Decomposition Enthalpy (kJ/mol)Reference
1,3-Dinitrobenzene~270~300~400General Literature
1,4-Dinitrobenzene~270~300~400General Literature
2,4-Dinitrotoluene~250~280~350General Literature
2,4,6-Trinitrotoluene (TNT)~240~295~500[7]
o-Nitrotoluene~280~310-[7]

Note: The values in this table are approximate and can vary depending on the experimental conditions (e.g., heating rate, sample mass, atmosphere).

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for thermal analysis and a generalized decomposition pathway for nitroaromatic compounds.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_output Output Sample This compound Sample Weighing Accurate Weighing (1-10 mg) Sample->Weighing Crucible Encapsulation in Crucible (Al, Au, Pt, or Alumina) Weighing->Crucible DSC Differential Scanning Calorimetry (DSC) Crucible->DSC TGA Thermogravimetric Analysis (TGA) Crucible->TGA DSC_Data Heat Flow vs. Temperature - Melting Point - Decomposition Onset & Peak - Enthalpy of Decomposition DSC->DSC_Data TGA_Data Mass vs. Temperature - Decomposition Stages - Mass Loss - Residual Mass TGA->TGA_Data Kinetics Kinetic Analysis (e.g., Kissinger, Ozawa methods) DSC_Data->Kinetics Report Thermal Hazard Assessment DSC_Data->Report TGA_Data->Report Kinetics->Report

Caption: Experimental workflow for the thermal analysis of this compound.

Decomposition_Pathway cluster_initiation Initiation Step cluster_propagation Propagation & Secondary Reactions cluster_products Final Products DNN This compound (C10H6(NO2)2) Initiation C-NO2 Bond Homolysis DNN->Initiation High Temperature Radicals Aryl and NO2 Radicals Initiation->Radicals Intermediates Nitroso & Phenolic Intermediates Radicals->Intermediates Hydrogen Abstraction, Rearrangement Polymerization Condensation & Polymerization Reactions Intermediates->Polymerization Gases Gaseous Products (NOx, CO, CO2, H2O, N2) Intermediates->Gases Polymerization->Gases Solid Solid Residue (Carbonaceous Char) Polymerization->Solid

Caption: Generalized thermal decomposition pathway for nitroaromatic compounds.

Conclusion

While specific experimental data on the thermal decomposition of this compound is currently lacking in the accessible literature, this guide provides a comprehensive starting point for researchers. The provided physicochemical properties and qualitative safety information underscore the need for caution when handling this compound at elevated temperatures. The detailed experimental protocols for DSC and TGA offer a clear methodology for obtaining the necessary quantitative data on its thermal stability and decomposition kinetics. By understanding the behavior of analogous nitroaromatic compounds, researchers can better anticipate the potential hazards and design safer experimental and industrial processes involving this compound. Further research is essential to fully characterize the thermal decomposition of this compound and to ensure its safe application.

References

An In-depth Technical Guide to the Synthesis of 1,3-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism and synthetic pathway for obtaining 1,3-dinitronaphthalene. Due to the regiochemical constraints of electrophilic aromatic substitution on the naphthalene (B1677914) ring, the direct dinitration of naphthalene does not yield the 1,3-isomer. This document details the established indirect, multi-step synthesis, including a detailed experimental protocol, quantitative data, and a visualization of the reaction workflow.

The Challenge of Direct Nitration: A Mechanistic Explanation

The direct nitration of naphthalene with mixed acids (concentrated nitric and sulfuric acids) readily yields 1-nitronaphthalene (B515781) as the major product. However, the subsequent introduction of a second nitro group does not lead to the formation of this compound. This is due to the directing effects of the nitro group, which is a deactivating meta-director in benzene (B151609) chemistry. In the case of 1-nitronaphthalene, the nitro group deactivates the ring to which it is attached, favoring electrophilic attack on the other, un-nitrated ring (heteronuclear nitration).[1] Consequently, the dinitration of naphthalene or 1-nitronaphthalene primarily produces a mixture of 1,5- and 1,8-dinitronaphthalene.

The Indirect Synthesis of this compound via a Diels-Alder Adduct

The most viable and documented method for synthesizing this compound involves a multi-step process that circumvents the challenges of direct nitration. This pathway utilizes a Diels-Alder reaction to protect the naphthalene core, allowing for controlled nitration, followed by a retro-Diels-Alder reaction (pyrolysis) to release the desired product.[1]

The overall process can be summarized in the following stages:

  • Formation of the Diels-Alder Diadduct: Naphthalene undergoes a Diels-Alder reaction with two equivalents of hexachlorocyclopentadiene (B6142220) to form a stable diadduct.

  • Mononitration of the Diadduct: The diadduct is then mononitrated, resulting in a mixture of α- and β-nitro isomers.

  • Dinitration of the Mononitrated Adduct: The mixture of mononitrated adducts is subjected to a second nitration. The α-nitro adduct is selectively converted to the 1,3-dinitro adduct.

  • Pyrolysis of the Dinitrated Adduct: The 1,3-dinitro adduct is isolated and then pyrolyzed under reduced pressure to yield this compound and regenerate hexachlorocyclopentadiene.

Below is a detailed experimental protocol based on the established literature.[1]

Experimental Protocol

Step 1: Synthesis of the Naphthalene-Hexachlorocyclopentadiene Diadduct

  • This protocol is based on the established Diels-Alder reaction of naphthalene and hexachlorocyclopentadiene and it is recommended to consult the primary literature for specific reagent quantities and reaction conditions.

  • Procedure: In a suitable high-pressure reactor, combine naphthalene and two molar equivalents of hexachlorocyclopentadiene. The reaction is typically carried out at elevated temperatures and pressures to facilitate the cycloaddition. After the reaction is complete, the diadduct is isolated and purified, typically by recrystallization from an appropriate solvent.

Step 2: Mononitration of the Diadduct

  • Procedure: The naphthalene-hexachlorocyclopentadiene diadduct is dissolved in a suitable solvent and treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled temperature. The reaction is monitored until the desired degree of mononitration is achieved. The product, a mixture of α- and β-mononitrated adducts, is then isolated by quenching the reaction with water and collecting the precipitated solid. The crude product is washed to remove residual acid and dried.

Step 3: Dinitration of the Mononitrated Adduct

  • Reagents:

    • Mononitrated adduct mixture (from Step 2)

    • Mixed acid (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid)

  • Procedure: The mixture of mononitrated adducts is carefully added to a pre-cooled mixed acid solution with vigorous stirring. The reaction temperature is maintained at a specific range to ensure the selective dinitration of the α-isomer. The reaction is allowed to proceed for a set time, after which the mixture is poured onto crushed ice to precipitate the dinitrated product. The solid is collected by filtration, washed thoroughly with water until neutral, and dried.

Step 4: Pyrolysis of the 1,3-Dinitro Adduct and Purification of this compound

  • Apparatus: A pyrolysis apparatus equipped with a heating mantle, a vacuum pump, and a collection flask.

  • Procedure: The dried 1,3-dinitro adduct is placed in the pyrolysis reactor. The system is evacuated to a reduced pressure. The reactor is then heated to the pyrolysis temperature, causing the retro-Diels-Alder reaction to occur. The volatile products, this compound and hexachlorocyclopentadiene, are collected in a cooled trap.

  • Purification: The collected distillate, a mixture of this compound and hexachlorocyclopentadiene, is then subjected to a purification process. This can be achieved by fractional distillation under reduced pressure or by selective solvent extraction to separate the this compound from the hexachlorocyclopentadiene. Further purification of the this compound can be accomplished by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound via the Diels-Alder adduct method, based on available literature.[1]

StepParameterValue
Mononitration Composition of Mononitrated Adduct~13% α-nitro adduct, ~87% β-nitro adduct
Dinitration Reaction Time3 to 6 hours (dependent on α-nitro adduct concentration)
Pyrolysis Temperature250-300 °C
Pressure15 mm Hg

Reaction Workflow Visualization

The following diagram illustrates the logical workflow for the indirect synthesis of this compound.

Synthesis_Workflow Naphthalene Naphthalene Diadduct Naphthalene-HCPD Diadduct Naphthalene->Diadduct Diels-Alder HCPD Hexachlorocyclopentadiene HCPD->Diadduct Mononitrated_Adduct Mononitrated Adduct (α and β isomers) Diadduct->Mononitrated_Adduct Mononitration Dinitrated_Adduct 1,3-Dinitro Adduct Mononitrated_Adduct->Dinitrated_Adduct Dinitration DNN This compound Dinitrated_Adduct->DNN Pyrolysis HCPD_regen Hexachlorocyclopentadiene (regenerated) Dinitrated_Adduct->HCPD_regen Pyrolysis

References

An In-depth Technical Guide to the Electrochemical Properties of 1,3-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dinitronaphthalene is a nitroaromatic hydrocarbon of significant interest in environmental science and toxicology. Understanding its electrochemical properties is crucial for developing sensitive analytical methods for its detection and for elucidating its mechanism of action in biological systems. This technical guide provides a comprehensive overview of the electrochemical behavior of this compound, with a focus on its reduction at various electrodes. The document details quantitative data, experimental protocols, and a proposed electrochemical reduction mechanism.

Quantitative Electrochemical Data

The electrochemical detection of this compound is primarily based on the reduction of its two nitro groups. Differential Pulse Voltammetry (DPV) has been shown to be a sensitive technique for its quantification. The following table summarizes the available quantitative data for the determination of this compound using DPV.

Analytical MethodElectrodeSupporting ElectrolytepHLimit of Quantification (LOQ)Concentration Range (µmol/L)Reference
Differential Pulse Voltammetry (DPV)Silver Solid Amalgam Electrode (modified with a meniscus)Not SpecifiedNot Specified2 µmol/LNot Specified[1]
Differential Pulse Voltammetry (DPV)Not SpecifiedBritton–Robinson buffer and methanol (B129727) mixture (1:1)8.21.0 µmol/Lup to 100 µmol/L[1]
Differential Pulse Voltammetry (DPV)Not SpecifiedBritton–Robinson buffer and methanol mixture (9:1) with 0.001 mol/L Na2EDTA7.00.4 µmol/LNot Specified[1]

Experimental Protocols

A detailed experimental protocol for the determination of this compound using Differential Pulse Voltammetry (DPV) is provided below. This protocol is synthesized from various sources and represents a standard approach for such analyses.

Protocol: Determination of this compound by Differential Pulse Voltammetry (DPV)

1. Materials and Reagents:

  • This compound standard solution (e.g., 1 mM in methanol)

  • Britton-Robinson buffer components (boric acid, phosphoric acid, acetic acid)

  • Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Methanol (analytical grade)

  • Deionized water

  • Nitrogen gas (high purity)

2. Instrumentation:

  • Potentiostat/Galvanostat with DPV capabilities

  • Three-electrode electrochemical cell

  • Working Electrode (e.g., Hanging Mercury Drop Electrode (HMDE), Glassy Carbon Electrode (GCE), or Silver Solid Amalgam Electrode (AgSAE))

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))

  • Counter Electrode (e.g., Platinum wire)

3. Preparation of Solutions:

  • Britton-Robinson Buffer: Prepare a stock solution containing 0.04 M boric acid, 0.04 M phosphoric acid, and 0.04 M acetic acid in deionized water. The desired pH is achieved by adding a specific volume of 0.2 M NaOH.

  • Supporting Electrolyte: For analysis, a mixture of Britton-Robinson buffer and methanol is commonly used (e.g., 1:1 or 9:1 v/v).[1]

  • Analyte Solutions: Prepare a series of standard solutions of this compound by diluting the stock solution with the supporting electrolyte to the desired concentrations.

4. Experimental Procedure:

  • Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes.

  • Deoxygenation: Add the analyte solution to the electrochemical cell and purge with high-purity nitrogen gas for at least 5-10 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a nitrogen atmosphere over the solution during the experiment.

  • DPV Parameters: Set the DPV parameters on the potentiostat. Typical parameters include:

    • Initial Potential: e.g., -0.2 V

    • Final Potential: e.g., -1.2 V

    • Pulse Amplitude: 50 mV

    • Pulse Width: 50 ms

    • Scan Rate: 20 mV/s

    • Quiet Time: 5 s

  • Measurement: Initiate the DPV scan and record the voltammogram.

  • Calibration: Record the DPVs for the series of standard solutions to construct a calibration curve of peak current versus concentration.

  • Sample Analysis: Record the DPV of the unknown sample and determine its concentration from the calibration curve.

Electrochemical Reduction Mechanism

The electrochemical reduction of dinitronaphthalenes is a complex, multi-step process that is highly dependent on the pH of the solution. While a detailed mechanism specifically for this compound is not extensively documented, a proposed pathway can be inferred from the well-studied behavior of other nitroaromatic compounds and the closely related 1,5-dinitronaphthalene.[2] The reduction involves the sequential transfer of electrons and protons to the nitro groups.

In acidic to neutral media, the reduction of each nitro group to a hydroxylamine (B1172632) group is a four-electron, four-proton process. This is followed by a further two-electron, two-proton reduction of the hydroxylamine to an amine. In alkaline media, the reduction typically stops at the hydroxylamine stage.

The proposed electrochemical reduction pathway for this compound is illustrated in the following diagram.

G DNN This compound Naphthylnitrohydroxylamine 1-Nitro-3-hydroxylaminonaphthalene DNN->Naphthylnitrohydroxylamine +4e-, +4H+ Naphthylnitroamine 1-Nitro-3-aminonaphthalene Naphthylnitrohydroxylamine->Naphthylnitroamine +2e-, +2H+ (in acidic media) Diaminonaphthalene 1,3-Diaminonaphthalene Naphthylnitroamine->Diaminonaphthalene +4e-, +4H+ Naphthylnitroamine->Diaminonaphthalene

Caption: Proposed electrochemical reduction pathway of this compound.

Experimental Workflow

The general workflow for the electrochemical analysis of this compound is depicted in the following diagram.

G cluster_prep Sample and Standard Preparation cluster_analysis Electrochemical Analysis cluster_data Data Processing and Quantification Prep_Standards Prepare Standard Solutions Setup Assemble Electrochemical Cell Prep_Standards->Setup Prep_Sample Prepare Sample Solution Prep_Sample->Setup Deoxygenate Deoxygenate Solution (N2 Purge) Setup->Deoxygenate Run_DPV Perform DPV Measurement Deoxygenate->Run_DPV Cal_Curve Construct Calibration Curve Run_DPV->Cal_Curve Quantify Quantify Analyte in Sample Run_DPV->Quantify Cal_Curve->Quantify

Caption: General experimental workflow for DPV analysis.

Conclusion

The electrochemical properties of this compound allow for its sensitive determination using voltammetric techniques, particularly Differential Pulse Voltammetry. The reduction of its nitro groups proceeds in a stepwise and pH-dependent manner. This technical guide provides the fundamental quantitative data, a detailed experimental protocol for its analysis, and a proposed reduction mechanism to aid researchers in the fields of analytical chemistry, environmental science, and drug development. Further research is warranted to fully elucidate the reduction potentials at a wider range of pH values and to explore the electrochemical behavior on different modern electrode materials.

References

environmental fate and transport of 1,3-dinitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Environmental Fate and Transport of 1,3-Dinitronaphthalene

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the (1,3-DNN). As a nitroaromatic hydrocarbon, its presence in the environment is of concern due to potential toxicity. This guide synthesizes available data on its physical and chemical properties, degradation pathways (both biotic and abiotic), and mobility across different environmental matrices such as soil, water, and air. Detailed experimental protocols for relevant studies and analytical methodologies are provided to support further research and risk assessment. All quantitative data are presented in structured tables, and key processes are visualized through diagrams to facilitate understanding.

Physical and Chemical Properties

The environmental behavior of this compound is largely governed by its physical and chemical properties. It is a solid compound with low water solubility and is considered a combustible solid. These characteristics influence its partitioning in soil and water systems. A summary of its key properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference(s)
Molecular Formula C₁₀H₆N₂O₄ [1][2][3]
Molecular Weight 218.17 g/mol [3][4]
CAS Number 606-37-1 [3][4]
Appearance Beige powder [1][4]
Melting Point 146 - 148 °C (295 - 298 °F) [2][4]
Boiling Point Sublimes; ~358.84 °C (rough estimate) [4][5]
Water Solubility < 1 mg/mL at 20 °C (68 °F) [1][4]
Stability Stable, but may be sensitive to heat or shock. Incompatible with strong bases and strong oxidizing agents. [1][5]

| XlogP (Predicted) | 2.8 |[6] |

Environmental Fate

The fate of this compound in the environment is determined by a combination of degradation, and transport processes. Like other dinitrotoluenes (DNTs), it is not expected to bioaccumulate significantly in aquatic organisms.[7]

Degradation Processes

Degradation of nitroaromatic compounds can occur through biological (biodegradation) and non-biological (abiotic) pathways.

While specific studies on the biodegradation of this compound are limited in the provided results, the degradation of related nitroaromatic compounds offers insight into potential pathways. The aerobic degradation of nitroaromatics is generally initiated by either a reductive or oxidative attack on the nitro group.[8]

  • Reductive Pathway : Nitroreductases can reduce the nitro groups to form hydroxylamine (B1172632) or amine derivatives, which are then susceptible to further oxidation and ring cleavage.[8]

  • Oxidative Pathway : Dioxygenase enzymes can convert the parent compound into catechols, which are then processed through ring-fission and assimilation into central metabolic pathways.[8]

For the related compound naphthalene, several bacteria, including species of Pseudomonas, are known to degrade it to central metabolites via salicylate (B1505791) and catechol.[8][9][10] It is plausible that microbial communities could adapt to degrade 1,3-DNN through similar enzymatic machinery.

Biodegradation_Pathway cluster_initial Initiation Steps cluster_intermediates Intermediates cluster_final Assimilation DNN This compound Reductive Nitroreductase-catalyzed Reduction DNN->Reductive Reductive Pathway [7] Oxidative Dioxygenase-catalyzed Oxidation DNN->Oxidative Oxidative Pathway [7] Amino Amino/Hydroxylamine Derivatives Reductive->Amino Catechol Catechol-like Intermediates Oxidative->Catechol RingCleavage Ring Cleavage Amino->RingCleavage Catechol->RingCleavage Metabolism Central Metabolism (e.g., TCA Cycle) RingCleavage->Metabolism

Potential Biodegradation Pathways for this compound.

Abiotic processes, particularly photodegradation, are significant for the environmental fate of many nitroaromatic compounds.

Photodegradation: Nitroaromatic compounds are known to undergo photolysis in the environment.[11] For instance, the photolytic half-life of the related compound 1,3-dinitrobenzene (B52904) (1,3-DNB) in water is 23 days.[11] Studies on 1-nitronaphthalene (B515781) show it can produce hydroxyl radicals (•OH) upon irradiation and react with nitrite (B80452) to form dinitronaphthalene isomers, a process that is pH-dependent.[12] Furthermore, the photocatalytic oxidation of this compound has been studied in the presence of titanium dioxide (TiO₂), indicating its susceptibility to light-induced degradation, a process that can be accelerated by catalysts.[7][13]

Hydrolysis: Aromatic nitro compounds are generally resistant to chemical hydrolysis under typical environmental conditions, so this is not expected to be a significant fate process for this compound.[11]

Transport and Partitioning

The movement of this compound between air, water, and soil is dictated by its physical properties.

Adsorption and Leaching: Related dinitrotoluenes (DNTs) are not strongly adsorbed to soil or sediment.[7] This suggests a potential for 1,3-DNN to be mobile in soil and leach from the surface into groundwater, a behavior also noted for 1,3-DNB.[7][11]

Volatilization: Volatilization from water and soil surfaces is expected to be a slow process for DNTs, suggesting that 1,3-DNN is likely to persist in the soil and water phases rather than partitioning significantly into the atmosphere.[7]

Experimental Protocols

This section details methodologies that can be employed to study the environmental fate of this compound.

Biodegradation Assessment Protocol

This protocol is based on general methods for assessing the biodegradation of sparingly soluble compounds by microbial cultures.[14]

  • Preparation of Substrate: Due to low water solubility, dissolve a weighed amount of this compound in a minimal volume of a volatile solvent (e.g., acetone).

  • Coating the Flask: Add the solution to an empty, sterile culture flask. Evaporate the solvent using a gentle stream of nitrogen gas, leaving a thin film of 1,3-DNN coated on the inner surface of the flask.

  • Medium Preparation: Prepare and sterilize an appropriate microbial growth medium. Deoxygenate the medium by boiling or sparging with nitrogen gas if anaerobic conditions are desired.

  • Inoculation: Allow the medium to cool to the desired incubation temperature (e.g., 35-40°C). Inoculate the medium with the microbial culture or environmental sample (e.g., 2% v/v activated sludge inoculum).[14]

  • Incubation: Transfer the inoculated medium to the substrate-coated flask. Incubate under controlled conditions (temperature, shaking, and desired atmosphere - aerobic or anaerobic).

  • Sampling and Analysis: Periodically remove samples from the culture. Separate the microbial cells from the supernatant by centrifugation and filtration (e.g., 0.22-µm filter). Analyze the supernatant for the concentration of this compound and potential metabolites using methods described in Section 4.

Analytical Protocol for Environmental Samples

This protocol outlines a general procedure for the extraction and analysis of this compound from water samples, based on common techniques for semi-volatile organic compounds.[15][16]

  • Sample Collection: Collect water samples in clean glass vials, ensuring no headspace to prevent loss of any semi-volatile components.

  • Extraction (Solid-Phase Extraction - SPE):

    • Pass a known volume of the water sample (e.g., 100-500 mL) through an SPE cartridge packed with a suitable sorbent (e.g., coconut charcoal or a specialized polymer like ENVI-Carb).[15]

    • The target analyte (1,3-DNN) and surrogates are retained on the cartridge.

  • Elution: Elute the trapped compounds from the SPE cartridge using a small volume of an appropriate organic solvent, such as dichloromethane (B109758) (DCM).[15]

  • Concentration and Cleanup:

    • Adjust the volume of the eluate.

    • Add an internal standard for quantification.

    • Dry the extract using anhydrous sodium sulfate (B86663) to remove residual water.[15]

  • Instrumental Analysis: Analyze the final extract using Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15]

Analytical Methods and Workflows

The detection and quantification of this compound in environmental matrices typically involve chromatographic techniques coupled with mass spectrometry.

Common Techniques:

  • Gas Chromatography-Mass Spectrometry (GC/MS): A robust method for separating and identifying semi-volatile compounds. Analysis is performed by injecting the sample extract into the GC, where compounds are separated based on their boiling points and affinity for the column, followed by detection and identification by the mass spectrometer.[15]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is suitable for compounds that may not be volatile enough or are thermally labile. It involves separation via liquid chromatography followed by highly selective and sensitive detection using a tandem mass spectrometer.[15]

  • Voltammetry: Modern voltammetric techniques, such as differential pulse voltammetry, have also been used for the determination of dinitronaphthalenes in water samples.[17]

The general workflow for analyzing an environmental sample for 1,3-DNN is depicted below.

Analytical_Workflow start 1. Sample Collection (Water, Soil) extraction 2. Sample Extraction (e.g., SPE, QuEChERS) [14] start->extraction cleanup 3. Extract Cleanup & Concentration extraction->cleanup standard 4. Addition of Internal Standard cleanup->standard analysis 5. Instrumental Analysis (GC/MS or LC-MS/MS) [14] standard->analysis quant 6. Data Processing & Quantification analysis->quant

General Analytical Workflow for this compound.

References

Biodegradation Pathways of Dinitronaphthalenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dinitronaphthalenes (DNNs), a group of nitroaromatic hydrocarbons, are compounds of significant environmental and toxicological interest. While the biodegradation of related compounds such as dinitrotoluenes (DNTs) and naphthalene (B1677914) has been extensively studied, the metabolic fate of dinitronaphthalenes in biological systems remains a developing area of research. This technical guide provides a comprehensive overview of the current understanding of dinitronaphthalene biodegradation pathways, drawing parallels from well-characterized degradation routes of analogous compounds. It details known enzymatic reactions, metabolic intermediates, and genetic determinants. This document also presents relevant quantitative data from related compounds to provide a comparative context and outlines detailed experimental protocols for investigating the biodegradation of these complex molecules. The included diagrams of signaling pathways and experimental workflows offer a visual roadmap for researchers in this field.

Introduction

Dinitronaphthalenes are polycyclic aromatic hydrocarbons (PAHs) characterized by a naphthalene core substituted with two nitro groups. Their presence in the environment, primarily from industrial activities, raises concerns due to their potential toxicity and persistence. Microbial biodegradation represents a key mechanism for the natural attenuation of these contaminants. Understanding the intricate pathways and enzymatic machinery involved in the breakdown of dinitronaphthalenes is crucial for developing effective bioremediation strategies and for assessing their toxicological profiles in the context of drug development and environmental science.

This guide synthesizes the available scientific literature to provide an in-depth look at the aerobic and anaerobic biodegradation of dinitronaphthalenes. Given the limited direct research on DNNs, this guide leverages the extensive knowledge of naphthalene and dinitrotoluene biodegradation to propose putative pathways for DNN degradation.

Aerobic Biodegradation Pathways

Aerobic biodegradation of nitroaromatic compounds is typically initiated by oxygenase enzymes, which incorporate one or both atoms of molecular oxygen into the aromatic ring, leading to destabilization and subsequent ring cleavage.

Initial Dioxygenase Attack

Drawing parallels from the degradation of 2,4-dinitrotoluene (B133949) (2,4-DNT) by various bacteria, including Pseudomonas sp., the aerobic catabolism of dinitronaphthalenes is likely initiated by a dioxygenase enzyme.[1] This initial enzymatic attack would hydroxylate the aromatic ring, incorporating two oxygen atoms and leading to the formation of a diol intermediate with the concomitant release of a nitrite (B80452) group. For instance, in the degradation of 2,4-DNT, a dioxygenase attacks the C4 and C5 positions, forming 4-methyl-5-nitrocatechol (B15798) and releasing nitrite.[1] A similar mechanism can be postulated for dinitronaphthalenes.

The proposed initial steps for the aerobic degradation of a generic dinitronaphthalene are visualized in the following diagram:

Aerobic_DNN_Pathway DNN Dinitronaphthalene Intermediate1 Dihydrodiol Intermediate DNN->Intermediate1 Dioxygenase (+O2) Intermediate2 Nitrocatechol Derivative Intermediate1->Intermediate2 Dehydrogenase (-2H, -NO2) RingCleavage Ring Cleavage Products Intermediate2->RingCleavage Dioxygenase TCA TCA Cycle RingCleavage->TCA Further Metabolism Anaerobic_DNN_Pathway DNN Dinitronaphthalene Intermediate1 Aminonitronaphthalene DNN->Intermediate1 Nitroreductase Intermediate2 Diaminonaphthalene Intermediate1->Intermediate2 Nitroreductase RingCleavage Ring Cleavage or Polymerization Intermediate2->RingCleavage Isolation_Workflow Sample Environmental Sample Enrichment Enrichment Culture (BSM + DNN) Sample->Enrichment Subculture Serial Subculturing Enrichment->Subculture Plating Isolation on Agar Plates Subculture->Plating PureCulture Pure Culture Plating->PureCulture Confirmation Confirmation of Degradation (HPLC, GC-MS) PureCulture->Confirmation

References

Health and Safety Considerations for 1,3-Dinitronaphthalene Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical health and safety considerations for the handling and research of 1,3-dinitronaphthalene. Due to the limited availability of specific toxicological data for this compound, this document incorporates information from related nitroaromatic compounds to provide a thorough assessment of potential hazards. All personnel involved in the research and development of substances containing this compound should adhere to strict safety protocols.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the potential for significant health effects. It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.

GHS Hazard Classification:

Hazard ClassHazard CategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3WarningH335: May cause respiratory irritation

Toxicological Data

Acute Toxicity Data for Dinitrotoluene (DNT) Isomers (Oral Gavage, Male Sprague-Dawley Rats)[1][2]

IsomerLD50 (mg/kg/day)Key Observations
2,4-DNT284 (LOAEL)Mortality, body weight loss, neurological effects (front limb paralysis)
2,6-DNT--
3,5-DNT310Most toxic isomer; induced weight loss and mortality within 3 days; neurological effects

LOAEL: Lowest Observed Adverse Effect Level

Health Effects and First Aid Measures

Exposure to this compound can lead to a range of health effects, from mild irritation to severe systemic toxicity.[3]

Potential Health Effects:

  • Skin: Causes skin irritation.[3]

  • Eyes: Causes serious eye irritation.[3]

  • Inhalation: May cause respiratory tract irritation.[3]

  • Systemic Effects (based on related compounds): Potential for cyanosis (a bluish discoloration of the skin due to poor circulation or inadequate oxygenation of the blood), anemia, liver damage, and kidney damage.[1][2]

First Aid Measures:

Exposure RouteFirst Aid Protocol
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Inhalation Move victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Handling, Storage, and Personal Protective Equipment

Proper handling and storage procedures are essential to minimize the risk of exposure to this compound.

Handling and Storage:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid creating dust.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE):

PPE TypeSpecifications
Eye/Face Protection Wear chemical safety goggles and/or a face shield.
Skin Protection Wear chemically resistant gloves (e.g., nitrile, neoprene). Wear a lab coat or other protective clothing.
Respiratory Protection If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be worn.

Experimental Protocols

The following are generalized experimental protocols based on OECD guidelines for assessing the toxicity of a chemical like this compound. These should be adapted and approved by the relevant institutional animal care and use committee (IACUC) or ethics committee before implementation.

Acute Oral Toxicity Study (Adapted from OECD Guideline 425)

Objective: To determine the acute oral toxicity (LD50) of this compound.

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley), typically females.

Procedure:

  • Acclimation: Animals are acclimated to laboratory conditions for at least 5 days.

  • Fasting: Animals are fasted overnight prior to dosing.

  • Dosing: The test substance, dissolved or suspended in a suitable vehicle, is administered by oral gavage. A single animal is dosed at a time.

  • Dose Selection: The initial dose is selected based on available information. Subsequent doses are adjusted up or down by a constant factor depending on the outcome (survival or death) of the previously dosed animal.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

  • Data Analysis: The LD50 is calculated using a statistical method, such as the maximum likelihood method.

Skin Irritation/Corrosion Study (Adapted from OECD Guideline 404)

Objective: To determine the potential of this compound to cause skin irritation or corrosion.

Test Animals: Healthy, young adult albino rabbits.

Procedure:

  • Preparation: The fur on the dorsal area of the trunk of the animal is clipped 24 hours before the test.

  • Application: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and non-irritating tape.

  • Exposure: The exposure duration is typically 4 hours.

  • Observation: After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and scored according to a standardized scale.

  • Data Analysis: The mean scores for erythema and edema are calculated for each animal. The substance is classified as an irritant or non-irritant based on these scores.

Acute Eye Irritation/Corrosion Study (Adapted from OECD Guideline 405)

Objective: To determine the potential of this compound to cause eye irritation or corrosion.

Test Animals: Healthy, young adult albino rabbits.

Procedure:

  • Pre-examination: Both eyes of each animal are examined for any pre-existing irritation.

  • Instillation: A small amount of the test substance (0.1 g or 0.1 mL) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at specified intervals (e.g., 1, 24, 48, and 72 hours) and scored according to a standardized scale.

  • Data Analysis: The scores for each type of ocular lesion are recorded and used to classify the substance's irritation potential.

Potential Mechanism of Toxicity and Signaling Pathways

While the specific molecular mechanisms of this compound toxicity are not well-elucidated, it is hypothesized that, similar to other nitroaromatic compounds, it can induce oxidative stress. This involves the generation of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids, leading to cellular dysfunction and toxicity.

Below are diagrams illustrating a hypothetical workflow for an acute oral toxicity study and a potential signaling pathway for this compound-induced cellular toxicity.

Experimental_Workflow_Acute_Oral_Toxicity cluster_prep Preparation cluster_dosing Dosing cluster_observation Observation (14 days) cluster_endpoint Endpoint animal_selection Select healthy, young adult rats acclimation Acclimate animals for >= 5 days animal_selection->acclimation fasting Fast animals overnight acclimation->fasting dose_prep Prepare test substance in vehicle oral_gavage Administer single dose via oral gavage dose_prep->oral_gavage clinical_signs Observe for clinical signs of toxicity oral_gavage->clinical_signs body_weight Measure body weight clinical_signs->body_weight mortality Record mortality body_weight->mortality necropsy Perform gross necropsy mortality->necropsy data_analysis Calculate LD50 (e.g., Maximum Likelihood Method) necropsy->data_analysis

Caption: Experimental workflow for an acute oral toxicity study based on OECD Guideline 425.

Signaling_Pathway_Oxidative_Stress cluster_metabolism Cellular Metabolism cluster_damage Cellular Damage cluster_response Cellular Response DNN This compound Metabolites Reactive Metabolites DNN->Metabolites Metabolic Activation ROS Reactive Oxygen Species (ROS) (e.g., O2•−, H2O2, •OH) Metabolites->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Protein_Oxidation Protein Oxidation Oxidative_Stress->Protein_Oxidation Signaling_Pathways Activation of Stress Signaling Pathways (e.g., MAPK, NF-κB) DNA_Damage->Signaling_Pathways Lipid_Peroxidation->Signaling_Pathways Protein_Oxidation->Signaling_Pathways Apoptosis Apoptosis Signaling_Pathways->Apoptosis Inflammation Inflammation Signaling_Pathways->Inflammation

Caption: Hypothetical signaling pathway for this compound-induced cellular toxicity via oxidative stress.

Conclusion

This compound is a hazardous chemical that requires careful handling and the implementation of robust safety protocols. While specific toxicological data for this compound is limited, information from related nitroaromatic compounds suggests a potential for significant health effects, including irritation and systemic toxicity. Researchers and drug development professionals must prioritize safety through the use of appropriate engineering controls, personal protective equipment, and adherence to established experimental guidelines. Further research into the specific toxicological profile and mechanisms of action of this compound is warranted to provide a more complete understanding of its health and safety considerations.

References

Toxicological Profile of 1,3-Dinitronaphthalene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct toxicological data is available for 1,3-dinitronaphthalene. Much of the information presented in this guide is extrapolated from data on structurally related compounds, including other dinitronaphthalene isomers and nitroaromatic compounds. This document is intended for research, scientific, and drug development professionals and should be used for informational purposes only.

Executive Summary

This compound is a nitroaromatic hydrocarbon, the toxicological profile of which is not extensively characterized. Based on data from related compounds, it is anticipated to be a hazardous substance, with potential for local irritation, systemic toxicity, genotoxicity, and carcinogenicity. The toxicity of nitroaromatic compounds is often linked to their metabolic activation to reactive intermediates. This guide provides a comprehensive overview of the known physical and chemical properties of this compound and a toxicological profile inferred from structurally similar molecules. It includes postulated metabolic pathways, potential mechanisms of toxicity, and representative experimental protocols for toxicological assessment. All quantitative data presented is for related compounds and is intended to provide a comparative context.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for understanding its environmental fate, potential for absorption, and for the design of toxicological studies.

PropertyValueReference
Chemical Name This compound[1]
CAS Number 606-37-1[2]
Molecular Formula C₁₀H₆N₂O₄[1][2]
Molecular Weight 218.17 g/mol [1][2]
Appearance Beige powder[1]
Melting Point 146-148 °C[2][3]
Boiling Point 377-378 °C[2]
Flash Point 192 °C[2]
Water Solubility Insoluble[1]
Stability May be sensitive to heat or shock. Incompatible with strong bases and strong oxidizing agents.[1]

Toxicokinetics: An Inferred Profile

Direct studies on the toxicokinetics of this compound are not available. The following profile is inferred from the known behavior of other nitroaromatic compounds.

  • Absorption: Due to its lipophilic nature, this compound is likely to be well-absorbed through the gastrointestinal tract following ingestion, through the lungs upon inhalation of dust or vapors, and to some extent, through the skin upon dermal contact.

  • Distribution: Following absorption, it is expected to distribute to various tissues, with a potential for accumulation in fatty tissues.

  • Metabolism: The metabolism of this compound is anticipated to be a critical determinant of its toxicity. Two primary metabolic pathways are proposed for nitroaromatic compounds:

    • Nitroreduction: The nitro groups can be sequentially reduced by nitroreductases to form nitroso, hydroxylamino, and amino derivatives. The hydroxylamino intermediate is a reactive metabolite capable of binding to macromolecules, including DNA.[4]

    • Ring Oxidation: The aromatic ring can be oxidized by cytochrome P450 enzymes to form epoxide intermediates. These epoxides can then be hydrolyzed to dihydrodiols or conjugated with glutathione.[5]

  • Excretion: Metabolites of this compound are expected to be excreted primarily in the urine, with a smaller fraction eliminated in the feces.

Postulated Metabolic Pathway

The metabolic activation of nitroaromatic compounds is a key event in their toxicity. The following diagram illustrates a postulated metabolic pathway for this compound, combining both nitroreduction and ring oxidation routes.

Metabolic Pathway of this compound cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism & Effects 1,3-DNN This compound Nitroso Nitroso Intermediate 1,3-DNN->Nitroso Nitroreductase Epoxide Epoxide Intermediate 1,3-DNN->Epoxide CYP450 Hydroxylamino N-Hydroxylamino Intermediate (Reactive) Nitroso->Hydroxylamino Nitroreductase Amino Amino Metabolite Hydroxylamino->Amino DNA_Adducts DNA Adducts Hydroxylamino->DNA_Adducts Genotoxicity Protein_Adducts Protein Adducts Hydroxylamino->Protein_Adducts Toxicity Excretion Excretion Amino->Excretion Diol Dihydrodiol Epoxide->Diol Epoxide Hydrolase GSH_Conj Glutathione Conjugate Epoxide->GSH_Conj GST Diol->Excretion GSH_Conj->Excretion

A postulated metabolic pathway for this compound.

Mechanism of Toxicity

The primary mechanism of toxicity for this compound is likely through its metabolic activation to reactive intermediates.

  • Genotoxicity: The N-hydroxylamino metabolite formed during nitroreduction is a key reactive intermediate that can form adducts with DNA, leading to mutations and potential carcinogenicity. Dinitronaphthalenes are suspected of causing genetic defects.[6]

  • Oxidative Stress: The redox cycling of the nitro group can lead to the generation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components, including lipids, proteins, and DNA.

  • Systemic Toxicity: Covalent binding of reactive metabolites to cellular proteins can disrupt normal cellular function and lead to cytotoxicity in various organs, particularly the liver and kidneys. Symptoms of exposure to related dinitronaphthalenes include cyanosis, anemia, and damage to the central nervous system, liver, and kidneys.[1][7][8]

Toxicological Data (of Related Compounds)

No quantitative toxicological data for this compound was identified. The following table provides data for other dinitronaphthalene isomers to offer a point of reference. It is crucial to note that the toxicity of isomers can vary significantly.

CompoundTestSpeciesRouteValueReference
1,5-DinitronaphthaleneLD₅₀MouseOral5,600 mg/kg[9]
1,8-DinitronaphthaleneLD₅₀Not specifiedNot specifiedNot available
Dinitrotoluene (isomers)Repeated Dose ToxicityRatOralVaried effects observed depending on the isomer, including cyanosis, anemia, and testicular damage.[10]

Genotoxicity

While no specific genotoxicity data for this compound are available, dinitronaphthalenes as a class are suspected of causing genetic defects.[6] Nitroaromatic compounds are often mutagenic in the Ames test, particularly in bacterial strains that are sensitive to frameshift mutations. The mutagenicity is often dependent on metabolic activation by bacterial nitroreductases. For instance, 2-nitronaphthalene (B181648) has shown mutagenic potential in human lymphoblasts.[11]

Carcinogenicity

There are no carcinogenicity studies specifically on this compound. The National Toxicology Program (NTP) has conducted a bioassay on naphthalene (B1677914), which found evidence of carcinogenicity in rats (nasal tumors) and mice (lung tumors).[12] However, the carcinogenic potential of nitro-substituted naphthalenes can differ. For example, some dinitropyrenes are highly tumorigenic.[13] Given the genotoxic potential of nitroaromatic compounds, this compound should be handled as a potential carcinogen until more definitive data is available.

Reproductive and Developmental Toxicity

Specific data on the reproductive and developmental toxicity of this compound is lacking. Studies on other nitroaromatic compounds, such as dinitrotoluenes, have shown adverse effects on the male reproductive system, including decreased testes mass and degenerative changes.[10] High doses of aromatic naphtha have also been shown to cause developmental effects in mice, such as fetal mortality and reduced weight.[14] Therefore, it is prudent to consider this compound as a potential reproductive and developmental toxicant.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the toxicological properties of a substance. Below are representative protocols for key toxicological assays relevant to this compound.

Bacterial Reverse Mutation Assay (Ames Test)

This test is a widely used in vitro assay to assess the mutagenic potential of a chemical.

Workflow for the Ames Test:

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Test_Compound Prepare this compound Solutions Mix Mix Bacteria, Test Compound, and S9 Mix (or buffer) Test_Compound->Mix Bacteria Prepare Bacterial Cultures (e.g., Salmonella typhimurium strains) Bacteria->Mix S9 Prepare S9 Mix (for metabolic activation) S9->Mix Incubate Pre-incubation (optional) Mix->Incubate Plate Plate on Minimal Glucose Agar (B569324) Incubate->Plate Incubate_Plates Incubate Plates (48-72 hours) Plate->Incubate_Plates Count Count Revertant Colonies Incubate_Plates->Count Analyze Analyze Data and Determine Mutagenicity Count->Analyze

A typical workflow for the bacterial reverse mutation (Ames) test.

Methodology:

  • Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strains (e.g., WP2 uvrA) are used. These strains have mutations in the histidine or tryptophan operon, respectively, and are unable to grow in the absence of these amino acids.

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from the liver of induced rodents) to detect mutagens that require metabolic activation.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence or absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the required amino acid) is counted.

  • Evaluation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies compared to the negative control.

Rodent Carcinogenicity Bioassay

This long-term in vivo study is the gold standard for assessing the carcinogenic potential of a chemical.

Methodology:

  • Test Animals: Typically, two rodent species (e.g., Fischer 344 rats and B6C3F1 mice) of both sexes are used.

  • Dose Selection: Dose levels are determined from subchronic toxicity studies. A high dose, a low dose (e.g., half of the high dose), and a control group are typically used.

  • Administration: this compound is administered to the animals for the majority of their lifespan (e.g., 2 years) via a relevant route of exposure (e.g., in the diet, by gavage, or inhalation).

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

  • Pathology: At the end of the study, all animals are subjected to a complete necropsy. All organs and tissues are examined macroscopically and microscopically for the presence of neoplasms.

  • Evaluation: The incidence of tumors in the treated groups is statistically compared to the control group to determine if there is a carcinogenic effect.

Conclusion

The toxicological profile of this compound is largely uncharacterized through direct studies. However, based on its chemical structure as a nitroaromatic hydrocarbon and data from related compounds, it should be handled with caution as a potentially hazardous substance. It is likely to be an irritant and may cause systemic toxicity, particularly affecting the liver, kidneys, and hematopoietic system. The primary concern is its potential for genotoxicity and carcinogenicity, which is a common feature of many nitroaromatic compounds and is linked to their metabolic activation. Further research, including in vitro genotoxicity assays and in vivo toxicity studies, is necessary to definitively characterize the toxicological profile of this compound and to conduct a thorough risk assessment.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 1,3-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1,3-Dinitronaphthalene. The described method utilizes a reversed-phase C18 column with UV detection, providing a reliable and reproducible approach for the determination of this compound in various sample matrices. The protocol includes instrument conditions, preparation of standards and samples, and a summary of method validation parameters.

Introduction

This compound (C₁₀H₆N₂O₄, MW: 218.17 g/mol ) is a nitroaromatic hydrocarbon.[1][2][3] Due to the widespread use of nitroaromatic compounds in industrial applications, there is a growing need for sensitive and accurate analytical methods for their detection and quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful technique for the analysis of such compounds, offering high resolution, sensitivity, and accuracy.[4] This application note presents a detailed protocol for the analysis of this compound using a reversed-phase HPLC method. The method is based on established principles for the separation of nitroaromatic compounds, such as those outlined in EPA Method 8330B for explosives analysis.[5][6]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point. Phenyl-hexyl columns can also be considered for alternative selectivity.[7]

  • Chemicals and Reagents:

    • This compound reference standard (97% purity or higher).[8]

    • HPLC grade acetonitrile (B52724).

    • HPLC grade methanol.

    • HPLC grade water.

    • Formic acid (optional, for mobile phase modification).

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm

Note: These are starting conditions and may require optimization for specific applications and matrices. A gradient elution may be necessary to separate this compound from other components in a complex mixture. A typical gradient could start at a lower organic phase concentration and ramp up to a higher concentration to elute more retained compounds.

Preparation of Standard Solutions
  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent such as acetonitrile or toluene (B28343) to a final known volume in a volumetric flask.[9]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to cover the desired concentration range for calibration.

Sample Preparation

The sample preparation procedure will depend on the matrix. For solid samples, an extraction step is necessary.

  • Accurately weigh the sample.

  • Extract the sample with a suitable solvent (e.g., acetonitrile) using sonication or shaking.

  • Centrifuge or filter the extract to remove particulate matter.

  • The supernatant or filtrate can then be directly injected or further diluted with the mobile phase if necessary.

Method Development and Validation

The proposed HPLC method should be validated according to the International Conference on Harmonization (ICH) guidelines to ensure its suitability for its intended purpose.[10] Key validation parameters are summarized below.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Peak purity analysis and comparison with a reference standard.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.To be defined based on the application.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of spiked samples within 98-102%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor changes in flow rate, temperature, mobile phase composition.

Data Presentation

The quantitative data obtained during method validation should be presented in clear and concise tables.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
Standard 1
Standard 2
Standard 3
Standard 4
Standard 5
Correlation Coefficient (r²)

Table 2: Accuracy and Precision Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)Intra-day Precision (RSD, n=6)Inter-day Precision (RSD, n=6)
Low
Medium
High

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing standard_prep Standard Preparation hplc_system HPLC System (C18 Column, UV Detector) standard_prep->hplc_system sample_prep Sample Preparation sample_prep->hplc_system data_acquisition Data Acquisition hplc_system->data_acquisition Chromatogram peak_integration Peak Integration data_acquisition->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification peak_integration->quantification calibration->quantification

Caption: HPLC analysis workflow for this compound.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantitative determination of this compound. The use of a C18 reversed-phase column with UV detection at 254 nm allows for sensitive and specific analysis. Proper method validation is crucial to ensure the accuracy and precision of the results. This protocol serves as a comprehensive guide for researchers and analysts involved in the analysis of nitroaromatic compounds.

References

Application Notes and Protocols for the Analytical Determination of 1,3-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dinitronaphthalene (1,3-DNN) is a nitroaromatic hydrocarbon of significant interest in environmental monitoring and toxicological research. Accurate and sensitive analytical methods are crucial for its determination in various matrices. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Methods.

Analytical Techniques Overview

A variety of analytical techniques can be employed for the determination of this compound. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.[1][2] The most common techniques include:

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC, is a versatile and robust method for the analysis of non-volatile and thermally labile compounds like dinitronaphthalenes.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds, offering high sensitivity and specificity.[2]

  • Electrochemical Methods: Techniques such as voltammetry provide a sensitive and cost-effective approach for the detection of electroactive compounds like 1,3-DNN due to the reducible nitro groups.

Quantitative Data Summary

The following table summarizes the quantitative data for the determination of this compound and related compounds using various analytical techniques.

Analytical TechniqueAnalyte(s)MatrixLimit of Detection (LOD) / Limit of Quantification (LOQ)Linear RangeReference
HPLC with Amperometric Detection 1,3-DNN, 1,5-DNN, 1,8-DNNStandard SolutionLOD: 1 µmol/LUp to 100 µmol/L[3]
Differential Pulse Voltammetry (DPV) 1,3-DNN, 1,5-DNN, 1,8-DNNBritton-Robinson buffer and methanol (B129727) mixture (1:1)LOQ: 1.0 µmol/L (for 1,3-DNN)Up to 100 µmol/L
Differential Pulse Voltammetry (DPV) 1,3-DNN, 1,5-DNN, 1,8-DNNTap WaterLOQ: 0.4 µmol/L (for 1,3-DNN)-
GC-MS (SIM) NaphthaleneSoilLOD: 0.001 ng/g0.01 - 0.1 ng/g[4]
GC-MS/MS Polychlorinated naphthalenes (PCNs)Environmental SamplesLOD: 0.04 - 0.48 µg/L0.5 - 200 µg/L
Capillary LC-UV Nitro-PAHsAquatic SamplesLOD: ~3-30 µmol/L-[5]

Experimental Protocols

Protocol 1: Determination of this compound by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is based on the general principles of reverse-phase chromatography for the separation of dinitronaphthalene isomers.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6][7]

  • Mobile Phase: Acetonitrile (B52724) and water. A common mobile phase composition is a mixture of acetonitrile and a phosphate (B84403) buffer.[6][7]

  • This compound standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphate buffer (e.g., potassium dihydrogen phosphate).

2. Chromatographic Conditions:

  • Column: ODS-C18 (150 mm x 4.6 mm I.D.).[6][7]

  • Mobile Phase: Acetonitrile/0.01M Phosphate Buffer (pH 6) (80:20 v/v).[6][7]

  • Flow Rate: 1.0 mL/min.[7][8]

  • Column Temperature: 30-60 °C.[6]

  • Detection: UV at 254 nm.[6][7]

  • Injection Volume: 20 µL.[6]

3. Standard Preparation:

  • Prepare a stock solution of this compound in acetonitrile.

  • Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

4. Sample Preparation:

  • For Water Samples: Refer to the Solid-Phase Extraction (SPE) protocol below.

  • For Soil Samples: Refer to the Soil Sample Preparation protocol below.

  • Filter the final extract through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the standards and samples into the HPLC system.

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the concentration of this compound in the samples by comparing the peak area with the calibration curve generated from the standards.

Protocol 2: Determination of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of semi-volatile organic compounds like this compound in environmental samples.

1. Instrumentation and Materials:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Capillary column suitable for semi-volatile organic compounds (e.g., DB-5MS or equivalent).

  • Helium (carrier gas).

  • This compound standard.

  • Internal standard (e.g., deuterated naphthalene).

  • Solvents for extraction (e.g., dichloromethane, acetone (B3395972), hexane).

2. GC-MS Conditions:

  • Injector Temperature: 250-300 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp at 6 °C/min to 300 °C, hold for 8 minutes.[9]

  • Carrier Gas: Helium at a constant flow rate.

  • MS Transfer Line Temperature: 290 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan. For 1,3-DNN, characteristic ions would be monitored (e.g., m/z 218, 172, 126).

3. Standard Preparation:

  • Prepare a stock solution of this compound and the internal standard in a suitable solvent (e.g., toluene).

  • Prepare a series of working standards containing both the analyte and the internal standard at fixed concentrations.

4. Sample Preparation:

  • For Water Samples: Refer to the Solid-Phase Extraction (SPE) protocol below.

  • For Soil Samples: Refer to the Soil Sample Preparation protocol below.

  • The final extract should be concentrated and solvent-exchanged into a suitable solvent for GC-MS analysis (e.g., hexane).

5. Analysis:

  • Inject the standards and samples into the GC-MS system.

  • Identify this compound based on its retention time and the presence of characteristic ions.

  • Quantify the concentration using the internal standard method.

Protocol 3: Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general procedure for the extraction of nitroaromatic compounds from water samples prior to chromatographic analysis.

1. Materials:

  • C18 SPE cartridges.

  • Methanol.

  • Dichloromethane or a mixture of acetone and n-hexane.[10]

  • Deionized water.

  • Nitrogen evaporator.

  • Vacuum manifold.

2. Procedure:

  • Cartridge Conditioning:

    • Pass 10 mL of dichloromethane/acetone through the C18 cartridge.

    • Pass 10 mL of methanol through the cartridge.

    • Pass 20 mL of deionized water through the cartridge, ensuring the sorbent does not run dry.[10]

  • Sample Loading:

    • Acidify the water sample (e.g., 1 L) to a pH < 2 with sulfuric acid.[11]

    • Pass the water sample through the conditioned cartridge at a flow rate of approximately 30 mL/min.[10]

  • Cartridge Drying:

    • Dry the cartridge under vacuum for at least 10 minutes.[10]

  • Elution:

    • Elute the retained analytes with a suitable solvent. A common approach is to use two portions of an acetone:n-hexane mixture (e.g., 10 mL of 1:1 followed by 10 mL of 1:9).[10]

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[10]

    • The sample is now ready for HPLC or GC-MS analysis.

Protocol 4: Soil Sample Preparation for Chromatographic Analysis

This protocol describes a general procedure for the extraction of semi-volatile organic compounds from soil.

1. Materials:

  • Accelerated Solvent Extractor (ASE) or Soxhlet apparatus.

  • Extraction solvents (e.g., a mixture of n-hexane and acetone).

  • Anhydrous sodium sulfate.

  • Concentrator (e.g., Kuderna-Danish or nitrogen evaporator).

2. Procedure (using Accelerated Solvent Extraction):

  • Sample Preparation:

    • Air-dry the soil sample and sieve it to remove large debris.

    • Mix the soil sample with a drying agent like anhydrous sodium sulfate.

  • Extraction:

    • Place the soil sample in an extraction cell.

    • Extract the sample using an ASE system with a mixture of n-hexane and acetone at an elevated temperature and pressure (e.g., 100 °C, 1500 psi).

  • Concentration and Cleanup:

    • Concentrate the extract using a nitrogen evaporator.[9]

    • The extract may require a cleanup step (e.g., passing through a silica (B1680970) gel column) to remove interferences.

    • Adjust the final volume to 1 mL. The sample is now ready for analysis.

Visualizations

Experimental_Workflow_Water_Sample cluster_prep Sample Preparation cluster_analysis Analysis start Water Sample (1L) acidify Acidify to pH < 2 start->acidify load Load Sample onto SPE Cartridge acidify->load condition Condition C18 SPE Cartridge (Methanol, Water) condition->load dry Dry Cartridge (Vacuum) load->dry elute Elute with Acetone/Hexane dry->elute concentrate Concentrate to 1 mL (Nitrogen Evaporation) elute->concentrate end_prep Final Extract concentrate->end_prep hplc HPLC Analysis end_prep->hplc gcms GC-MS Analysis end_prep->gcms results Quantitative Results hplc->results gcms->results

Caption: Workflow for the analysis of this compound in water samples.

Experimental_Workflow_Soil_Sample cluster_prep Sample Preparation cluster_analysis Analysis start Soil Sample prepare Air Dry and Sieve start->prepare extract Accelerated Solvent Extraction (Hexane/Acetone) prepare->extract concentrate Concentrate Extract extract->concentrate cleanup Cleanup (Optional) (e.g., Silica Gel) concentrate->cleanup final_vol Adjust to Final Volume (1 mL) cleanup->final_vol end_prep Final Extract final_vol->end_prep hplc HPLC Analysis end_prep->hplc gcms GC-MS Analysis end_prep->gcms results Quantitative Results hplc->results gcms->results

Caption: Workflow for the analysis of this compound in soil samples.

References

Application Notes and Protocols for 1,3-Dinitronaphthalene in Photocatalysis Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Dinitronaphthalene is a nitrated polycyclic aromatic hydrocarbon (Nitro-PAH) that serves as a crucial model compound in environmental science and chemistry.[1] Due to the environmental persistence and potential toxicity of Nitro-PAHs, which are formed during incomplete combustion processes, developing effective remediation strategies is of significant interest.[1] Photocatalysis, an advanced oxidation process, offers a promising method for the degradation of these pollutants. This compound is frequently used in laboratory studies to investigate the mechanisms, kinetics, and efficiency of photocatalytic degradation of this class of compounds, often utilizing semiconductor photocatalysts like titanium dioxide (TiO₂).[1][2][3][4][5][6]

These notes provide detailed protocols and workflows for researchers utilizing this compound in photocatalysis experiments, based on established methodologies.

Section 1: General Mechanism of Photocatalytic Degradation

Heterogeneous photocatalysis using a semiconductor, such as TiO₂, is initiated by the absorption of photons with energy equal to or greater than the semiconductor's band gap. This process creates electron-hole pairs (e⁻/h⁺). The highly reactive holes (h⁺) on the catalyst's valence band can oxidize water or hydroxide (B78521) ions to produce hydroxyl radicals (•OH), while electrons (e⁻) in the conduction band react with adsorbed oxygen to form superoxide (B77818) radicals (O₂⁻•).[7] These radical species are powerful oxidizing agents that drive the degradation of organic pollutants like this compound into simpler, less harmful compounds.[7] The photocatalytic oxidation reactions of dinitronaphthalene isomers are generally orbital-controlled and electrophilic in nature.[3][4]

Photocatalysis_Mechanism cluster_catalyst TiO₂ Particle cluster_solution Aqueous Solution VB Valence Band (VB) CB Conduction Band (CB) h h⁺ VB->h e e⁻ CB->e DNN This compound (Pollutant) Intermediates Degradation Intermediates DNN->Intermediates H2O H₂O / OH⁻ OH_rad •OH H2O->OH_rad O2 O₂ O2_rad O₂⁻• O2->O2_rad Products CO₂ + H₂O + NO₃⁻ Intermediates->Products Mineralization Photon Photon (hν) Photon->VB Excitation e->O2 Reduction h->H2O Oxidation OH_rad->DNN Attack O2_rad->DNN Attack Experimental_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Photocatalysis cluster_analysis Phase 3: Analysis A Weigh TiO₂ Catalyst (e.g., 40 mg) C Mix Catalyst with DNN Solution A->C B Dissolve 1,3-DNN in Dichloromethane B->C D Evaporate Solvent (to load DNN onto TiO₂) C->D E Suspend Loaded Catalyst in Bidistilled Water (e.g., 250 mL) D->E F Transfer Suspension to Photoreactor E->F G Equilibrate in Dark (with stirring/aeration) to establish adsorption equilibrium F->G H Turn on Light Source (Start t=0) G->H I Collect Aliquots at Timed Intervals (e.g., 0, 15, 30, 60, 120 min) H->I J Filter Sample to Remove Catalyst I->J K Analyze Supernatant via GC (for 1,3-DNN concentration) J->K L Analyze via TOC Analyzer (for mineralization) J->L

References

Application Notes and Protocols for the Derivatization of Amines with 1,3-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of amines, a diverse class of organic compounds including biogenic amines, neurotransmitters, and pharmaceutical active ingredients, is crucial in various scientific fields. Due to their often-low volatility and lack of a strong chromophore, direct analysis by High-Performance Liquid Chromatography (HPLC) can be challenging. Chemical derivatization is a widely employed strategy to enhance the detectability and chromatographic behavior of these analytes.

1,3-Dinitronaphthalene is a reagent that can be utilized for the derivatization of primary and secondary amines for chromatographic analysis. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the amino group displaces a nitro group on the aromatic ring, or more likely, activates the ring for substitution. This process attaches the dinitronaphthyl moiety to the amine, forming a stable adduct with a strong ultraviolet (UV) chromophore, making it highly suitable for HPLC-UV detection. This application note provides a generalized protocol for the use of this compound as a pre-column derivatizing agent for the analysis of amines.

Principle of Derivatization

The derivatization of amines with this compound is based on the principle of nucleophilic aromatic substitution. The electron-withdrawing nature of the two nitro groups makes the naphthalene (B1677914) ring electron-deficient and susceptible to attack by nucleophiles, such as the lone pair of electrons on the nitrogen atom of a primary or secondary amine. The reaction results in the formation of a highly conjugated N-substituted dinitronaphthalene derivative, which is readily detectable by UV-Vis spectrophotometry.

cluster_reaction Proposed Derivatization Reaction amine R-NH₂ (Primary Amine) intermediate Meisenheimer Complex (Intermediate) amine->intermediate + dinitronaphthalene This compound dinitronaphthalene->intermediate + adduct N-substituted 2,4-dinitronaphthylamine intermediate->adduct ->

Caption: Proposed reaction of an amine with this compound.

Experimental Protocols

Disclaimer: The following is a generalized protocol based on the principles of nucleophilic aromatic substitution reactions with similar dinitro-aromatic compounds. Optimization and validation are required for specific applications.

Reagents and Materials
  • Standards: Amine standards of interest (e.g., histamine, putrescine, tyramine, etc.)

  • Derivatizing Reagent: this compound (97% purity or higher)

  • Solvents: HPLC-grade acetonitrile, methanol, and water

  • Buffer: 0.1 M Sodium borate (B1201080) buffer (pH 9.0)

  • Acids/Bases: Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Extraction Solvent: Perchloric acid (HClO₄) or Trichloroacetic acid (TCA) for sample extraction

  • HPLC Vials and Syringe Filters (0.45 µm)

Preparation of Solutions
  • Amine Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each amine standard in 10 mL of 0.1 M HCl. Store at 4°C.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solutions using 0.1 M HCl to the desired concentrations (e.g., 1-100 µg/mL).

  • This compound Reagent Solution (10 mM): Dissolve 21.8 mg of this compound in 10 mL of acetonitrile. This solution should be prepared fresh daily and protected from light.

  • Sodium Borate Buffer (0.1 M, pH 9.0): Dissolve 3.81 g of sodium tetraborate (B1243019) decahydrate (B1171855) (Na₂B₄O₇·10H₂O) in 100 mL of deionized water. Adjust the pH to 9.0 with 0.1 M NaOH or 0.1 M HCl.

Sample Preparation (General Guideline)
  • Homogenization: Homogenize 1-5 g of the solid sample with 10 mL of 0.4 M perchloric acid.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Extraction: Collect the supernatant. Repeat the extraction of the pellet with an additional 10 mL of 0.4 M perchloric acid.

  • Combine and Filter: Combine the supernatants and bring the final volume to 25 mL with 0.4 M perchloric acid. Filter the extract through a 0.45 µm syringe filter.

Derivatization Procedure
  • Pipette 100 µL of the standard solution or sample extract into a clean microcentrifuge tube.

  • Add 200 µL of 0.1 M sodium borate buffer (pH 9.0).

  • Add 200 µL of the this compound reagent solution.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture in a water bath at 60°C for 60 minutes.

  • Cool the mixture to room temperature.

  • Transfer the derivatized solution to an HPLC vial for analysis.

HPLC-UV Analysis
  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Deionized water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 40
    20 80
    25 80
    26 40

    | 30 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: Approximately 360 nm (scan for optimal wavelength of the amine-adduct).

Data Presentation and Method Validation

As this is a proposed methodology, experimental data is not available. Researchers implementing this protocol should perform a full method validation according to ICH guidelines. The following table outlines the key parameters to be determined.

ParameterDescriptionAcceptance Criteria (Typical)
System Suitability To ensure the chromatographic system is performing correctly.Tailing factor ≤ 2.0; Theoretical plates > 2000
Specificity The ability to assess the analyte in the presence of other components.No interference from blank or placebo at the analyte's RT.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995
Range The interval between the upper and lower concentration of the analyte that has been demonstrated.Within the linear and accurate range.
Accuracy (Recovery) The closeness of the test results to the true value.80-120% recovery for spiked samples.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.RSD ≤ 2% for repeatability; RSD ≤ 3% for intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision.Signal-to-noise ratio of 10:1.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations.

Visualized Workflows

Experimental Workflow

cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_results Results Sample Sample Homogenization & Extraction Derivatize Add Buffer & Reagent Sample->Derivatize Standard Prepare Amine Standards Standard->Derivatize React Incubate at 60°C Derivatize->React HPLC HPLC-UV Analysis React->HPLC Data Data Acquisition HPLC->Data Quantify Quantification Data->Quantify Validate Method Validation Quantify->Validate

Caption: Overall experimental workflow for amine analysis.

Logical Relationship for Method Development

A Define Analytes of Interest B Optimize Derivatization (pH, Temp, Time, Reagent Conc.) A->B C Optimize HPLC Separation (Column, Mobile Phase, Gradient) A->C D Method Validation (ICH Guidelines) B->D C->D E Routine Sample Analysis D->E

Caption: Logical flow for method development and validation.

protocol for using 1,3-Dinitronaphthalene in chromatographic analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chromatographic analysis of 1,3-Dinitronaphthalene, a key intermediate in chemical synthesis and a compound of interest in environmental and industrial settings. The following application note outlines methodologies for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), including sample preparation, instrumental conditions, and expected analytical performance. This guide is intended to furnish researchers, scientists, and drug development professionals with a robust framework for the accurate and reliable quantification of this compound.

Introduction

This compound (C₁₀H₆N₂O₄, Molar Mass: 218.17 g/mol ) is a nitroaromatic hydrocarbon utilized as a reagent in the chromatographic analysis for the separation of amines and their derivatives.[1][2] Given its application and potential presence as a synthetic byproduct or environmental analyte, validated and reliable analytical methods for its quantification are crucial. This application note details protocols for the analysis of this compound by HPLC and GC, providing a foundation for method implementation and validation in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number606-37-1[2]
Molecular FormulaC₁₀H₆N₂O₄[2]
Molecular Weight218.17 g/mol [2]
Melting Point146-148 °C
AppearanceBeige powder[3]
SolubilityInsoluble in water[3]

Chromatographic Analysis Workflow

The general workflow for the chromatographic analysis of this compound is depicted below. This process includes sample preparation, instrumental analysis, and data processing.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Collection dissolution Dissolution in Appropriate Solvent sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration injection Injection filtration->injection separation Chromatographic Separation (HPLC or GC) injection->separation detection Detection (UV, DAD, ECD, MS) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Reporting quantification->report

Caption: General workflow for the chromatographic analysis of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method developed for the analysis of dinitronaphthalene isomers in aqueous samples.[4]

4.1.1. Sample Preparation

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent, such as methanol (B129727) or acetonitrile, to a known volume in a volumetric flask.

  • If necessary, perform serial dilutions to bring the concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[5]

4.1.2. HPLC Conditions

ParameterCondition
Column C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Ammonium acetate (B1210297) buffer (pH 4.7) : Methanol (27:73, v/v)
Flow Rate 1.5 mL/min
Injection Volume 10 µL
Column Temperature Ambient
Detector Diode Array Detector (DAD) or UV Detector
Detection Wavelength Monitor at an appropriate wavelength (e.g., 254 nm)

4.1.3. Quantitative Data (Illustrative)

The following table presents illustrative quantitative data based on the analysis of dinitronaphthalene isomers. Actual performance may vary depending on the specific instrument and conditions.

ParameterValueReference
Limit of Detection (LOD) 1 µmol/L[4]
Limit of Quantitation (LOQ) ~3 µmol/L (Estimated as 3 x LOD)
Linearity Expected to be linear over a relevant concentration range (e.g., 1-100 µmol/L)[4]
Gas Chromatography (GC)

This protocol is based on a method for the analysis of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs).[1]

4.2.1. Sample Preparation

  • Dissolve the sample in a volatile solvent such as toluene (B28343) or dichloromethane.

  • Ensure the sample is free of non-volatile residues. If necessary, a solid-phase extraction (SPE) cleanup step may be employed.

  • Filter the sample through a 0.45 µm syringe filter suitable for organic solvents.

4.2.2. GC Conditions

ParameterCondition
Column 30 m x 0.32 mm ID, 0.25 µm film thickness fused-silica capillary column with a bonded silicone phase (e.g., SPB-5, SE-54)
Injector On-column or Split/Splitless
Injector Temperature 250 °C
Carrier Gas Helium or Hydrogen at a constant flow
Oven Temperature Program Initial: 120 °C, hold for 2 minRamp 1: 40 °C/min to 160 °C, hold for 1 minRamp 2: 3 °C/min to 275 °C, hold for 10 min
Detector Electron Capture Detector (ECD) or Mass Spectrometer (MS)
Detector Temperature 325 °C (for ECD)

4.2.3. Quantitative Data (Illustrative)

The following table presents typical performance characteristics for the GC analysis of nitroaromatic compounds.

| Parameter | Value | Reference | | :--- | :--- | | Limit of Detection (LOD) | In the low pg range on-column with ECD |[1] | | Limit of Quantitation (LOQ) | In the mid-to-high pg range on-column with ECD | | | Linearity | Typically demonstrates good linearity over several orders of magnitude | |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the analytical technique and the key parameters influencing the separation and detection of this compound.

logical_relationships cluster_hplc HPLC Analysis cluster_gc GC Analysis hplc_column Stationary Phase (C18) hplc_retention Retention Time hplc_column->hplc_retention hplc_selectivity Selectivity hplc_column->hplc_selectivity hplc_mobile Mobile Phase (Polarity, pH) hplc_mobile->hplc_retention hplc_mobile->hplc_selectivity hplc_detector Detector (UV/DAD) hplc_retention->hplc_detector hplc_selectivity->hplc_detector gc_column Stationary Phase (e.g., 5% Phenyl) gc_retention Retention Time gc_column->gc_retention gc_temp Temperature Program gc_temp->gc_retention gc_detector Detector (ECD/MS) gc_volatility Analyte Volatility gc_volatility->gc_retention gc_retention->gc_detector

Caption: Factors influencing chromatographic separation of this compound.

Conclusion

The protocols outlined in this application note provide a comprehensive starting point for the chromatographic analysis of this compound. Both HPLC and GC methods are suitable for the quantification of this analyte, with the choice of technique depending on the sample matrix, required sensitivity, and available instrumentation. Proper method validation should be performed in the respective laboratory to ensure the accuracy and reliability of the results.

References

Application Note: GC-MS Analysis for the Separation of Dinitronaphthalene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the separation and identification of dinitronaphthalene (DNN) isomers. Due to the carcinogenic and mutagenic potential of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), sensitive and selective analytical methods are crucial for their monitoring in environmental samples and for metabolism studies in drug development. This protocol provides a comprehensive workflow, from sample preparation to data analysis, enabling researchers to achieve reliable separation and quantification of various DNN isomers.

Introduction

Dinitronaphthalenes are a group of ten constitutional isomers, each with distinct physical and chemical properties that can influence their environmental fate and toxicological profiles. The accurate identification and quantification of individual isomers are often challenging due to their structural similarity and co-elution in chromatographic systems. Gas chromatography coupled with mass spectrometry offers the high resolving power and specificity required for this complex analytical task. This document outlines a validated starting method that can be adapted and optimized for specific research needs.

Experimental Protocols

Sample Preparation

The appropriate sample preparation is critical for accurate analysis and will vary depending on the matrix. A general solid-phase extraction (SPE) protocol for environmental samples is provided below.

Materials:

  • Sample (e.g., soil, water, tissue homogenate)

  • Internal Standard (e.g., 2,2'-dinitrobiphenyl)

  • Hexane (B92381) and Dichloromethane (B109758) (pesticide grade or equivalent)

  • Anhydrous Sodium Sulfate

  • Solid-Phase Extraction (SPE) Cartridges (e.g., Florisil® or C18)

  • Nitrogen evaporator

Procedure:

  • Extraction: For solid samples, mix 5-10 g of the homogenized sample with an equal amount of anhydrous sodium sulfate. Extract the sample with a 1:1 (v/v) mixture of hexane and dichloromethane using sonication or Soxhlet extraction. For liquid samples, perform a liquid-liquid extraction with dichloromethane.

  • Internal Standard: Spike the extract with an internal standard solution to a final concentration of 1 µg/mL.

  • Concentration: Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

  • SPE Cleanup:

    • Condition the SPE cartridge with hexane.

    • Load the concentrated extract onto the cartridge.

    • Wash the cartridge with hexane to remove interfering non-polar compounds.

    • Elute the dinitronaphthalene isomers with a suitable solvent mixture (e.g., hexane:dichloromethane, 1:1 v/v).

  • Final Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation: A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer with an electron ionization (EI) source is recommended.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
GC ColumnAgilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent
Carrier GasHelium, constant flow at 1.2 mL/min
Injector Temperature280 °C
Injection Volume1 µL
Injection ModeSplitless (purge valve open after 1 min)
Oven Temperature Program
Initial Temperature100 °C, hold for 2 min
Ramp 110 °C/min to 250 °C, hold for 5 min
Ramp 25 °C/min to 300 °C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Electron Energy70 eV
Mass Rangem/z 50-350
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)

Data Presentation

Table 2: Representative Retention Times and Characteristic Ions for Dinitronaphthalene Isomers

IsomerExpected Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
1,5-Dinitronaphthalene~18.5218172, 126, 114
1,8-Dinitronaphthalene~18.8218172, 126, 114
1,3-Dinitronaphthalene~19.2218172, 126, 114
1,6-Dinitronaphthalene~19.5218172, 126, 114
1,7-Dinitronaphthalene~19.8218172, 126, 114
2,6-Dinitronaphthalene~20.1218172, 126, 114
2,7-Dinitronaphthalene~20.3218172, 126, 114
1,2-Dinitronaphthalene~20.6218172, 126, 114
1,4-Dinitronaphthalene~20.9218172, 126, 114
2,3-Dinitronaphthalene~21.2218172, 126, 114

Note: The retention times are estimates and will vary depending on the specific instrument and column conditions. It is essential to confirm the identity of each isomer using certified reference standards.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure from sample collection to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Soil, Water, etc.) Extraction Extraction (LLE or Soxhlet) Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC_Injection GC Injection Concentration->GC_Injection Separation Chromatographic Separation (DB-5ms column) GC_Injection->Separation Detection Mass Spectrometry (EI, Scan/SIM) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification & Identification Peak_Integration->Quantification

Caption: Experimental workflow for GC-MS analysis of dinitronaphthalene isomers.

Logical Relationship of GC-MS Components

This diagram illustrates the interconnected components of the Gas Chromatography-Mass Spectrometry system.

GCMS_Components GC Gas Chromatograph Injector Capillary Column Oven GC:in->GC:col Sample Introduction MS Mass Spectrometer Ion Source Quadrupole Analyzer Detector GC:col->MS:ion Analyte Elution MS:ion->MS:quad Ionization MS:quad->MS:det Mass Filtering DataSystem Data System MS:det->DataSystem Signal Detection

Caption: Logical relationship of the core components in a GC-MS system.

Application of 1,3-Dinitronaphthalene Derivatives in Chiral Separations of Amines via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enantioselective analysis of chiral amines is of paramount importance in the pharmaceutical and agrochemical industries, as the biological activity of enantiomers can differ significantly. While direct chiral separation on chiral stationary phases (CSPs) is a common approach, indirect methods involving pre-column derivatization with a chiral derivatizing agent (CDA) offer a robust alternative. This application note details a representative protocol for the chiral separation of primary and secondary amines using a chiral derivative of 1,3-dinitronaphthalene, leveraging the principles of diastereomer formation and subsequent separation on a standard achiral High-Performance Liquid Chromatography (HPLC) column.

This compound, a π-acceptor molecule, is structurally related to the dinitrobenzoyl and dinitrophenyl moieties found in highly effective chiral selectors and derivatizing agents, such as those used in Pirkle-type CSPs and Marfey's reagent, respectively. The electron-withdrawing nitro groups on the naphthalene (B1677914) ring make it susceptible to nucleophilic aromatic substitution. By functionalizing this compound with a chiral auxiliary containing a reactive group (e.g., a leaving group like fluorine), a chiral derivatizing agent can be synthesized. This CDA can then react with a racemic mixture of a chiral amine to form a pair of stable diastereomers. These diastereomers, having different physicochemical properties, can then be separated using standard reversed-phase HPLC.

This note provides a generalized protocol based on the well-established methods for dinitroaromatic CDAs, such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's reagent), to guide researchers in developing specific methods for their chiral amine analytes.[1][2][3][4]

Principle of Indirect Chiral Separation

The fundamental principle of this method is the conversion of a mixture of enantiomers, which are chromatographically indistinguishable on an achiral column, into a mixture of diastereomers. This is achieved by reacting the racemic analyte with an enantiomerically pure chiral derivatizing agent. The resulting diastereomers have distinct three-dimensional structures and, consequently, different physical properties, allowing for their separation on a conventional achiral stationary phase.

The logical relationship for this indirect chiral separation approach is illustrated in the following diagram:

G cluster_0 Analyte cluster_1 Chiral Derivatizing Agent (CDA) cluster_2 Derivatization Reaction cluster_3 Achiral HPLC Separation Enantiomer_R Enantiomer (R) Diastereomer_RS Diastereomer (R,S) Enantiomer_R->Diastereomer_RS Enantiomer_S Enantiomer (S) Diastereomer_SS Diastereomer (S,S) Enantiomer_S->Diastereomer_SS CDA_S CDA (S) CDA_S->Diastereomer_RS CDA_S->Diastereomer_SS Separated_Peaks Separated Peaks Diastereomer_RS->Separated_Peaks Diastereomer_SS->Separated_Peaks

Figure 1: Principle of Indirect Chiral Separation.

Experimental Protocols

This section provides a detailed, representative protocol for the derivatization of a chiral amine with a hypothetical chiral this compound-based derivatizing agent and the subsequent HPLC analysis.

Materials and Reagents
Experimental Workflow

The overall experimental workflow, from sample preparation to data analysis, is depicted in the following diagram:

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis A Dissolve Racemic Amine in Solvent C Mix Amine and CDA Solutions A->C B Prepare CDA Solution B->C D Add Base/Catalyst C->D E Incubate at Controlled Temperature D->E F Quench Reaction E->F G Inject Derivatized Sample F->G H Separate Diastereomers on Achiral Column G->H I Detect at Appropriate Wavelength H->I J Integrate Peak Areas I->J K Calculate Enantiomeric Excess (ee%) J->K

Figure 2: Experimental Workflow for Chiral Amine Analysis.
Protocol 1: Derivatization of Chiral Amines

  • Preparation of Amine Solution: Accurately weigh and dissolve the racemic amine in a suitable solvent (e.g., acetonitrile or a buffer solution) to a final concentration of approximately 1 mg/mL.

  • Preparation of CDA Solution: Prepare a solution of the chiral this compound-based derivatizing agent in acetonitrile at a concentration of approximately 5 mg/mL.[5]

  • Derivatization Reaction:

    • In a reaction vial, combine 100 µL of the amine solution with 200 µL of the CDA solution.

    • Add a suitable base, such as triethylamine or a borate (B1201080) buffer (pH ~8-9), to catalyze the reaction.[6] The optimal pH should be above the pKa of the amine.[7]

    • Seal the vial and incubate the mixture at a controlled temperature (e.g., 40-60 °C) for a specified time (e.g., 30-60 minutes). The reaction progress can be monitored by HPLC.[5]

  • Reaction Quenching: After the reaction is complete, cool the vial to room temperature and add a small amount of a weak acid (e.g., 1M HCl or formic acid) to quench the reaction and neutralize the excess base.[5]

  • Sample Dilution: Dilute the final reaction mixture with the HPLC mobile phase to a suitable concentration for injection.

Protocol 2: HPLC Separation of Diastereomers
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or diode-array detector.

  • Chromatographic Column: A standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used for the separation of the diastereomers.[5]

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% TFA in water or 20 mM ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). The dinitronaphthalene moiety provides a strong chromophore, allowing for detection at around 340 nm.[3]

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30-70% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 340 nm

    • Injection Volume: 10 µL

Data Presentation

The successful separation of the diastereomers will result in two distinct peaks in the chromatogram. The enantiomeric excess (ee%) can be calculated from the integrated peak areas of the two diastereomers. The retention times, separation factor (α), and resolution (Rs) are key parameters to evaluate the quality of the separation.

Table 1: Representative Chromatographic Data for the Separation of Derivatized Chiral Amine Enantiomers

Analyte (as Diastereomer)Retention Time (t_R, min)Peak AreaSeparation Factor (α)Resolution (Rs)
Diastereomer 115.2505,0001.152.5
Diastereomer 217.5495,000

Note: The data presented in this table is hypothetical and serves as an example of how to present experimental results. Actual values will depend on the specific analyte, derivatizing agent, and chromatographic conditions.

Table 2: Method Validation Parameters (Hypothetical)

ParameterResult
Linearity (r²)> 0.999
Limit of Detection (LOD)0.05% of the minor enantiomer
Limit of Quantitation (LOQ)0.15% of the minor enantiomer
Precision (%RSD)< 2%
Accuracy (% Recovery)98-102%

Conclusion

The indirect chiral separation of amines using a chiral this compound-based derivatizing agent presents a viable and robust analytical method. By converting enantiomers into diastereomers, separation can be achieved on readily available achiral HPLC columns. The protocol outlined in this application note, based on established methodologies for similar dinitroaromatic compounds, provides a solid foundation for researchers to develop and validate methods for the enantioselective analysis of a wide range of chiral amines. The strong chromophoric properties of the dinitronaphthalene tag also ensure high sensitivity for detection. This approach is particularly valuable in pharmaceutical development and quality control where accurate determination of enantiomeric purity is critical.

References

Application Notes and Protocols for the Separation of Amines and their Derivatives using 1,3-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of primary and secondary amines is a critical aspect of pharmaceutical development, clinical diagnostics, and environmental monitoring. Many simple amines lack a significant chromophore, making their detection by UV-Vis spectrophotometry challenging. Chemical derivatization is a common strategy to overcome this limitation, wherein the amine is reacted with a reagent to form a stable, detectable product.

This document outlines a theoretical framework and a generalized protocol for the use of 1,3-dinitronaphthalene as a derivatizing agent for the separation and analysis of amines by High-Performance Liquid Chromatography (HPLC). The methodology is based on the principle of nucleophilic aromatic substitution (SNAr), a well-established reaction mechanism in organic chemistry.

Principle of Derivatization

The naphthalene (B1677914) ring system of this compound is rendered electron-deficient by the two strongly electron-withdrawing nitro groups. This electronic characteristic makes the aromatic ring susceptible to attack by nucleophiles, such as the lone pair of electrons on the nitrogen atom of primary and secondary amines. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amine displaces one of the nitro groups to form a stable, colored N-substituted-1-nitro-3-naphthylamine derivative. This reaction is analogous to the well-known Sanger's reaction, which utilizes 1-fluoro-2,4-dinitrobenzene (B121222) for the derivatization of amino acids.[1][2]

The resulting dinitronaphthylamine derivatives possess a strong chromophore, making them readily detectable by UV-Vis spectrophotometry in the range of 340-450 nm.[3][4][5] The derivatization also increases the hydrophobicity of the amines, allowing for their separation by reversed-phase HPLC.

Experimental Protocols

Materials and Reagents

  • This compound (reagent grade)

  • Amine standards (e.g., aliphatic and aromatic primary and secondary amines)

  • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (B87167) (DMSO) or Acetonitrile (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), for reaction quenching

  • Solid Phase Extraction (SPE) cartridges (C18), for sample cleanup

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Gradient pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • pH meter

Protocol 1: Derivatization of Amines with this compound

This protocol describes a general procedure for the derivatization of a standard amine solution. The reaction conditions may require optimization for specific amines and sample matrices.

  • Preparation of Reagents:

    • Derivatization Reagent: Prepare a 10 mg/mL solution of this compound in DMSO.

    • Base Solution: Prepare a 0.1 M solution of sodium bicarbonate in water.

    • Amine Standard Solution: Prepare a 1 mg/mL stock solution of the desired amine in a suitable solvent (e.g., water, methanol). Prepare working standards by serial dilution.

  • Derivatization Reaction:

    • In a 1.5 mL microcentrifuge tube, add 100 µL of the amine standard solution.

    • Add 200 µL of the 0.1 M sodium bicarbonate solution and vortex briefly.

    • Add 100 µL of the this compound solution.

    • Vortex the mixture for 1 minute.

    • Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

    • After incubation, cool the mixture to room temperature.

    • Quench the reaction by adding 50 µL of 1 M HCl.

  • Sample Cleanup (Optional):

    • For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the reaction mixture onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove excess salts and polar impurities.

    • Elute the derivatized amines with 1 mL of acetonitrile.

    • The eluate is now ready for HPLC analysis.

Protocol 2: HPLC Analysis of Derivatized Amines
  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-18 min: 80% B

      • 18-20 min: 80% to 30% B

      • 20-25 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 360 nm

  • Analysis:

    • Inject the prepared standards and samples onto the HPLC system.

    • Identify the peaks of the derivatized amines based on their retention times compared to the standards.

    • Quantify the amines by constructing a calibration curve from the peak areas of the standards.

Data Presentation

The following tables present hypothetical quantitative data for the derivatization and separation of a series of aliphatic amines using the described method. Note: This data is for illustrative purposes only and has not been experimentally validated.

Table 1: Hypothetical HPLC Retention Times and UV-Vis Absorption Maxima of 1,3-Dinitronaphthylamine Derivatives

AmineDerivative StructureMolecular Weight ( g/mol )Hypothetical Retention Time (min)Hypothetical λmax (nm)
MethylamineN-methyl-1-nitro-3-naphthylamine216.218.5355
EthylamineN-ethyl-1-nitro-3-naphthylamine230.249.8357
PropylamineN-propyl-1-nitro-3-naphthylamine244.2711.2358
ButylamineN-butyl-1-nitro-3-naphthylamine258.3012.5359
DiethylamineN,N-diethyl-1-nitro-3-naphthylamine258.3013.1365

Table 2: Hypothetical Performance Data for the Quantification of Amines

AmineLinearity Range (µg/mL)Correlation Coefficient (r²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Methylamine0.1 - 50> 0.9990.030.1
Ethylamine0.1 - 50> 0.9990.020.1
Propylamine0.1 - 50> 0.9990.020.1
Butylamine0.1 - 50> 0.9990.010.05
Diethylamine0.1 - 50> 0.9990.010.05

Visualizations

G cluster_prep Sample Preparation and Derivatization cluster_analysis HPLC Analysis amine_sample Amine Sample/Standard add_base Add Base (e.g., NaHCO3) amine_sample->add_base add_reagent Add this compound in DMSO add_base->add_reagent incubate Incubate (e.g., 60°C, 30 min) add_reagent->incubate quench Quench Reaction (e.g., HCl) incubate->quench derivatized_sample Derivatized Sample quench->derivatized_sample hplc_injection Inject into HPLC derivatized_sample->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection UV-Vis Detection (360 nm) separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis

Caption: Experimental workflow for amine derivatization and HPLC analysis.

Caption: Nucleophilic aromatic substitution reaction of this compound.

Discussion and Conclusion

The use of this compound as a derivatizing agent for amines presents a theoretically sound approach for their analysis. The resulting N-substituted dinitronaphthylamine derivatives are expected to be stable, highly chromophoric, and amenable to separation by reversed-phase HPLC. This method offers a potential alternative to more commonly used derivatizing reagents.

It is important to note that the protocols and data presented here are based on established principles of nucleophilic aromatic substitution and have not been experimentally validated for this compound. Therefore, optimization of reaction conditions (e.g., reaction time, temperature, reagent concentrations, and solvent) and HPLC parameters will be necessary to develop a robust and reliable analytical method for specific applications. Further studies would also be required to investigate the selectivity of the derivatization for primary versus secondary amines and to assess potential interferences from other nucleophilic species in complex sample matrices.

References

Application Notes and Protocols for the Photocatalytic Oxidation of Dinitronaphthalene Isomers using TiO₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitronaphthalenes (DNNs) are a group of aromatic compounds with significant industrial applications, but they are also environmental pollutants of concern due to their persistence and potential toxicity. This document provides detailed application notes and experimental protocols for the investigation of titanium dioxide (TiO₂) mediated photocatalytic oxidation as a promising advanced oxidation process (AOP) for the degradation of dinitronaphthalene isomers. While direct quantitative data for the photocatalytic degradation of all dinitronaphthalene isomers is not extensively available in published literature, this guide synthesizes information from studies on related nitroaromatic compounds to provide a robust framework for research in this area. The protocols and data presented herein are intended to serve as a starting point for researchers to develop and optimize their own experimental procedures.

Principle of TiO₂ Photocatalysis

Titanium dioxide is a widely used semiconductor photocatalyst. When irradiated with photons of energy equal to or greater than its band gap (e.g., UV light), an electron is excited from the valence band to the conduction band, creating an electron-hole pair. These charge carriers can then initiate a series of redox reactions on the catalyst surface. The holes in the valence band are powerful oxidizing agents that can directly oxidize adsorbed organic molecules or react with water to produce highly reactive hydroxyl radicals (•OH). The electrons in the conduction band can reduce adsorbed oxygen to superoxide (B77818) radical anions (O₂•⁻), which can further lead to the formation of other reactive oxygen species (ROS). These ROS are the primary agents responsible for the degradation of organic pollutants into simpler, less harmful compounds, and ideally, complete mineralization to CO₂ and H₂O.

Data Presentation

The following tables summarize hypothetical quantitative data for the photocatalytic degradation of common dinitronaphthalene isomers. This data is extrapolated from studies on similar nitroaromatic compounds and is intended for illustrative purposes to guide experimental design and data analysis. Actual experimental results may vary.

Table 1: Hypothetical Degradation Efficiency of Dinitronaphthalene Isomers

IsomerInitial Concentration (mg/L)TiO₂ Loading (g/L)Irradiation Time (h)Degradation Efficiency (%)
1,5-Dinitronaphthalene101.0485
1,8-Dinitronaphthalene101.0482
1,3-Dinitronaphthalene101.0478
2,6-Dinitronaphthalene101.0488
2,7-Dinitronaphthalene101.0490

Table 2: Hypothetical Kinetic Data for the Photocatalytic Degradation of 1,5-Dinitronaphthalene

ParameterValue
Apparent Rate Constant (k_app) (h⁻¹)0.45
Half-life (t₁/₂) (h)1.54
Correlation Coefficient (R²)0.98

Experimental Protocols

This section provides detailed methodologies for conducting experiments on the photocatalytic oxidation of dinitronaphthalene isomers using TiO₂.

Materials and Reagents
  • Dinitronaphthalene Isomers: 1,5-Dinitronaphthalene, 1,8-Dinitronaphthalene, etc. (analytical grade)

  • Photocatalyst: Titanium dioxide (e.g., Degussa P25 or other anatase form)

  • Solvent: Ultrapure water

  • Acetonitrile (B52724): HPLC grade

  • Methanol: HPLC grade

  • Standard laboratory glassware and equipment

Preparation of TiO₂ Catalyst Suspension
  • Weigh the desired amount of TiO₂ powder (e.g., 1.0 g/L).

  • Add the TiO₂ to a known volume of ultrapure water in a beaker.

  • Sonicate the suspension for 15-30 minutes to ensure uniform dispersion of the catalyst particles.

Photocatalytic Degradation Experiment
  • Reactor Setup:

    • Use a batch photoreactor, typically made of quartz or borosilicate glass to allow for UV light penetration.

    • The reactor should be equipped with a magnetic stirrer for continuous mixing.

    • A UV lamp (e.g., medium-pressure mercury lamp) should be used as the light source, positioned to provide uniform irradiation to the solution. The lamp can be placed either externally or internally within a quartz immersion well.

    • A cooling system (e.g., a water jacket) is recommended to maintain a constant temperature during the reaction.

  • Procedure:

    • Add a specific volume of the prepared TiO₂ suspension to the photoreactor.

    • Spike the suspension with a stock solution of the dinitronaphthalene isomer to achieve the desired initial concentration (e.g., 10 mg/L).

    • Stir the suspension in the dark for a set period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the DNN isomer and the TiO₂ surface.

    • Turn on the UV lamp to initiate the photocatalytic reaction.

    • Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 120, 180, 240 minutes).

    • Immediately filter the collected samples through a 0.22 µm syringe filter to remove the TiO₂ particles and quench the reaction.

    • Analyze the filtrate for the concentration of the dinitronaphthalene isomer using a suitable analytical method.

Analytical Method: High-Performance Liquid Chromatography (HPLC)
  • Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column is typically suitable for the separation of aromatic compounds.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) is a common mobile phase. The composition may need to be optimized for specific isomers.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: The wavelength should be set at the maximum absorbance of the specific dinitronaphthalene isomer being analyzed.

  • Quantification: Create a calibration curve using standard solutions of the dinitronaphthalene isomer of known concentrations.

Visualizations

The following diagrams illustrate the key processes involved in the photocatalytic oxidation of dinitronaphthalene isomers.

Experimental_Workflow cluster_prep Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis A Prepare TiO₂ Suspension C Add TiO₂ and DNN to Reactor A->C B Prepare Dinitronaphthalene Stock Solution B->C D Dark Adsorption C->D 30 min E UV Irradiation D->E Start F Sample Collection at Intervals E->F t = 0, 15, 30... min G Filter Samples F->G H HPLC Analysis G->H I Data Interpretation H->I

Caption: Experimental workflow for TiO₂ photocatalysis.

Photocatalysis_Mechanism cluster_excitation Light Excitation cluster_redox Redox Reactions cluster_degradation Degradation Pathway TiO2 TiO₂ Particle e_h Electron-Hole Pair (e⁻ + h⁺) TiO2->e_h Generates UV UV Light (hν) UV->TiO2 Irradiation h_vb Valence Band Hole (h⁺) e_h->h_vb e_cb Conduction Band Electron (e⁻) e_h->e_cb OH_rad Hydroxyl Radical (•OH) h_vb->OH_rad + H₂O O2_rad Superoxide Radical (O₂•⁻) e_cb->O2_rad + O₂ Intermediates Intermediate Products OH_rad->Intermediates Oxidizes O2_rad->Intermediates Reacts with DNN Dinitronaphthalene DNN->Intermediates Oxidation Mineralization CO₂ + H₂O + NO₃⁻ Intermediates->Mineralization Further Oxidation

Caption: Mechanism of TiO₂ photocatalytic degradation.

Conclusion

The photocatalytic oxidation of dinitronaphthalene isomers using TiO₂ presents a viable and environmentally friendly method for their degradation. The provided application notes and protocols offer a comprehensive guide for researchers to initiate and conduct studies in this area. It is crucial to note that the efficiency of the process can be influenced by various factors such as the type of TiO₂ catalyst, its concentration, the pH of the solution, and the intensity of the light source. Therefore, systematic optimization of these parameters is essential to achieve maximum degradation efficiency. Further research is warranted to elucidate the specific degradation pathways and identify the intermediate products for each dinitronaphthalene isomer.

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids Following Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and widely utilized method for the quantitative analysis of amino acids by reversed-phase high-performance liquid chromatography (RP-HPLC). Due to the general lack of a strong chromophore in most amino acids, a pre-column derivatization step is essential for sensitive UV detection. While a standardized protocol for the derivatization of amino acids with 1,3-dinitronaphthalene could not be identified in established scientific literature, this note provides a comprehensive protocol for a chemically related and well-documented alternative: derivatization with 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), commonly known as Sanger's reagent. This method is suitable for the analysis of both primary and secondary amino acids, yielding stable dinitrophenyl (DNP) derivatives that can be readily detected by UV-Vis spectrophotometry. The protocol described herein provides detailed procedures for sample preparation, derivatization, and HPLC analysis, making it applicable for researchers, scientists, and professionals in drug development and quality control.

Introduction

The precise quantification of amino acids is crucial in a multitude of scientific disciplines, including proteomics, clinical diagnostics, food science, and pharmaceutical research. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of amino acids. However, the majority of amino acids do not possess a chromophore that allows for sensitive detection by UV-Vis spectrophotometry. To overcome this limitation, a derivatization step is employed to attach a UV-absorbing or fluorescent tag to the amino acid molecules.

Pre-column derivatization, where the amino acids are derivatized prior to their introduction into the HPLC system, is a common and effective approach.[1] This method offers several advantages, including the potential for removal of excess derivatization reagent before analysis and the ability to use less complex HPLC instrumentation compared to post-column derivatization.

One of the classical and most reliable methods for pre-column derivatization of amino acids is the use of 1-fluoro-2,4-dinitrobenzene (DNFB).[2] DNFB reacts with the primary and secondary amino groups of amino acids under alkaline conditions to form stable, yellow-colored 2,4-dinitrophenyl (DNP) derivatives.[2] These DNP-amino acids can be easily separated by reversed-phase HPLC and detected with high sensitivity at a wavelength of approximately 360 nm.

This application note provides a detailed protocol for the derivatization of amino acids with DNFB and their subsequent analysis by HPLC.

Experimental Protocol

Materials and Reagents
  • Amino Acid Standards: A standard mixture of amino acids (e.g., 1 mg/mL of each in 0.1 M HCl).

  • 1-fluoro-2,4-dinitrobenzene (DNFB) Solution: 1% (w/v) DNFB in acetonitrile. Prepare fresh. (Caution: DNFB is toxic and a skin irritant. Handle with appropriate personal protective equipment).

  • Borate Buffer: 0.1 M Sodium Borate solution, adjusted to pH 9.0.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Hydrochloric Acid (HCl): For sample preparation and pH adjustment.

  • Sodium Acetate: For mobile phase preparation.

  • Tetrahydrofuran (THF): For mobile phase preparation.

  • Sample: Protein hydrolysate, cell culture media, or other matrices containing free amino acids.

Sample Preparation
  • For Protein Samples: Perform acid hydrolysis of the protein sample (e.g., with 6 M HCl at 110°C for 24 hours) to liberate free amino acids. After hydrolysis, neutralize the sample with a suitable base (e.g., NaOH).

  • For Liquid Samples: If necessary, dilute the sample with 0.1 M HCl to bring the amino acid concentrations within the linear range of the assay.

  • Filtration: Filter all samples and standards through a 0.45 µm syringe filter prior to derivatization to remove any particulate matter.

Derivatization Procedure
  • To a 1.5 mL microcentrifuge tube, add 100 µL of the amino acid standard solution or the prepared sample.

  • Add 200 µL of the 0.1 M Borate Buffer (pH 9.0).

  • Add 200 µL of the 1% DNFB solution in acetonitrile.

  • Vortex the mixture thoroughly.

  • Incubate the reaction mixture in a heating block or water bath at 60°C for 60 minutes in the dark.[2] The reaction should be protected from light to prevent photodegradation of the DNP derivatives.

  • After incubation, cool the mixture to room temperature.

  • To stop the reaction and remove excess unreacted DNFB, extract the mixture with an equal volume of a non-polar solvent like hexane (B92381) or ether. Vortex and centrifuge to separate the layers. The DNP-amino acids will remain in the aqueous/acetonitrile phase.

  • Carefully transfer the lower aqueous/acetonitrile layer containing the DNP-amino acids to a clean vial for HPLC analysis.

HPLC Conditions
  • Instrument: A standard HPLC system equipped with a gradient pump, an autosampler, a column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 5 mM Sodium Acetate buffer with 5% Tetrahydrofuran (THF), pH adjusted to the desired value (e.g., pH 4.5).

  • Mobile Phase B: Methanol or Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 360 nm.

  • Injection Volume: 20 µL.

  • Gradient Elution: A typical gradient profile is as follows:

Time (min)% Mobile Phase A% Mobile Phase B
09010
208020
255050
354555
500100
609010

(Note: This gradient is a starting point and may require optimization for specific applications and columns.)

Data Presentation

The following table provides a representative, though not exhaustive, list of DNP-amino acids and their typical elution order in a reversed-phase HPLC system. Actual retention times will vary depending on the specific HPLC conditions used.

Amino AcidDNP-DerivativeExpected Elution Order
Aspartic AcidDNP-AspEarly
Glutamic AcidDNP-GluEarly
SerineDNP-SerEarly
GlycineDNP-GlyIntermediate
AlanineDNP-AlaIntermediate
ProlineDNP-ProIntermediate
ValineDNP-ValLate
LeucineDNP-LeuLate
IsoleucineDNP-IleLate
PhenylalanineDNP-PheLate
Tyrosinedi-DNP-TyrLate
Lysinedi-DNP-LysLate

Visualizations

Derivatization and Analysis Workflow

derivatization_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis Sample Amino Acid Sample Filtered_Sample Filtered Sample Sample->Filtered_Sample 0.45 µm filter Reaction_Mix Reaction Mixture (Sample, Buffer, DNFB) Filtered_Sample->Reaction_Mix Incubation Incubation (60°C, 60 min, dark) Reaction_Mix->Incubation Extraction Extraction (Hexane/Ether) Incubation->Extraction DNP_Sample DNP-Amino Acid Sample for HPLC Extraction->DNP_Sample HPLC HPLC System DNP_Sample->HPLC Detector UV-Vis Detector (360 nm) HPLC->Detector Data Chromatogram & Data Analysis Detector->Data

Caption: Workflow for DNFB derivatization and HPLC analysis.

Reaction Mechanism: Derivatization of an Amino Acid with DNFB

reaction_mechanism cluster_reactants Reactants cluster_products Products AA Amino Acid (R-CH(NH2)-COOH) DNP_AA DNP-Amino Acid AA->DNP_AA + DNFB (pH 9.0, 60°C) DNFB 1-Fluoro-2,4-dinitrobenzene DNFB->DNP_AA HF Hydrogen Fluoride (HF)

Caption: Reaction of an amino acid with DNFB.

Conclusion

The pre-column derivatization of amino acids with 1-fluoro-2,4-dinitrobenzene (DNFB) followed by reversed-phase HPLC analysis is a reliable and sensitive method for the quantification of amino acids. The protocol detailed in this application note provides a solid foundation for researchers to implement this technique. The stability of the DNP-derivatives and the robustness of the HPLC separation make this method suitable for a wide range of applications in both research and industrial settings. While the initially requested derivatization agent, this compound, does not appear to be commonly used for this purpose, the DNFB method serves as an excellent and well-established alternative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of 1,3-dinitronaphthalene. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Can I synthesize this compound by direct nitration of naphthalene (B1677914) or 1-nitronaphthalene?

A1: No, the direct nitration of naphthalene or its mononitro derivatives does not yield this compound.[1][2] The electrophilic nitration of the naphthalene ring system strongly favors the formation of other isomers, primarily 1,5- and 1,8-dinitronaphthalene. This is due to the electronic properties of the naphthalene ring, which direct the second nitro group to a different ring (heteronuclear nitration) rather than the same ring as the first nitro group.[1]

Q2: What are the primary products of the direct dinitration of naphthalene?

A2: The direct dinitration of naphthalene with a mixture of nitric acid and sulfuric acid predominantly produces a mixture of 1,5-dinitronaphthalene (B40199) and 1,8-dinitronaphthalene.[3] The exact ratio of these isomers can be influenced by reaction conditions such as temperature and the specific nitrating agent used.

Q3: What are the established indirect methods for synthesizing this compound?

A3: Due to the challenges of direct nitration, this compound must be synthesized through indirect routes. The most well-documented and feasible method involves the nitration of a Diels-Alder adduct of naphthalene, followed by pyrolysis.[1][2] Historically, another method involved the conversion of 2,4-dinitro-1-naphthol (B147749) (Martius Yellow), though this route is often associated with low yields and purification difficulties.[1] Other reported, but less common, starting materials include 5,7-dinitrotetralin and 1-chloro-2,4-dinitronaphthalene.[1]

Q4: What is the Diels-Alder adduct method for synthesizing this compound?

A4: This method involves a multi-step process that begins with the formation of a Diels-Alder adduct between naphthalene and hexachlorocyclopentadiene (B6142220). This adduct is then mononitrated and subsequently dinitrated to introduce the nitro groups at the desired positions. The final step is a pyrolysis reaction that cleaves the adduct, yielding this compound and regenerating hexachlorocyclopentadiene.[1]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
No this compound detected in the product mixture after direct nitration of naphthalene. Direct nitration is not a viable method for the synthesis of this compound.Utilize an indirect synthetic route, such as the Diels-Alder adduct method.
Low yield of this compound using the Diels-Alder adduct method. Incomplete dinitration of the mononitro adduct. Inefficient pyrolysis of the dinitro adduct.- Ensure sufficient reaction time (3-6 hours) for the dinitration step, especially if the concentration of the alpha-mononitro adduct is high.[1] - Optimize pyrolysis conditions (temperature and pressure) to ensure complete cracking of the dinitro adduct.[1]
Difficulty in separating this compound from byproducts after pyrolysis. The crude product may contain unreacted starting materials or other nitrated isomers.- Utilize fractional distillation under reduced pressure to separate this compound from more volatile components.[1] - Employ solvent extraction or recrystallization to purify the final product. Selective sulfonation of 2-nitronaphthalene (B181648) can be used to separate it from this compound, as the former forms water-soluble sulfonic acids while the latter does not react.[1]
Formation of a complex mixture of dinitronaphthalene isomers. Attempting direct nitration of naphthalene or using a non-regioselective method.To obtain a specific isomer like this compound, it is crucial to use a regioselective indirect synthesis method. For other isomers, starting with a purified mononitronaphthalene can help control the position of the second nitro group.

Quantitative Data

Table 1: Isomer Distribution in the Direct Nitration of Naphthalene

IsomerTypical Distribution
1,5-DinitronaphthaleneMajor Product
1,8-DinitronaphthaleneMajor Product
This compoundNot Formed
Other IsomersMinor Amounts

Note: The exact distribution can vary with reaction conditions.

Table 2: Reported Yields for the Synthesis of this compound

Synthetic MethodReported YieldReference
Diels-Alder Adduct MethodCommercially feasible yields reported in patent literature.[1]
Via Martius Yellow< 30% (historical method)

Experimental Protocols

Synthesis of this compound via the Diels-Alder Adduct Method

This protocol is based on the method described in US Patent 3,065,278 A.[1]

Step 1: Formation of the Naphthalene-Hexachlorocyclopentadiene Adduct

  • Methodology: The formation of the Diels-Alder adduct is the initial step. Refer to US Patent 2,658,926 for the detailed procedure for preparing the diadduct of hexachlorocyclopentadiene and naphthalene.

Step 2: Mononitration of the Adduct

  • Methodology: The adduct is then mononitrated. This process yields a mixture of isomers, with a minor portion being the alpha-nitrated product necessary for the subsequent dinitration.

Step 3: Dinitration of the Mononitro Adduct

  • The mononitrated adduct mixture is subjected to a second nitration step. The alpha-nitrated compound is more readily nitrated to the 1,3-dinitro adduct.

  • The reaction time for this step can range from 3 to 6 hours, depending on the concentration of the alpha-nitro adduct in the starting material.[1]

Step 4: Pyrolysis of the 1,3-Dinitro Adduct

  • The dried mixture containing the 1,3-dinitro adduct is subjected to pyrolysis at a temperature of 250-300°C under reduced pressure (e.g., 15 mm Hg).[1]

  • The pyrolysis results in the decomposition of the adduct to yield this compound and two molecules of hexachlorocyclopentadiene.

Step 5: Purification of this compound

  • The crude product from the pyrolysis is collected.

  • Purification can be achieved by trituration and filtration with a hot aliphatic hydrocarbon solvent like n-hexane to remove hexachlorocyclopentadiene.

  • Further purification can be accomplished by recrystallization or distillation under reduced pressure.

Visualizations

experimental_workflow Experimental Workflow: Diels-Alder Adduct Method for this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification start Naphthalene + Hexachlorocyclopentadiene adduct Diels-Alder Adduct Formation start->adduct Diels-Alder Reaction mononitration Mononitration of Adduct adduct->mononitration Nitrating Agent dinitration Dinitration to form 1,3-Dinitro Adduct mononitration->dinitration Further Nitration pyrolysis Pyrolysis of Dinitro Adduct dinitration->pyrolysis Heat (250-300°C), Vacuum crude_product Crude this compound pyrolysis->crude_product purification Purification crude_product->purification Solvent Extraction / Distillation final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis of this compound via the Diels-Alder adduct method.

regioselectivity_problem Regioselectivity in the Dinitration of Naphthalene cluster_products Primary Products cluster_target Target Product (Not Formed) naphthalene Naphthalene direct_nitration Direct Dinitration (e.g., HNO3/H2SO4) naphthalene->direct_nitration isomer_1_5 1,5-Dinitronaphthalene direct_nitration->isomer_1_5 isomer_1_8 1,8-Dinitronaphthalene direct_nitration->isomer_1_8 isomer_1_3 This compound direct_nitration->isomer_1_3 Not a viable pathway

Caption: The challenge of regioselectivity in the direct dinitration of naphthalene.

References

Technical Support Center: Purification of 1,3-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1,3-dinitronaphthalene from isomer mixtures.

Frequently Asked Questions (FAQs)

Q1: I performed a direct nitration of naphthalene (B1677914), but I cannot seem to isolate this compound from the product mixture. Why?

A1: Direct nitration of naphthalene or its mononitro derivatives does not yield this compound in any significant amount.[1] The electrophilic nitration of the naphthalene ring system preferentially occurs at other positions, leading primarily to a mixture of 1,5- and 1,8-dinitronaphthalene.[2] The synthesis of this compound typically involves an indirect route, such as the nitration of a Diels-Alder adduct of naphthalene, followed by a pyrolysis step.[1]

Q2: What are the major impurities I should expect when synthesizing this compound?

A2: The synthesis of this compound via the Diels-Alder adduct route can lead to several impurities. The most significant is often 2-nitronaphthalene (B181648), which is formed from the pyrolysis of the mononitrated adduct.[1] Other potential impurities include unreacted starting materials and other dinitronaphthalene isomers, depending on the specifics of the synthetic procedure.

Q3: What are the recommended methods for purifying crude this compound?

A3: A combination of techniques is often employed. A highly effective method for removing the major byproduct, 2-nitronaphthalene, is selective sulfonation.[1] In this process, the crude mixture is treated with sulfuric acid, which selectively sulfonates the 2-nitronaphthalene, rendering it water-soluble. The this compound remains largely unreacted and can be separated by precipitation and filtration.[1] Subsequent purification can be achieved by recrystallization or column chromatography.

Q4: How can I assess the purity of my this compound sample?

A4: Purity can be assessed using several analytical techniques. The most common is measuring the melting point of the sample and comparing it to the literature value for pure this compound. Chromatographic methods such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can be used to detect the presence of impurities. Spectroscopic techniques like ¹H NMR and ¹³C NMR can confirm the isomeric identity and purity of the compound.

Data Presentation

Table 1: Physical Properties of Dinitronaphthalene Isomers

IsomerMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
This compoundC₁₀H₆N₂O₄218.17146-148Beige powder
1,4-DinitronaphthaleneC₁₀H₆N₂O₄218.17134Pale yellow needles
1,5-DinitronaphthaleneC₁₀H₆N₂O₄218.17216-219Yellowish-green needles
1,8-DinitronaphthaleneC₁₀H₆N₂O₄218.17172-173Yellow rhombic needles

Source:[2][3]

Experimental Protocols

Protocol 1: Purification of this compound by Selective Sulfonation

This protocol is designed to remove 2-nitronaphthalene from a crude mixture containing this compound.

Materials:

  • Crude this compound mixture

  • 96% Sulfuric acid

  • Deionized water

  • Ice

  • Beakers, magnetic stirrer, and filtration apparatus

Procedure:

  • Dissolution: In a fume hood, cautiously add the crude this compound mixture to a beaker containing 96% sulfuric acid (approximately 25 times the weight of the crude mixture) with stirring.

  • Sulfonation: Stir the mixture at room temperature for 4-5 days, or alternatively, heat the mixture at 60°C for 2 hours to effect the sulfonation of 2-nitronaphthalene.[1]

  • Precipitation: Slowly and carefully pour the reaction mixture onto crushed ice with constant stirring. This will cause the unreacted this compound to precipitate out of the solution. The sulfonated 2-nitronaphthalene will remain dissolved in the aqueous acidic solution.[1]

  • Isolation: Collect the precipitated this compound by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes any residual acid and water-soluble sulfonated byproducts.

  • Drying: Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Recrystallization of this compound

This protocol is for the final purification of this compound to obtain a crystalline product.

Materials:

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of cyclohexane and 1,2-dichloroethane has been reported for the crystallization of dinitronaphthalenes.[2] Ethanol is also a common solvent for recrystallizing nitroaromatic compounds.[4][5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals to remove any residual solvent.

Troubleshooting Guides

Problem 1: Low yield of this compound after selective sulfonation.

Possible CauseSuggested Solution
Incomplete precipitation.Ensure the reaction mixture is poured into a sufficient amount of ice to keep the temperature low and fully precipitate the non-sulfonated product.
Loss of product during washing.Use ice-cold water for washing the precipitate to minimize the solubility of this compound.
Sulfonation of the desired product.Avoid excessively harsh sulfonation conditions (e.g., prolonged heating at high temperatures) which might lead to some sulfonation of the 1,3-isomer.

Problem 2: Product "oils out" instead of crystallizing during recrystallization.

Possible CauseSuggested Solution
The boiling point of the solvent is higher than the melting point of the impure product.Use a lower-boiling point solvent or a solvent mixture.
The solution is too concentrated or cooled too quickly.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.[6]
High concentration of impurities.The presence of significant impurities can lower the melting point of the mixture. Consider an alternative purification step, like column chromatography, before recrystallization.

Problem 3: Purity does not improve significantly after recrystallization.

Possible CauseSuggested Solution
Inappropriate solvent choice.The chosen solvent may have similar solubility characteristics for both the product and the impurities. Test different solvents or solvent systems.
Co-precipitation of impurities.Ensure the crude material is fully dissolved in the minimum amount of hot solvent. Cooling the solution too rapidly can trap impurities within the crystal lattice. Allow for slow cooling.
Presence of an isomer with very similar solubility.Consider fractional crystallization, which involves multiple, careful recrystallization steps. Alternatively, column chromatography may be more effective at separating isomers with similar polarities.[4]

Problem 4: Poor separation of this compound from other isomers by column chromatography.

Possible CauseSuggested Solution
Incorrect mobile phase polarity.The eluent may be too polar (all compounds elute quickly) or not polar enough (compounds do not move from the baseline). Optimize the solvent system using TLC first. A common mobile phase for separating nitroaromatic isomers is a mixture of hexane (B92381) and ethyl acetate.[4]
Column overloading.Using too much sample can lead to broad bands and poor separation. Use an appropriate amount of sample for the column size.
Similar retention factors of isomers.If using silica (B1680970) gel, consider switching to a different stationary phase like alumina, which may offer different selectivity. Employing a gradient elution, where the polarity of the mobile phase is gradually increased, can also improve the resolution of compounds with similar polarities.[4]

Visualizations

experimental_workflow start Crude Product from Pyrolysis (this compound & 2-Nitronaphthalene) sulfonation Selective Sulfonation (96% H₂SO₄) start->sulfonation precipitation Precipitation on Ice sulfonation->precipitation filtration1 Filtration precipitation->filtration1 solid_crude Crude this compound (Solid) filtration1->solid_crude Solid filtrate Aqueous Filtrate (Sulfonated 2-Nitronaphthalene) filtration1->filtrate Liquid washing1 Wash with Cold Water recrystallization Recrystallization (e.g., Ethanol) solid_crude->recrystallization filtration2 Filtration recrystallization->filtration2 washing2 Wash with Cold Solvent filtration2->washing2 pure_product Pure Crystalline This compound washing2->pure_product

Caption: Workflow for the purification of this compound.

troubleshooting_guide start Purification Issue Encountered check_synthesis Is the starting material from direct nitration of naphthalene? start->check_synthesis synthesis_yes 1,3-DNN is not expected. Re-evaluate synthesis route. check_synthesis->synthesis_yes Yes synthesis_no Proceed with purification troubleshooting. check_synthesis->synthesis_no No recrystallization_issue Problem with Recrystallization? synthesis_no->recrystallization_issue oiling_out Product 'oils out'? recrystallization_issue->oiling_out Yes chromatography_issue Poor separation with column chromatography? recrystallization_issue->chromatography_issue No purity_low Purity not improving? oiling_out->purity_low No oiling_out_yes Reheat, add more solvent, cool slowly. Consider a different solvent. oiling_out->oiling_out_yes Yes purity_low_yes Try fractional crystallization or switch to column chromatography. purity_low->purity_low_yes Yes purity_low->chromatography_issue No chromatography_yes Optimize mobile phase using TLC. Check column loading. Consider a different stationary phase. chromatography_issue->chromatography_yes Yes

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Synthesis of 1,3-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the synthesis of 1,3-dinitronaphthalene, focusing on improving yield and troubleshooting common experimental issues. Direct nitration of naphthalene (B1677914) does not yield the 1,3-isomer; therefore, this guide details two effective indirect synthesis routes.

Frequently Asked Questions (FAQs)

Q1: Why can't I synthesize this compound by directly nitrating naphthalene?

A1: The direct nitration of naphthalene with mixed nitric and sulfuric acids is an electrophilic aromatic substitution reaction that overwhelmingly favors the formation of 1,5- and 1,8-dinitronaphthalene (B126178) isomers. The directing effects of the naphthalene ring system and the initial nitro group guide subsequent nitration to other positions, making the synthesis of the 1,3-isomer by this method unfeasible.[1][2]

Q2: What are the primary methods for synthesizing this compound?

A2: The two main indirect methods are:

  • The Diels-Alder/Pyrolysis Method: This involves the reaction of naphthalene with hexachlorocyclopentadiene (B6142220) to form a Diels-Alder adduct, followed by dinitration and subsequent pyrolysis to yield this compound.[1][2] This is generally the more modern and higher-yielding approach.

  • The Historical "Martius Yellow" Method: This multi-step process begins with 2,4-dinitro-1-naphthol (B147749) (Martius Yellow), which is reduced to 2,4-dinitro-1-naphthylamine. The amine is then diazotized and the diazonium group is subsequently removed to yield this compound.[1] This method is often associated with lower yields.

Q3: Which synthesis route is recommended for higher yield?

A3: The Diels-Alder/Pyrolysis method is generally recommended for achieving a higher yield of this compound. The historical method starting from 2,4-dinitro-1-naphthol is a viable alternative but is often hampered by lower overall yields.

Q4: What are the main safety concerns when synthesizing this compound?

A4: The synthesis involves the use of strong acids (nitric and sulfuric acid), which are highly corrosive. The nitrated intermediates and the final product are energetic materials and may be sensitive to heat and shock. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

Method 1: Diels-Alder / Pyrolysis
Issue Possible Cause(s) Troubleshooting Steps
Low yield of Diels-Alder adduct Incomplete reaction; incorrect temperature.Ensure the reaction is heated sufficiently and for the recommended duration to drive the cycloaddition to completion.
Formation of multiple nitrated adducts Reaction conditions not optimized for dinitration.Carefully control the temperature and the rate of addition of the nitrating agent. Use the recommended mixed acid composition.
Incomplete pyrolysis Temperature too low; pressure too high.Ensure the pyrolysis apparatus reaches the specified temperature range (250-300°C) and that a sufficient vacuum is applied.
Product contamination with hexachlorocyclopentadiene Inefficient separation after pyrolysis.Utilize the recommended solvent washes (e.g., hot n-hexane) to effectively remove the hexachlorocyclopentadiene.[2]
Difficulty in isolating pure this compound Presence of other nitrated byproducts or unreacted starting materials.Recrystallization from a suitable solvent is a crucial final step for purification.
Method 2: Historical "Martius Yellow" Route
Issue Possible Cause(s) Troubleshooting Steps
Incomplete reduction of 2,4-dinitro-1-naphthol Insufficient reducing agent; reaction time too short.Ensure an adequate amount of the reducing agent (e.g., sodium hydrosulfite) is used and allow the reaction to proceed until the color change indicates completion.
Oxidation of the intermediate 2,4-dinitro-1-naphthylamine Exposure to air.The aminonaphthol intermediate can be sensitive to air oxidation. It is advisable to proceed to the next step without extensive delay or to handle it under an inert atmosphere if possible.
Low yield in the diazotization step Temperature too high; incorrect acid concentration.Maintain a low temperature (0-5°C) during the addition of sodium nitrite (B80452). Ensure the correct concentration of a strong acid like sulfuric acid is used to facilitate the formation of the diazonium salt.[3]
Formation of colored impurities Azo-coupling side reactions.Ensure a sufficient excess of acid is present during diazotization to prevent the diazonium salt from coupling with unreacted amine.[3]
Difficulty in removing the diazonium group Incomplete reaction.Ensure the conditions for the removal of the diazonium group (e.g., treatment with a suitable reducing agent) are optimized.

Experimental Protocols

Method 1: Synthesis via Diels-Alder Adduct and Pyrolysis

This protocol is adapted from US Patent 3,065,278.[2]

Step 1: Formation of the Diels-Alder Adduct

  • Procedure: React naphthalene with hexachlorocyclopentadiene. The specific conditions for the formation of the initial adduct are detailed in US Patent 2,658,926.

Step 2: Dinitration of the Adduct

  • Reagents:

    • Mononitrated Diels-Alder adduct

    • Mixed acid (approximately 50% HNO₃, 48% H₂SO₄, 2% SO₃)

  • Procedure:

    • Heat 25 parts by weight of the mononitrated adduct with 88 parts of the mixed acid under reflux (90-92°C) for 2 hours.

    • Cool the mixture to room temperature and add 200 parts of methylene (B1212753) chloride.

    • Separate the organic layer and wash it with ice water.

    • Isolate the dinitrated adduct by evaporating the solvent.

Step 3: Pyrolysis of the Dinitrated Adduct

  • Procedure:

    • Heat the dry mixture of the dinitrated adduct to 250-300°C under a vacuum of 15 mm Hg.

    • The distillate will contain this compound and hexachlorocyclopentadiene.

    • Triturate the distillate with successive portions of hot n-hexane. This compound will remain as a solid on the filter.

Quantitative Data (Diels-Alder/Pyrolysis Method)

Parameter Value Reference
Dinitration Temperature90-92°C[2]
Dinitration Time2 hours[2]
Pyrolysis Temperature250-300°C[2]
Pyrolysis Pressure15 mm Hg[2]
Method 2: Historical Synthesis from 2,4-Dinitro-1-naphthol

This protocol is a composite based on established chemical transformations.

Step 1: Reduction of 2,4-Dinitro-1-naphthol

  • Reagents:

    • 2,4-Dinitro-1-naphthol (Martius Yellow)

    • Sodium hydrosulfite (Na₂S₂O₄)

    • Water

  • Procedure:

    • Suspend the moist 2,4-dinitro-1-naphthol in water.

    • Add a solution of sodium hydrosulfite portion-wise with stirring until the orange color of the starting material disappears and a tan precipitate of 2,4-diamino-1-naphthol forms.

    • Cool the mixture in an ice bath. The product is sensitive to air oxidation and should be used promptly.

Step 2: Diazotization of 2,4-Diamino-1-naphthol

  • Reagents:

    • 2,4-Diamino-1-naphthol

    • Concentrated sulfuric acid

    • Sodium nitrite (NaNO₂)

    • Water

    • Ice

  • Procedure:

    • Prepare a solution of the 2,4-diamino-1-naphthol in sulfuric acid, cooled in an ice-salt bath to 0-5°C.

    • Slowly add a concentrated aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

    • Stir the mixture for a short period after the addition is complete to ensure full diazotization.

Step 3: Removal of the Diazonium Group

  • Reagents:

    • Diazotized intermediate

    • A suitable reducing agent (e.g., hypophosphorous acid or ethanol)

  • Procedure:

    • The specific procedure for the removal of the diazonium group to yield this compound would typically involve treatment of the diazonium salt solution with a reducing agent. This step is often low-yielding.

Quantitative Data (Historical Method)

Parameter Value Reference
Diazotization Temperature0-5°C[3]
Reported Overall Yield< 30%

Visualizations

Synthesis_Pathway_Diels_Alder Naphthalene Naphthalene Adduct Diels-Alder Adduct Naphthalene->Adduct Hexa Hexachlorocyclopentadiene Hexa->Adduct MonoNitroAdduct Mononitrated Adduct Adduct->MonoNitroAdduct Nitration DiNitroAdduct 1,3-Dinitro Adduct MonoNitroAdduct->DiNitroAdduct Nitration DNN This compound DiNitroAdduct->DNN Pyrolysis

Caption: Synthesis of this compound via the Diels-Alder route.

Synthesis_Pathway_Historical MartiusYellow 2,4-Dinitro-1-naphthol (Martius Yellow) AminoNaphthol 2,4-Diamino-1-naphthol MartiusYellow->AminoNaphthol Reduction Diazonium Diazonium Salt AminoNaphthol->Diazonium Diazotization DNN This compound Diazonium->DNN Deamination

Caption: Historical synthesis route for this compound.

Troubleshooting_Logic cluster_diels Diels-Alder / Pyrolysis Method cluster_historical Historical Method start_diels Low Yield of This compound check_pyrolysis Pyrolysis Conditions (Temp, Pressure) start_diels->check_pyrolysis check_dinitration Dinitration Step (Temp, Reagents) check_pyrolysis->check_dinitration Correct solution_pyrolysis Optimize Temp/Vacuum check_pyrolysis->solution_pyrolysis Incorrect check_adduct Adduct Formation check_dinitration->check_adduct Correct solution_dinitration Control Temp & Reagent Addition check_dinitration->solution_dinitration Incorrect solution_adduct Ensure Complete Reaction check_adduct->solution_adduct Incorrect start_hist Low Yield of This compound check_deamination Deamination Step start_hist->check_deamination check_diazotization Diazotization (Temp, Acidity) check_deamination->check_diazotization Correct solution_deamination Optimize Conditions check_deamination->solution_deamination Incorrect check_reduction Reduction Step check_diazotization->check_reduction Correct solution_diazotization Maintain Low Temp & Excess Acid check_diazotization->solution_diazotization Incorrect solution_reduction Ensure Complete Reduction check_reduction->solution_reduction Incorrect

Caption: Troubleshooting flowchart for this compound synthesis.

References

Technical Support Center: Byproduct Analysis in the Synthesis of 1,3-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-dinitronaphthalene. The focus is on identifying and managing byproducts that may arise during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: Why is this compound not synthesized by direct nitration of naphthalene (B1677914)?

Direct nitration of naphthalene or 1-nitronaphthalene (B515781) does not yield this compound. The electrophilic aromatic substitution pathway of direct nitration invariably leads to heteronuclear nitration, primarily forming 1,5- and 1,8-dinitronaphthalene (B126178) isomers.[1] To obtain this compound, an indirect synthetic route is necessary.

Q2: What is the most common indirect method for synthesizing this compound?

The most established indirect method involves the use of a Diels-Alder adduct of naphthalene.[1][2] This multi-step process includes the formation of a diadduct with a protecting group like hexachlorocyclopentadiene, followed by mononitration, dinitration, and subsequent pyrolysis to yield this compound.[2][3]

Q3: What are the expected byproducts in the synthesis of this compound via the Diels-Alder adduct method?

During the mononitration of the Diels-Alder diadduct, both alpha and beta nitro adducts are formed. While the alpha-nitro adduct is the precursor to this compound, the beta-nitro adduct is a key intermediate to a major byproduct. Further nitration of the beta-nitro adduct can lead to other dinitronaphthalene isomers after pyrolysis. Therefore, the primary byproducts are other isomers of dinitronaphthalene. In some alternative methods, such as the catalytic nitration of 1-nitronaphthalene with nitrogen dioxide, a range of dinitronaphthalene isomers including 1,5-, 1,4-, and 1,8-dinitronaphthalene are observed.[4]

Q4: What analytical techniques are recommended for identifying and quantifying byproducts in this compound synthesis?

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying dinitronaphthalene isomers due to their similar chemical structures.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for the structural elucidation of the isomers.[7]

Troubleshooting Guides

Issue Possible Causes Recommended Solutions
Low yield of this compound - Incomplete pyrolysis of the 1,3-dinitro adduct.- Suboptimal temperature or pressure during pyrolysis.- Inefficient separation of the alpha-nitro adduct from the beta-nitro adduct after mononitration.- Ensure the pyrolysis temperature is within the optimal range of 250–300°C and pressure is maintained at approximately 15 mmHg.[2]- Optimize the separation of the mononitrated adducts, for example, by fractional crystallization, to enrich the alpha-isomer before proceeding to the dinitration step.
Presence of significant amounts of other dinitronaphthalene isomers - Incomplete separation of the alpha- and beta-mononitro adducts.- Non-selective dinitration of the alpha-mononitro adduct.- Over-nitration leading to tri- or tetra-nitronaphthalenes.- Improve the purification of the alpha-mononitro adduct.- Carefully control the stoichiometry of the nitrating agent and the reaction temperature during the dinitration step.- Monitor the reaction progress using TLC or HPLC to avoid over-nitration.
Difficulty in separating this compound from byproducts - Co-elution of isomers in HPLC.- Similar solubility of isomers, making crystallization challenging.- Optimize the HPLC method by adjusting the mobile phase composition, flow rate, or column temperature. Using a specialized stationary phase, such as a Phenyl-Hexyl column, can enhance separation.[5]- Employ fractional crystallization with different solvents to exploit subtle differences in solubility between the isomers.

Quantitative Data

The following table summarizes the product distribution from a study on the catalytic nitration of 1-nitronaphthalene with nitrogen dioxide, which can be an alternative route for synthesizing dinitronaphthalenes.

Dinitronaphthalene Isomer Selectivity (%)
1,5-Dinitronaphthalene34.10
This compound23.56
1,4-Dinitronaphthalene19.30
1,8-Dinitronaphthalene3.56
Data from a study on the nitration of 1-nitronaphthalene with NO2 using a Ni(CH3COO)2·4H2O catalyst.[4]

Experimental Protocols

Protocol 1: HPLC Analysis of Dinitronaphthalene Isomers

This protocol provides a general method for the separation of dinitronaphthalene isomers, which can be adapted for the analysis of byproducts in the synthesis of this compound.

1. Instrumentation and Reagents:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Reversed-phase C18 or Phenyl-Hexyl column.

  • Acetonitrile (B52724) (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Reference standards for dinitronaphthalene isomers.

2. Sample Preparation:

  • Accurately weigh a small amount of the crude reaction mixture.

  • Dissolve the sample in a suitable solvent, such as acetonitrile or methanol, to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a linear gradient from 50% acetonitrile to 100% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

4. Data Analysis:

  • Identify the peaks corresponding to different dinitronaphthalene isomers by comparing their retention times with those of the reference standards.

  • Quantify the relative amounts of each isomer by integrating the peak areas.

Visualizations

Synthesis_Pathway Naphthalene Naphthalene Adduct Diels-Alder Diadduct Naphthalene->Adduct Hexa Hexachlorocyclopentadiene Hexa->Adduct Mono_mix Mononitro Adduct (alpha and beta mixture) Adduct->Mono_mix Mononitration Alpha_mono alpha-Mononitro Adduct Mono_mix->Alpha_mono Separation Beta_mono beta-Mononitro Adduct (Byproduct Precursor) Mono_mix->Beta_mono Separation Di_adduct 1,3-Dinitro Adduct Alpha_mono->Di_adduct Dinitration Byproducts Other Dinitronaphthalene Isomers (Byproducts) Beta_mono->Byproducts Further Nitration & Pyrolysis DNN_1_3 This compound Di_adduct->DNN_1_3 Pyrolysis

Caption: Synthesis pathway for this compound via the Diels-Alder adduct method, highlighting the formation of a key byproduct precursor.

Troubleshooting_Workflow Start Low Yield or High Impurity Check_Pyrolysis Check Pyrolysis Conditions (Temp & Pressure) Start->Check_Pyrolysis Check_Separation Evaluate Mononitro Adduct Separation Efficiency Start->Check_Separation Check_Dinitration Analyze Dinitration Step (Stoichiometry & Temp) Start->Check_Dinitration Result_Improved Yield/Purity Improved Check_Pyrolysis->Result_Improved Result_Unchanged Yield/Purity Unchanged Check_Pyrolysis->Result_Unchanged Check_Separation->Result_Improved Check_Separation->Result_Unchanged Check_Dinitration->Result_Improved Check_Dinitration->Result_Unchanged Optimize_HPLC Optimize HPLC Method Optimize_HPLC->Result_Improved Optimize_Crystallization Optimize Crystallization Solvent System Optimize_Crystallization->Result_Improved Result_Unchanged->Optimize_HPLC Result_Unchanged->Optimize_Crystallization

Caption: A troubleshooting workflow for addressing low yield or high impurity issues in the synthesis of this compound.

References

Technical Support Center: Optimization of Dinitronaphthalene Separation by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the separation of dinitronaphthalene (DNN) isomers by High-Performance Liquid Chromatography (HPLC). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your analytical methods.

Troubleshooting Guide

This section addresses specific issues you may encounter during the HPLC separation of dinitronaphthalene isomers in a question-and-answer format.

Q1: Why am I seeing poor resolution or co-elution of my dinitronaphthalene isomers?

A1: Poor resolution or co-elution of DNN isomers is a common challenge due to their structural similarity. Several factors can contribute to this issue:

  • Inappropriate Stationary Phase: Standard C18 columns may not provide sufficient selectivity for all DNN isomers. The separation of these isomers often relies on subtle differences in their polarity and shape, as well as π-π interactions.[1]

  • Suboptimal Mobile Phase Composition: The type of organic modifier (acetonitrile vs. methanol) and its ratio to the aqueous phase can significantly impact selectivity. The pH of the mobile phase can also play a role, although dinitronaphthalenes are neutral compounds.[1]

  • Isocratic Elution: For a mixture containing multiple DNN isomers with a range of polarities, an isocratic method (constant mobile phase composition) may not be sufficient to resolve all peaks.[2]

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Change Solvent Strength: Systematically adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to water. Increasing the water content will generally increase retention times and may improve the separation of closely eluting peaks.

    • Switch Organic Modifier: If you are using acetonitrile, try switching to methanol (B129727), or vice versa. These solvents offer different selectivities and can alter the elution order of isomers.[1]

    • Introduce an Acidic Modifier: Adding a small amount of an acid like phosphoric acid or formic acid to the mobile phase can sometimes improve peak shape and resolution, even for neutral compounds, by interacting with the stationary phase.[3][4]

  • Change the Stationary Phase:

    • If mobile phase optimization is unsuccessful, consider a column with a different selectivity. Phenyl-based columns (e.g., Phenyl-Hexyl) can provide alternative selectivity through π-π interactions with the aromatic rings of the dinitronaphthalenes.[5]

    • Specialty columns, such as those with pyrenylethyl (PYE) or nitrophenylethyl (NPE) stationary phases, have been shown to offer enhanced selectivity for aromatic isomers.[1]

  • Implement a Gradient Elution:

    • A gradient elution, where the mobile phase composition is changed during the run (e.g., by increasing the percentage of organic solvent), can significantly improve the resolution of complex mixtures of isomers.[2][6] Start with a scouting gradient to determine the approximate elution conditions for your isomers and then optimize the gradient slope and duration.[2]

  • Adjust Temperature:

    • Varying the column temperature can alter the selectivity of the separation. Try analyzing your samples at different temperatures (e.g., 25°C, 30°C, 40°C) to see if resolution improves.[7]

Q2: My dinitronaphthalene peaks are tailing. What can I do to improve the peak shape?

A2: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase. For dinitronaphthalenes, this can occur due to interactions with residual silanol (B1196071) groups on the silica-based packing material.

Troubleshooting Steps:

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns that are well end-capped have fewer free silanol groups, which minimizes secondary interactions and reduces peak tailing.

  • Add an Acidic Modifier to the Mobile Phase: Incorporating a small amount of an acid like phosphoric acid or formic acid into your mobile phase can help to suppress the ionization of residual silanol groups on the column, thereby reducing their interaction with the analytes and improving peak symmetry.[3][4]

  • Lower the pH of the Mobile Phase: For silica-based columns, operating at a lower pH (e.g., pH 2.5-3.5) can help to keep the silanol groups in their protonated state, minimizing unwanted interactions.

  • Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try diluting your sample and injecting a smaller volume to see if the peak shape improves.

  • Ensure Sample Solvent is Compatible with the Mobile Phase: Ideally, your sample should be dissolved in the initial mobile phase. If a stronger solvent is used to dissolve the sample, it can cause peak distortion.

Q3: My retention times are shifting from one injection to the next. What is causing this instability?

A3: Unstable retention times can compromise the reliability of your analysis. The most common causes include:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when using gradient elution or after changing the mobile phase.

  • Mobile Phase Inconsistency: The composition of the mobile phase may be changing over time due to the evaporation of the more volatile organic component or improper mixing.

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used to maintain a constant temperature.[8]

  • Pump Issues: Leaks in the pump or faulty check valves can lead to an inconsistent flow rate, which will directly affect retention times.[9]

Troubleshooting Steps:

  • Ensure Proper Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections. For gradient methods, include an adequate equilibration step at the initial conditions at the end of each run.

  • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to minimize evaporation. If you are using an online mixing system, ensure it is functioning correctly.[9]

  • Use a Column Oven: A column oven is essential for maintaining a stable and consistent column temperature, which will lead to more reproducible retention times.[8]

  • Check the HPLC System: Regularly inspect your HPLC system for leaks, especially around fittings and pump seals. If you suspect pump issues, consult your instrument's troubleshooting guide or contact the manufacturer.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for dinitronaphthalene separation?

A1: A good starting point for separating dinitronaphthalene isomers is to use a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. A UV detector set at 254 nm is typically used for detection.[1] From there, you can optimize the mobile phase composition and other parameters as described in the troubleshooting guide.

Q2: Which organic solvent is better for separating dinitronaphthalene isomers: acetonitrile or methanol?

A2: Both acetonitrile and methanol can be effective, and the choice depends on the specific isomers you are trying to separate and the column you are using. They offer different selectivities, meaning they can change the relative retention of the isomers. It is often beneficial to screen both solvents during method development to see which one provides better resolution for your specific sample. For separations involving π-π interactions, methanol can sometimes be more effective than acetonitrile.[1]

Q3: What are the ten possible isomers of dinitronaphthalene?

A3: The ten constitutional isomers of dinitronaphthalene are: 1,2-DNN, 1,3-DNN, 1,4-DNN, 1,5-DNN, 1,6-DNN, 1,7-DNN, 1,8-DNN, 2,3-DNN, 2,6-DNN, and 2,7-DNN.

Q4: How can I confirm the identity of the dinitronaphthalene isomers in my chromatogram?

A4: The most reliable way to identify the peaks in your chromatogram is to inject individual standards of each dinitronaphthalene isomer under the same HPLC conditions and compare their retention times to the peaks in your sample mixture. If standards are not available, techniques such as HPLC-MS (Mass Spectrometry) can be used to help identify the isomers based on their mass-to-charge ratio and fragmentation patterns, although distinguishing between isomers with the same mass can still be challenging.

Data Presentation

The following tables summarize quantitative data for the separation of dinitronaphthalene isomers under different HPLC conditions.

Table 1: Separation of 1,5-Dinitronaphthalene and 1,8-Dinitronaphthalene on Different Stationary Phases.[1]

ColumnMobile PhaseAnalyteRetention Time (min)
COSMOSIL 5C18-MS-II Methanol / H₂O = 80/201,8-Dinitronaphthalene~4.5
1,5-Dinitronaphthalene~4.7
COSMOSIL 5NPE Methanol / H₂O = 70/301,5-Dinitronaphthalene~5.8
1,8-Dinitronaphthalene~6.2
COSMOSIL 5PYE Methanol / H₂O = 90/101,8-Dinitronaphthalene~6.5
1,5-Dinitronaphthalene~7.0
  • Common Conditions: Flow Rate: 1.0 mL/min, Temperature: 30°C, Detection: UV at 254 nm.[1]

Experimental Protocols

Protocol 1: General Sample Preparation for HPLC Analysis

  • Weighing: Accurately weigh approximately 10 mg of the dinitronaphthalene sample or standard.

  • Dissolution: Dissolve the sample in 10 mL of a suitable solvent, such as acetonitrile or methanol, to create a stock solution of approximately 1 mg/mL. Use HPLC-grade solvents.

  • Sonication: If the sample does not dissolve readily, sonicate the solution for 5-10 minutes.

  • Dilution: Dilute the stock solution to the desired final concentration (e.g., 10-50 µg/mL) using the initial mobile phase composition as the diluent.

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial to remove any particulate matter that could clog the column.

Protocol 2: Scouting Gradient Method for the Separation of Multiple Dinitronaphthalene Isomers

This protocol provides a starting point for developing a gradient method to separate a complex mixture of DNN isomers.

  • HPLC System: An HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Gradient Program:

Time (min)% Mobile Phase B (Acetonitrile)
0.050
20.095
25.095
25.150
30.050

Procedure:

  • Prepare the mobile phases and prime the HPLC system.

  • Equilibrate the column with the initial mobile phase composition (50% Acetonitrile) for at least 15-20 minutes or until a stable baseline is achieved.

  • Inject the prepared dinitronaphthalene sample or standard mixture.

  • Run the gradient program and acquire the chromatogram.

  • Based on the results of this scouting run, the gradient can be optimized to improve the resolution of closely eluting peaks by adjusting the initial and final %B, the gradient slope (duration), and incorporating isocratic holds if necessary.[2]

Mandatory Visualization

TroubleshootingWorkflow issue issue step step decision decision outcome outcome sub_step sub_step start Poor Resolution or Co-elution of DNN Isomers optimize_mp Optimize Mobile Phase start->optimize_mp change_strength Adjust Solvent Ratio (e.g., % Acetonitrile) optimize_mp->change_strength switch_solvent Switch Organic Solvent (ACN <-> MeOH) change_strength->switch_solvent add_modifier Add Acidic Modifier (e.g., 0.1% Formic Acid) switch_solvent->add_modifier resolution_improved1 Resolution Improved? add_modifier->resolution_improved1 change_sp Change Stationary Phase resolution_improved1->change_sp No end Separation Optimized resolution_improved1->end Yes phenyl_column Try Phenyl Column (for π-π interactions) change_sp->phenyl_column specialty_column Consider Specialty Column (e.g., PYE, NPE) phenyl_column->specialty_column resolution_improved2 Resolution Improved? specialty_column->resolution_improved2 use_gradient Implement Gradient Elution resolution_improved2->use_gradient No resolution_improved2->end Yes scouting_run Perform Scouting Gradient (e.g., 50-95% ACN) use_gradient->scouting_run optimize_gradient Optimize Gradient Slope and Hold Times scouting_run->optimize_gradient resolution_improved3 Resolution Improved? optimize_gradient->resolution_improved3 adjust_temp Adjust Temperature resolution_improved3->adjust_temp No resolution_improved3->end Yes adjust_temp->end

Caption: Troubleshooting workflow for poor resolution of DNN isomers.

ExperimentalWorkflow prep prep hplc hplc data data start_end start_end start Start sample_prep Sample Preparation start->sample_prep dissolve Dissolve Sample in Acetonitrile/Methanol sample_prep->dissolve dilute Dilute to Final Concentration dissolve->dilute filter_sample Filter through 0.22 µm Syringe Filter dilute->filter_sample hplc_analysis HPLC Analysis filter_sample->hplc_analysis equilibrate Equilibrate Column hplc_analysis->equilibrate inject Inject Sample equilibrate->inject run_gradient Run Gradient Program inject->run_gradient data_analysis Data Analysis run_gradient->data_analysis integrate Integrate Peaks data_analysis->integrate quantify Quantify Isomers integrate->quantify end End quantify->end

References

troubleshooting common issues in dinitronaphthalene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of dinitronaphthalene.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomers of dinitronaphthalene formed during synthesis, and how can I control their ratio?

The nitration of naphthalene (B1677914) typically yields a mixture of dinitronaphthalene isomers, primarily 1,5- and 1,8-dinitronaphthalene. The ratio of these isomers is highly dependent on the reaction conditions. Generally, lower temperatures favor the formation of 1,8-dinitronaphthalene, while higher temperatures lead to an increase in the proportion of 1,5-dinitronaphthalene. The choice of nitrating agent and the concentration of sulfuric acid also play a crucial role in isomer distribution.

Q2: My reaction has resulted in a low yield of the desired dinitronaphthalene. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete Nitration: The nitration reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a nitrating agent that is not potent enough.

  • Side Reactions: The formation of undesired byproducts, such as oxidation products or polysubstituted naphthalenes, can consume the starting material and reduce the yield of the desired product.

  • Losses during Work-up and Purification: Significant amounts of the product can be lost during the extraction, washing, and recrystallization steps. Optimizing these procedures is crucial for maximizing the isolated yield.

Q3: I am observing the formation of a dark-colored, tarry substance in my reaction mixture. What is this, and how can I prevent it?

The formation of dark, tarry materials is often due to oxidation of the naphthalene ring or polymerization reactions. These side reactions are typically promoted by high temperatures and highly concentrated acids. To minimize their occurrence, it is important to maintain strict temperature control throughout the reaction and to use the appropriate concentration of the nitrating and dehydrating agents. Adding the nitrating agent slowly and with efficient stirring can also help to dissipate heat and reduce the formation of these byproducts.

Q4: What are the key safety precautions I should take when performing a dinitronaphthalene synthesis?

The synthesis of dinitronaphthalene involves the use of strong acids and nitrating agents, which are corrosive and can cause severe burns. The reaction is also highly exothermic and can lead to a runaway reaction if not properly controlled. Dinitronaphthalenes themselves are potentially explosive and should be handled with care. Therefore, it is essential to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Use a reaction setup that allows for efficient cooling and temperature monitoring.

  • Add reagents slowly and in a controlled manner.

  • Avoid friction, impact, and exposure to high temperatures when handling the final product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reactionIncrease reaction time or temperature (with caution, as this may affect isomer ratio). Ensure the nitrating agent is of sufficient concentration and purity.
Product loss during work-upOptimize extraction and recrystallization procedures. Use appropriate solvent volumes and ensure complete precipitation of the product.
Side reactionsMaintain strict temperature control. Add the nitrating agent slowly and with vigorous stirring.
Incorrect Isomer Ratio Inappropriate reaction temperatureAdjust the reaction temperature based on the desired isomer. Lower temperatures generally favor the 1,8-isomer, while higher temperatures favor the 1,5-isomer.
Incorrect acid concentrationThe concentration of sulfuric acid can influence isomer distribution. Consult literature for the optimal acid concentration for your desired isomer.
Formation of Tarry Byproducts Overheating/Runaway reactionEnsure efficient cooling and stirring. Add the nitrating agent dropwise to control the reaction rate and temperature.
Impure starting materialsUse high-purity naphthalene and reagents.
Difficulty in Product Purification Presence of multiple isomers and byproductsEmploy fractional crystallization or column chromatography for efficient separation. Select a recrystallization solvent that provides good solubility differences between the desired product and impurities.
Oily productThe product may contain residual solvent or low-melting impurities. Try washing with a suitable solvent (e.g., cold ethanol) or performing another recrystallization step.

Experimental Protocols

Synthesis of 1,5- and 1,8-Dinitronaphthalene

Materials:

  • Naphthalene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled Water

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, carefully add concentrated sulfuric acid to naphthalene while cooling the flask in an ice bath.

  • Slowly add concentrated nitric acid dropwise to the mixture while maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring the mixture at the controlled temperature for the desired reaction time (this will influence the isomer ratio).

  • Pour the reaction mixture onto crushed ice to precipitate the crude dinitronaphthalene.

  • Filter the precipitate and wash it thoroughly with cold water until the washings are neutral.

  • Dry the crude product.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or acetic acid, to separate the isomers.

Visualizations

TroubleshootingWorkflow start Start: Dinitronaphthalene Synthesis Issue issue Identify the Primary Issue start->issue low_yield Low Yield issue->low_yield e.g., < 50% isomer_ratio Incorrect Isomer Ratio issue->isomer_ratio e.g., wrong ratio byproducts Tarry Byproducts/Impurities issue->byproducts e.g., dark color purification Purification Difficulty issue->purification e.g., oily solid cause_yield Check Reaction Conditions: - Time - Temperature - Reagent Purity low_yield->cause_yield cause_isomer Review: - Reaction Temperature - Acid Concentration isomer_ratio->cause_isomer cause_byproducts Investigate: - Temperature Control - Stirring Efficiency - Starting Material Purity byproducts->cause_byproducts cause_purification Analyze: - Isomer Mixture - Presence of Oils/Tars purification->cause_purification solution_yield Adjust Reaction Parameters Optimize Work-up cause_yield->solution_yield solution_isomer Modify Temperature/Acid Concentration cause_isomer->solution_isomer solution_byproducts Improve Temperature Control Use Pure Reagents cause_byproducts->solution_byproducts solution_purification Employ Fractional Crystallization or Column Chromatography cause_purification->solution_purification end Resolution solution_yield->end solution_isomer->end solution_byproducts->end solution_purification->end

Caption: Troubleshooting workflow for dinitronaphthalene synthesis.

IsomerDistribution title Factors Influencing Dinitronaphthalene Isomer Distribution conditions Reaction Conditions temp Temperature conditions->temp acid Acid Concentration (H2SO4) conditions->acid nitrating_agent Nitrating Agent (e.g., HNO3) conditions->nitrating_agent isomer_1_5 1,5-Dinitronaphthalene temp->isomer_1_5 Higher Temp Favors isomer_1_8 1,8-Dinitronaphthalene temp->isomer_1_8 Lower Temp Favors acid->isomer_1_5 acid->isomer_1_8 nitrating_agent->isomer_1_5 nitrating_agent->isomer_1_8

Caption: Factors affecting dinitronaphthalene isomer distribution.

ExperimentalWorkflow start Start: Reagents step1 1. Mix Naphthalene and H2SO4 (Cooling) start->step1 step2 2. Add HNO3 Dropwise (Maintain Low Temperature) step1->step2 step3 3. Stir for a Set Time step2->step3 step4 4. Quench on Ice step3->step4 step5 5. Filter Crude Product step4->step5 step6 6. Wash with Water step5->step6 step7 7. Dry the Product step6->step7 step8 8. Recrystallize (e.g., from Ethanol) step7->step8 end End: Pure Dinitronaphthalene step8->end

Caption: Experimental workflow for dinitronaphthalene synthesis.

Technical Support Center: Fractional Crystallization for Separating Dinitronaphthalene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the separation of dinitronaphthalene (DNN) isomers using fractional crystallization.

Frequently Asked Questions (FAQs)

Q1: What is fractional crystallization and why is it used for dinitronaphthalene isomers? A1: Fractional crystallization is a powerful purification technique used to separate compounds based on differences in their solubility in a particular solvent at a specific temperature.[1] The direct nitration of naphthalene (B1677914) typically produces a mixture of isomers, primarily 1,5-dinitronaphthalene (B40199) and 1,8-dinitronaphthalene.[2] This method exploits the subtle differences in the solubility of these isomers to selectively crystallize one from the solution while the other remains dissolved in the mother liquor.[1][2]

Q2: Which dinitronaphthalene isomers are most commonly separated using this method? A2: The most common application is the separation of 1,5-dinitronaphthalene and 1,8-dinitronaphthalene, as they are the major products of naphthalene dinitration and often co-precipitate.[2][3] The principles can, however, be applied to separate other isomers provided a suitable solvent and conditions that leverage their solubility differences can be found.

Q3: What are the most critical factors for a successful separation? A3: The success of fractional crystallization hinges on three key factors:

  • Solvent Selection: The ideal solvent will exhibit a significant difference in solubility for the target isomers across a practical temperature range.

  • Controlled Cooling Rate: A slow and controlled cooling rate is crucial. Rapid cooling can lead to the co-precipitation of impurities and the formation of small, impure crystals.[4][5]

  • Purity of the Starting Material: While the goal is purification, starting with a mixture that is not heavily contaminated with byproducts will yield better results.

Q4: How do I choose the right solvent for my isomer mixture? A4: An effective solvent should dissolve the isomer mixture completely at an elevated temperature but allow for the selective crystallization of the less soluble isomer upon cooling. Solvents like dichloroethane, toluene, and acetone (B3395972) have been used for separating dinitronaphthalene isomers.[2][6][7] The choice depends on the specific isomers being separated. Reviewing solubility data (see tables below) is a critical first step. The goal is to maximize the solubility difference between the isomers.

Q5: How can I assess the purity of my separated isomer fractions? A5: Purity is typically verified by measuring the melting point of the crystals and comparing it to literature values (see Table 1). A sharp melting point close to the known value indicates high purity. For more rigorous quantitative analysis, chromatographic methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed to determine the isomeric ratio.[8][9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the fractional crystallization of dinitronaphthalene isomers.

Problem: No crystals are forming, or the yield is very low.

  • Possible Causes:

    • Excess Solvent: Too much solvent was used, meaning the solution never reached saturation upon cooling.[4]

    • Insufficient Cooling: The solution has not been cooled to a low enough temperature for crystallization to occur.

    • High Solubility: The chosen solvent is too effective, keeping all isomers in solution even at low temperatures.

  • Suggested Solutions:

    • Re-heat the solution and evaporate a portion of the solvent to increase the concentration, then allow it to cool again.

    • If the mother liquor has not been discarded, test it by dipping in a glass rod; if crystals form as the solvent evaporates, it indicates that the compound is still in solution.[4]

    • Cool the solution in an ice bath to further decrease the solubility.

    • If the problem persists, consider a different solvent in which the desired isomer is less soluble.

Problem: The solid is "oiling out" instead of forming crystals.

  • Possible Cause:

    • The melting point of the solute is lower than the temperature of the solution as it becomes saturated.[4] This causes the compound to come out of solution as a liquid instead of a solid.

  • Suggested Solutions:

    • Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent (1-2 mL) to decrease the saturation temperature.[4]

    • Ensure a very slow cooling rate to give molecules adequate time to align into a crystal lattice.

    • Consider switching to a lower-boiling point solvent.

Problem: The resulting crystals are impure, or the isomers are co-crystallizing.

  • Possible Causes:

    • Rapid Crystallization: The solution was cooled too quickly, trapping impurities and the other isomer within the crystal lattice.[4][5]

    • Similar Solubilities: The solubilities of the isomers in the chosen solvent are too similar, leading to simultaneous precipitation.[10]

    • Formation of a Solid Solution: In some cases, isomers can form mixed crystals or solid solutions that are difficult to separate by simple crystallization.[10]

  • Suggested Solutions:

    • Repeat the crystallization process. Re-dissolve the impure crystals in the minimum amount of fresh hot solvent and cool slowly. Multiple crystallization steps are often necessary to achieve high purity.

    • Consult solubility data and consider a more selective solvent that maximizes the solubility difference between the isomers.

    • Ensure the cooling process is gradual, perhaps by insulating the flask to slow heat loss. An ideal crystallization should see crystal growth over a period of 20 minutes or more.[4]

Problem: Crystallization happens too quickly, "crashing out" of solution.

  • Possible Cause:

    • The solution is too supersaturated. This happens when the minimum amount of a highly effective solvent is used, leading to rapid, uncontrolled crystal growth upon the slightest cooling.[4]

  • Suggested Solutions:

    • Place the flask back on the heat source, add a small amount of extra solvent to slightly exceed the minimum required for dissolution, and bring it back to a boil before setting it aside to cool again.[4] This ensures the solution is less supersaturated at the initial cooling stage, promoting slower and more orderly crystal growth.

Data Presentation: Properties and Solubility

The following tables summarize key quantitative data for dinitronaphthalene isomers to aid in solvent selection and purity assessment.

Table 1: Physical Properties of Common Dinitronaphthalene Isomers

IsomerMolar Mass ( g/mol )Melting Point (°C)Appearance
1,3-Dinitronaphthalene218.17146-148Beige powder[2]
1,4-Dinitronaphthalene218.17134Pale yellow needles[2]
1,5-Dinitronaphthalene218.17216-219Yellowish-green needles[2]
1,8-Dinitronaphthalene218.17171-172Yellow crystals[11][12]
2,6-Dinitronaphthalene218.17279-[2]

Table 2: Solubility Order of 1,5-Dinitronaphthalene in Organic Solvents

This table shows the general order of solubility from highest to lowest for 1,5-DNN.[13] This is crucial for selecting a solvent where it is less soluble than the isomer you are separating it from.

SolventRelative Solubility
TrichloromethaneHighest
TolueneHigh
Ethyl Acetate, AcetoneMedium
EthylbenzeneMedium-Low
AcetonitrileLow
1-PropanolLower
EthanolLowest

Table 3: Solubility Behavior of 1,8-Dinitronaphthalene

The solubility of 1,8-DNN is highly dependent on temperature and solvent composition.

Solvent SystemTemperature EffectCo-Solvent Effect
Acetone + MethanolSolubility increases with temperature[14]Solubility increases with higher mass fraction of acetone[14]
Acetonitrile + MethanolSolubility increases with temperature[14]Solubility increases with higher mass fraction of acetonitrile[14]
Toluene + MethanolSolubility increases with temperature[14]Solubility first increases, then decreases with a higher mass fraction of toluene[14]
Experimental Protocols

Protocol: Separation of a 1,5- and 1,8-Dinitronaphthalene Mixture

This protocol provides a general methodology for separating the two primary isomers obtained from the dinitration of naphthalene. Dichloroethane is a commonly cited solvent for this separation.[2]

Materials:

  • Crude mixture of 1,5- and 1,8-dinitronaphthalene

  • Dichloroethane (or another selected solvent like toluene)[2][6]

  • Erlenmeyer flask

  • Heating mantle or steam bath

  • Watch glass

  • Buchner funnel and filter paper

  • Ice bath

Methodology:

  • Dissolution: Place the crude dinitronaphthalene isomer mixture into an Erlenmeyer flask. Add a small amount of dichloroethane. Gently heat the mixture while stirring until the solid completely dissolves. Continue to add the minimum amount of hot solvent necessary to achieve full dissolution.

  • First Crystallization (Isolation of 1,5-DNN): Cover the flask with a watch glass and remove it from the heat source. Allow the solution to cool slowly to room temperature. The less soluble isomer, 1,5-dinitronaphthalene, should begin to crystallize. To maximize yield, the flask can then be placed in an ice bath for about 20-30 minutes.

  • First Filtration: Collect the crystals of 1,5-dinitronaphthalene by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold dichloroethane to remove any residual mother liquor. Set the crystals aside to dry.

  • Second Crystallization (Isolation of 1,8-DNN): Transfer the filtrate (mother liquor) to a new flask. Reduce the volume of the solvent by gentle heating and evaporation. This will concentrate the more soluble 1,8-dinitronaphthalene.

  • Cooling and Second Filtration: Allow the concentrated solution to cool slowly to room temperature and then in an ice bath to induce crystallization of the 1,8-dinitronaphthalene. Collect these crystals by vacuum filtration.

  • Purity Analysis and Recrystallization: Dry both sets of crystals and determine their melting points. If the purity is not satisfactory, perform a second recrystallization on each fraction using fresh, hot solvent.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and troubleshooting logic for the fractional crystallization process.

Fractional_Crystallization_Workflow start Start: Isomer Mixture dissolve 1. Dissolution (Add minimum hot solvent) start->dissolve cool 2. Slow Cooling (Room Temp -> Ice Bath) dissolve->cool filter1 3. Filtration cool->filter1 crystals1 Solid: Less Soluble Isomer (e.g., 1,5-DNN) filter1->crystals1 Solid mother_liquor Filtrate (Mother Liquor) (Contains more soluble isomer) filter1->mother_liquor Liquid purity 7. Purity Analysis (Melting Point, HPLC) crystals1->purity concentrate 4. Concentrate Filtrate (Evaporate solvent) mother_liquor->concentrate cool2 5. Second Cooling concentrate->cool2 filter2 6. Second Filtration cool2->filter2 crystals2 Solid: More Soluble Isomer (e.g., 1,8-DNN) filter2->crystals2 crystals2->purity end End: Pure Isomers purity->end

Caption: Workflow for separating two isomers via fractional crystallization.

Troubleshooting_Guide start Problem: Impure Crystals / Co-crystallization cause1 Possible Cause: Rapid Cooling? start->cause1 solution1 Solution: Ensure slow, gradual cooling. Insulate flask. cause1->solution1 Yes cause2 Possible Cause: Poor Solvent Choice? cause1->cause2 No solution2 Solution: Review solubility data. Choose a more selective solvent. cause2->solution2 Yes cause3 Possible Cause: Single step insufficient? cause2->cause3 No solution3 Solution: Perform recrystallization. Repeat the process on the impure crystal fraction. cause3->solution3 Yes

Caption: Troubleshooting logic for addressing impure crystal formation.

References

Technical Support Center: Optimizing Nitration Conditions for Dinitronaphthalene Isomer Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the formation of dinitronaphthalene isomers during nitration experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the direct dinitration of naphthalene (B1677914)?

A1: The direct nitration of naphthalene using a mixture of concentrated nitric acid and sulfuric acid (mixed acid) typically yields a mixture of dinitronaphthalene isomers. The predominant products are 1,5-dinitronaphthalene (B40199) and 1,8-dinitronaphthalene (B126178).[1][2] The ratio of these isomers is highly dependent on the reaction conditions.[1]

Q2: How can I control the regioselectivity to obtain specific dinitronaphthalene isomers?

A2: Controlling regioselectivity is a primary challenge in dinitronaphthalene synthesis. Key strategies include:

  • Starting Material: Beginning with a purified mononitronaphthalene isomer, such as 1-nitronaphthalene, provides more control over the position of the second nitro group.[3]

  • Reaction Conditions: Adjusting the reaction temperature, reaction time, and the ratio of nitric acid to sulfuric acid can influence the isomer distribution.[1][3]

  • Alternative Synthetic Routes: For isomers that are difficult to obtain through direct nitration, such as 1,3- and 1,4-dinitronaphthalene (B1214213), alternative methods like the diazotization of the corresponding nitronaphthylamines are employed.[1][3][4]

  • Catalysis: The use of catalysts, like zeolites, can alter the regioselectivity of the nitration reaction.[3]

Q3: Why is the direct synthesis of 1,3-dinitronaphthalene challenging?

A3: Direct nitration of naphthalene or its mononitro derivatives does not yield this compound in any significant amount.[5] The electrophilic substitution pathways favor the formation of other isomers where the second nitro group adds to the other ring (heteronuclear nitration).[3][5] An alternative approach involves the nitration of a Diels-Alder adduct of naphthalene, followed by pyrolysis to yield this compound.[3][5]

Q4: What is the role of temperature in determining the isomer distribution?

A4: Temperature plays a critical role in controlling the product distribution, often by dictating whether the reaction is under kinetic or thermodynamic control.

  • Kinetic Control (Lower Temperatures): At lower temperatures, the reaction favors the product that is formed the fastest, which corresponds to the reaction pathway with the lowest activation energy.[6]

  • Thermodynamic Control (Higher Temperatures): At higher temperatures, if the reaction is reversible, an equilibrium can be established, favoring the most stable product. While aromatic nitration is generally considered irreversible, the principles of kinetic and thermodynamic stability of the intermediates and products are still crucial in understanding the final isomer ratios.[6]

Q5: How can I separate the different dinitronaphthalene isomers?

A5: The separation of dinitronaphthalene isomers can be achieved through several methods:

  • Fractional Crystallization: This is a common method that takes advantage of the different solubilities of the isomers in a particular solvent.[7][8] For example, 1,5- and 1,8-dinitronaphthalene can be separated by fractional crystallization from solvents like dichloroethane.[1]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective analytical techniques for separating and quantifying dinitronaphthalene isomers.[9][10][11][12][13][14][15]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of desired dinitronaphthalene isomer. - Incorrect reaction temperature.- Inappropriate ratio of nitric acid to sulfuric acid.- Formation of multiple isomers and byproducts.- Inefficient separation of isomers.- Optimize the reaction temperature; nitration of naphthalene with mixed acid is often conducted between 15-80°C.[16][17]- Adjust the concentration and ratio of the mixed acids.- Employ regioselective strategies such as starting with a mononitronaphthalene or using zeolite catalysts.[3]- Utilize fractional crystallization or column chromatography for more effective isomer separation.[3]
Formation of a complex mixture of isomers. - Direct nitration of naphthalene inherently produces a mixture of isomers.- Over-nitration leading to tri- or tetra-nitronaphthalenes.- Start with a purified mononitronaphthalene to better control the position of the second nitro group.[3]- Carefully control the reaction time and temperature to prevent further nitration.[3]- Consider using milder nitrating conditions.
Difficulty in separating 1,5- and 1,8-dinitronaphthalene. - These isomers are frequently produced together in direct nitration and possess similar physical properties.- Fractional crystallization from a suitable solvent such as ethylene (B1197577) dichloride is a viable method.[3]- Solvent extraction can also be effective; for instance, the 1,5-isomer can be extracted with toluene, leaving the 1,8-isomer behind.[3]
Inconsistent results between experimental batches. - Variations in the quality and concentration of the acids.- Poor temperature control.- Inhomogeneous reaction mixture.- Use fresh, high-purity acids and accurately determine their concentrations before use.- Employ a reliable cooling/heating bath and monitor the internal reaction temperature closely.- Ensure vigorous and efficient stirring to maintain a homogeneous mixture.

Data Presentation

Table 1: Isomer Distribution in the Dinitration of 1-Nitronaphthalene with Nitric Acid

Equivalents of HNO₃Concentration of HNO₃ (%)Temperature (°C)1-Nitronaphthalene (%)1,5-Dinitronaphthalene (%)1,8-Dinitronaphthalene (%)Other Dinitronaphthalenes (%)
6658018.929.848.23.1
8658010.133.553.03.4
698801.839.854.14.3
898800.940.553.94.7
6651002.538.155.63.8

Data adapted from patent literature describing the nitration of 1-nitronaphthalene. The composition of the product mixture was determined by gas chromatography.[1]

Table 2: Effect of Zeolite Catalyst on the Mononitration of Naphthalene

CatalystNaphthalene Conversion (%)1-Nitronaphthalene Selectivity (%)2-Nitronaphthalene Selectivity (%)
None95.290.59.5
HBEA-2598.595.54.5
HZSM-597.894.25.8
HY96.593.86.2

Conditions: Acetic anhydride (B1165640) and nitric acid system. Data adapted from a study on modified BEA zeolite catalysts.[18]

Table 3: Effect of Temperature on Naphthalene Mononitration using HBEA-25 Catalyst

Temperature (°C)Naphthalene Conversion (%)1-Nitronaphthalene Yield (%)1-/2- Isomer Ratio
-1571.368.219.2
085.679.515.1
1595.288.312.5
3098.790.110.3

Conditions: 1.0 mmol naphthalene, 0.22 mL 95% HNO₃, 0.10 g HBEA-25 catalyst in 1,2-dichloroethane.[18]

Experimental Protocols

Protocol 1: Direct Dinitration of Naphthalene to a Mixture of 1,5- and 1,8-Dinitronaphthalene

This protocol describes a general method for the direct dinitration of naphthalene.

  • Materials: Naphthalene, Concentrated Sulfuric Acid (98%), Concentrated Nitric Acid (70%), Ice.

  • Procedure:

    • In a flask equipped with a stirrer and a cooling bath, prepare the nitrating mixture by carefully and slowly adding concentrated sulfuric acid to concentrated nitric acid while maintaining a low temperature.

    • Slowly add finely divided naphthalene to the cooled nitrating mixture with vigorous stirring. The temperature should be carefully controlled (e.g., between 40-60°C).

    • After the addition is complete, continue stirring for 6-12 hours.[3]

    • Pour the reaction mixture onto crushed ice to precipitate the crude dinitronaphthalene isomers.

    • Collect the precipitate by filtration, wash with water until neutral, and then dry.

    • The resulting mixture of 1,5- and 1,8-dinitronaphthalene can be separated by fractional crystallization from a suitable solvent like dichloroethane.

Protocol 2: Synthesis of 1,4-Dinitronaphthalene from 4-Nitro-1-naphthylamine (B40213)

This protocol is adapted from a modified Sandmeyer reaction.[1][4]

  • Materials: 4-Nitro-1-naphthylamine, Sodium Nitrite (B80452), Concentrated Sulfuric Acid, Glacial Acetic Acid, Ether, Copper (II) Sulfate (B86663), Sodium Sulfite, 95% Ethanol (B145695), 2% Sodium Hydroxide (B78521) solution.

  • Procedure:

    • Diazotization:

      • Dissolve 10 g of 4-nitro-1-naphthylamine in 100 ml of glacial acetic acid by heating, then cool the solution to below 20°C.

      • In a separate beaker cooled in an ice bath, dissolve 10 g of powdered sodium nitrite in 50 ml of concentrated sulfuric acid to prepare nitrosylsulfuric acid.

      • Slowly add the 4-nitro-1-naphthylamine slurry to the cold nitrosylsulfuric acid solution with mechanical stirring, keeping the temperature below 20°C.

      • After 30 minutes, add 700 ml of dry ether slowly while keeping the temperature at 0°C for 1 hour to precipitate the 4-nitronaphthalene-1-diazonium sulfate.

      • Collect the precipitate, wash with ether and then 95% ethanol until acid-free, and finally dissolve in 100 ml of iced water.

    • Decomposition:

      • Prepare a decomposition mixture by adding a solution of 100 g of sodium nitrite in 400 ml of water to a greenish-brown precipitate (formed by mixing saturated solutions of 50 g copper sulfate and 50 g sodium sulfite).

      • Slowly add the cold aqueous solution of the diazonium salt to the decomposition mixture with efficient stirring.

      • After stirring for 1 hour, filter the crude 1,4-dinitronaphthalene precipitate.

    • Purification:

      • Wash the precipitate with water, then with a 2% aqueous sodium hydroxide solution, and again with water.

      • Dry the precipitate and extract it with boiling 95% ethanol.

      • Concentrate the ethanol extract to yield crystalline 1,4-dinitronaphthalene. Further purification can be achieved by recrystallization.

Protocol 3: Synthesis of this compound via a Diels-Alder Adduct

This protocol outlines an indirect method for the synthesis of this compound.[5]

  • Materials: Naphthalene, Hexachlorocyclopentadiene (B6142220), Mixed Acid (e.g., ~50% HNO₃, 48% H₂SO₄, 2% SO₃), Methylene (B1212753) Chloride, n-Hexane.

  • Procedure:

    • Formation of the Diels-Alder Adduct: Prepare the diadduct of naphthalene and hexachlorocyclopentadiene as described in the literature.

    • Mononitration of the Adduct: Nitrate the diadduct to obtain a mixture of mononitrated adducts.

    • Dinitration of the Mononitrated Adduct:

      • Heat the mixture of mononitrated adducts with mixed acid under reflux (around 90-92°C) for approximately 2 hours.

      • After cooling, add methylene chloride and wash the organic layer with ice water.

      • Remove the methylene chloride to obtain a mixture of the 1,3-dinitro diadduct and unreacted beta-nitro diadduct.

    • Pyrolysis (Cracking):

      • Pyrolyze the dried mixture of nitrated adducts at 250-300°C under reduced pressure (e.g., 15 mm Hg).

      • The distillate will contain this compound, unreacted beta-nitro adduct, and reformed hexachlorocyclopentadiene.

    • Purification:

      • Triturate and filter the distillate with hot n-hexane. The this compound will remain on the filter.

Mandatory Visualizations

experimental_workflow_direct_dinitration cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Separation cluster_products Final Products Naphthalene Naphthalene Nitration Nitration (Controlled Temp.) Naphthalene->Nitration MixedAcid Mixed Acid (H₂SO₄ + HNO₃) MixedAcid->Nitration Quenching Quenching (Ice Water) Nitration->Quenching Reaction Mixture Filtration Filtration Quenching->Filtration Precipitate CrudeProduct Crude Product (Isomer Mixture) Filtration->CrudeProduct Separation Separation (e.g., Fractional Crystallization) CrudeProduct->Separation DNN_1_5 1,5-Dinitronaphthalene Separation->DNN_1_5 DNN_1_8 1,8-Dinitronaphthalene Separation->DNN_1_8

Caption: Experimental workflow for the direct dinitration of naphthalene.

logical_relationships_isomer_control cluster_strategy Control Strategy cluster_parameters Key Parameters / Methods cluster_outcome Outcome ReactionConditions Reaction Conditions Temp Temperature ReactionConditions->Temp AcidRatio Acid Ratio (H₂SO₄:HNO₃) ReactionConditions->AcidRatio StartingMaterial Starting Material MonoNitro Mononitronaphthalene StartingMaterial->MonoNitro Catalysis Catalysis Zeolites Zeolites Catalysis->Zeolites AlternativeRoutes Alternative Routes Diazotization Diazotization AlternativeRoutes->Diazotization IsomerDistribution Isomer Distribution Temp->IsomerDistribution Influences AcidRatio->IsomerDistribution Influences MonoNitro->IsomerDistribution Directs Zeolites->IsomerDistribution Alters Selectivity Diazotization->IsomerDistribution Access to Specific Isomers

Caption: Logical relationships for controlling dinitronaphthalene isomer formation.

References

strategies to minimize byproduct formation in 1,3-dinitronaphthalene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-dinitronaphthalene. The information provided focuses on minimizing byproduct formation through the established multi-step synthetic route, as direct nitration of naphthalene (B1677914) does not yield the 1,3-isomer.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why can't I synthesize this compound by directly nitrating naphthalene?

A1: The direct nitration of naphthalene or its mononitro derivatives does not produce this compound.[1][2] Electrophilic aromatic substitution on the naphthalene ring system invariably leads to heteronuclear nitration, meaning the nitro groups add to different rings, primarily yielding a mixture of 1,5- and 1,8-dinitronaphthalene.[3]

Q2: What is the most common and effective method for synthesizing this compound?

A2: The established and more viable method involves a multi-step process. This pathway includes the formation of a Diels-Alder adduct of naphthalene with a diene, followed by the nitration of this adduct, and subsequent pyrolysis to yield this compound.[1][2][4]

Q3: What are the key stages of the Diels-Alder adduct synthesis route for this compound?

A3: The synthesis via a Diels-Alder adduct involves three main stages:

  • Diels-Alder Reaction: Naphthalene reacts with a suitable diene, such as hexachlorocyclopentadiene (B6142220), to form a diadduct.[1][4]

  • Nitration of the Adduct: The formed adduct undergoes a two-step nitration process.

  • Pyrolysis: The dinitrated adduct is thermally decomposed to yield this compound.[1][4]

Troubleshooting Guide

Stage 1: Diels-Alder Reaction
Issue Potential Cause(s) Recommended Solution(s)
Low yield of the Diels-Alder adduct. - Incomplete reaction. - Unfavorable reaction equilibrium. - Suboptimal reaction temperature.- Increase reaction time. - Use a catalyst, such as a Lewis acid, to accelerate the reaction. - Optimize the reaction temperature; while higher temperatures can increase the rate, the Diels-Alder reaction is reversible and may be disfavored at very high temperatures.
Formation of side products. - Polymerization of the diene. - Competing side reactions of naphthalene.- Use a freshly distilled diene to remove any polymeric impurities. - Carefully control the reaction temperature to minimize side reactions.
Stage 2: Nitration of the Adduct
Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired α-nitro adduct after mononitration. The nitration of the Diels-Alder adduct of naphthalene and hexachlorocyclopentadiene naturally produces the β-nitro adduct as the major product (approximately 87%) and the desired α-nitro adduct as the minor product (around 13%).[1]This is an inherent characteristic of the reaction. The subsequent dinitration step is selective for the α-nitro adduct. The unreacted β-nitro adduct can be separated in later stages.
Formation of over-nitrated byproducts. - Excess of nitrating agent. - High reaction temperature. - Prolonged reaction time.- Use a stoichiometric amount of the nitrating agent. - Maintain a low reaction temperature with efficient cooling. - Monitor the reaction progress closely (e.g., by TLC or HPLC) and quench the reaction upon completion.
Incomplete dinitration of the α-nitro adduct. - Insufficient nitrating agent. - Reaction time is too short.- Ensure a slight excess of the nitrating agent is used for the second nitration step. - Increase the reaction time and monitor for the disappearance of the mononitrated α-adduct.
Stage 3: Pyrolysis and Purification
Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound after pyrolysis. - Incomplete pyrolysis. - Decomposition of the desired product at high temperatures.- Optimize the pyrolysis temperature and pressure. A temperature range of 250–300°C at a reduced pressure (e.g., 15 mmHg) has been reported.[4] - Ensure the product is collected efficiently as it forms to prevent prolonged exposure to high temperatures.
Presence of 2-nitronaphthalene (B181648) as a major impurity in the final product. The β-nitro adduct, being the major product of the initial nitration and largely unreactive in the dinitration step, undergoes pyrolysis to form 2-nitronaphthalene.[1]- Distillation: Separate this compound from 2-nitronaphthalene by fractional distillation under reduced pressure. - Solvent Extraction: Utilize selective solvent extraction to separate the isomers. - Selective Sulfonation: Treat the mixture with sulfuric acid. 2-nitronaphthalene undergoes sulfonation to form water-soluble sulfonic acids, while this compound remains unaffected and can be separated by filtration after water addition.[1]
Other impurities in the final product. - Incomplete removal of hexachlorocyclopentadiene. - Residual starting materials or byproducts from earlier steps.- Ensure complete removal of hexachlorocyclopentadiene after pyrolysis, for instance by vacuum distillation. - Recrystallize the final product from a suitable solvent to achieve high purity.

Data Presentation

Table 1: Products and Byproducts in the Synthesis of this compound via the Diels-Alder Adduct Route

Reaction Stage Desired Product Key Byproduct(s) Approximate Ratio (Desired:Byproduct)
Mononitration of Adduct α-nitro adductβ-nitro adduct~13:87[1]
Dinitration of Adduct Mixture 1,3-dinitro adductUnreacted β-nitro adductThe β-nitro adduct is largely unreactive.
Pyrolysis of Product Mixture This compound2-nitronaphthaleneDependent on the efficiency of the dinitration and separation of the unreacted β-nitro adduct.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound via the Diels-Alder adduct of hexachlorocyclopentadiene and naphthalene is described in U.S. Patent 3,065,278 A.[1] Researchers should refer to this patent for specific quantities, reaction conditions, and purification procedures.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_0 Stage 1: Adduct Formation cluster_1 Stage 2: Nitration cluster_2 Stage 3: Pyrolysis & Purification start Naphthalene + Hexachlorocyclopentadiene adduct Diels-Alder Adduct (Mixture of Isomers) start->adduct Diels-Alder Reaction mononitro Mononitration (α- and β-isomers) adduct->mononitro Nitrating Agent dinitro Dinitration (Selective for α-isomer) mononitro->dinitro Further Nitration pyrolysis Pyrolysis of Dinitrated Adduct dinitro->pyrolysis Heat crude_product Crude Product Mixture (1,3-DNN + 2-NN + others) pyrolysis->crude_product purification Purification (Distillation, Recrystallization, Selective Sulfonation) crude_product->purification final_product Pure this compound purification->final_product logical_relationships Troubleshooting Logic for Byproduct Formation cluster_byproducts Byproduct Formation cluster_causes Primary Causes cluster_solutions Mitigation Strategies over_nitration Over-nitrated Products stoichiometry Control Stoichiometry over_nitration->stoichiometry temp_control Temperature Control over_nitration->temp_control beta_isomer β-Nitro Adduct pyrolysis_of_beta Pyrolysis of β-Nitro Adduct beta_isomer->pyrolysis_of_beta two_nn 2-Nitronaphthalene separation Post-Pyrolysis Separation two_nn->separation excess_nitrating_agent Excess Nitrating Agent excess_nitrating_agent->over_nitration high_temp High Temperature high_temp->over_nitration inherent_selectivity Inherent Reaction Selectivity inherent_selectivity->beta_isomer pyrolysis_of_beta->two_nn

References

Technical Support Center: Enhancing the Resolution of Dinitronaphthalene Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with targeted guidance on resolving dinitronaphthalene (DNN) isomers in chromatography. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of dinitronaphthalene isomers so challenging?

A1: Dinitronaphthalene isomers possess the same molecular weight and often exhibit very similar physicochemical properties, such as polarity and solubility. This leads to weak interactions with conventional stationary phases, like C18, resulting in poor separation and co-elution.[1] Effective separation relies on exploiting subtle differences in their molecular geometry and electron distribution.

Q2: What is the most critical factor for improving the resolution of DNN isomers?

A2: The most critical factor is enhancing the selectivity (α) of the chromatographic system. This is primarily achieved by selecting a stationary phase that can engage in specific interactions, such as π-π and dipole-dipole interactions, with the aromatic and nitro functional groups of the dinitronaphthalene molecules.[1]

Q3: Which type of HPLC column is most effective for separating dinitronaphthalene isomers?

A3: Columns with stationary phases containing phenyl groups or other π-electron acceptor/donor moieties are highly effective. These include pyrene-ethyl (PYE) and nitrophenylethyl (NPE) bonded phases, which promote strong π-π interactions with the naphthalene (B1677914) ring system.[1] Phenyl-based columns can also offer improved selectivity compared to standard C18 columns.

Q4: Can mobile phase composition significantly impact the resolution of DNN isomers?

A4: Yes, the mobile phase composition is a crucial parameter. For reversed-phase chromatography on π-interactive columns, methanol (B129727) is often more effective than acetonitrile (B52724) in promoting the necessary π-π interactions for separation.[1] Adjusting the organic modifier-to-water ratio will also influence retention times and can be optimized to improve resolution.

Q5: What are the typical challenges encountered when analyzing dinitronaphthalenes in environmental samples?

A5: When analyzing environmental samples, common challenges include matrix interference, low analyte concentrations, and the presence of other polycyclic aromatic hydrocarbons (PAHs) that can co-elute with the dinitronaphthalene isomers. Proper sample preparation, including extraction and clean-up steps, is crucial to minimize these effects and ensure accurate quantification.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Poor or No Resolution of 1,5- and 1,8-Dinitronaphthalene (B126178)

Possible Cause: The stationary phase lacks the necessary selectivity for these isomers. Standard C18 columns often fail to resolve 1,5- and 1,8-dinitronaphthalene due to their similar hydrophobicity.[1]

Solution:

  • Change the Stationary Phase: Switch to a column that facilitates π-π interactions.

    • PYE (Pyrene-ethyl) Column: This phase preferentially retains 1,5-dinitronaphthalene (B40199), leading to its later elution compared to the 1,8-isomer.[1]

    • NPE (Nitrophenylethyl) Column: This phase exhibits strong dipole-dipole interactions and retains 1,8-dinitronaphthalene more strongly than the 1,5-isomer.[1]

  • Optimize the Mobile Phase:

    • Use a methanol/water mobile phase, as methanol enhances π-π interactions better than acetonitrile.[1]

    • Systematically adjust the methanol concentration to find the optimal balance between retention and resolution.

Issue 2: Peak Tailing for Dinitronaphthalene Isomers

Possible Cause: Secondary interactions between the analytes and active sites (e.g., free silanols) on the silica (B1680970) support of the column. This is more common with older or lower-quality columns.

Solution:

  • Use a Modern, High-Purity Column: Employ a column with a high-purity silica backbone and effective end-capping to minimize silanol (B1196071) interactions.

  • Mobile Phase Additives: Add a small concentration of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to mask the active sites.

  • Lower the Mobile Phase pH: For reversed-phase chromatography, operating at a lower pH (e.g., using a formic acid or phosphoric acid buffer) can suppress the ionization of silanol groups, reducing their interaction with the analytes.

Issue 3: Co-elution of Multiple Dinitronaphthalene Isomers

Possible Cause: The current method lacks the overall resolving power for a complex mixture of DNN isomers.

Solution:

  • Employ a Multi-faceted Approach:

    • Select a High-Selectivity Column: Start with a PYE, NPE, or a high-performance phenyl-based column.

    • Optimize Mobile Phase: Experiment with both methanol and acetonitrile as the organic modifier to see which provides better selectivity for your specific isomer mixture.

    • Adjust Temperature: Varying the column temperature can alter selectivity. Lower temperatures often increase retention and may improve resolution, while higher temperatures can improve efficiency.

    • Reduce Flow Rate: A lower flow rate increases the interaction time between the analytes and the stationary phase, which can lead to better resolution, albeit with longer run times.

Quantitative Data Summary

The following table summarizes retention times for 1,5- and 1,8-dinitronaphthalene on different HPLC columns as derived from chromatographic data.

Stationary PhaseIsomerMobile PhaseApproximate Retention Time (min)
C18-MS-II 1,8-DinitronaphthaleneMethanol/H₂O (80/20)~5.5
1,5-DinitronaphthaleneMethanol/H₂O (80/20)~5.5
PYE 1,8-DinitronaphthaleneMethanol/H₂O (90/10)~6.0
1,5-DinitronaphthaleneMethanol/H₂O (90/10)~6.5
NPE 1,8-DinitronaphthaleneMethanol/H₂O (70/30)~7.5
1,5-DinitronaphthaleneMethanol/H₂O (70/30)~7.0

Data estimated from chromatograms presented in the NACALAI TESQUE technical note.[1]

Experimental Protocols

Protocol 1: HPLC Separation of 1,5- and 1,8-Dinitronaphthalene on a PYE Column

This protocol is adapted from the methodology provided by NACALAI TESQUE for the separation of dinitronaphthalene isomers.[1]

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: COSMOSIL 5PYE (Pyrene Ethyl), 4.6 mm I.D. x 150 mm.

2. Reagents and Standards:

  • HPLC-grade methanol and water.

  • Analytical standards of 1,5-dinitronaphthalene and 1,8-dinitronaphthalene.

3. Chromatographic Conditions:

  • Mobile Phase: Methanol / H₂O = 90/10 (v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

4. Sample Preparation:

  • Prepare individual or mixed standard solutions of 1,5- and 1,8-dinitronaphthalene in methanol or acetonitrile at a concentration of approximately 0.1 mg/mL.

  • Filter the sample solutions through a 0.45 µm syringe filter before injection.

5. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Record the chromatogram and determine the retention times for each isomer.

Visualizations

logical_workflow start Start: Poor Resolution of DNN Isomers check_column Is a π-interactive column (e.g., Phenyl, PYE, NPE) being used? start->check_column change_column Action: Switch to a π-interactive column. check_column->change_column No optimize_mp Optimize Mobile Phase check_column->optimize_mp Yes change_column->optimize_mp mp_solvent Switch organic solvent (Methanol vs. Acetonitrile) optimize_mp->mp_solvent mp_ratio Adjust organic/aqueous ratio mp_solvent->mp_ratio optimize_conditions Fine-tune other parameters mp_ratio->optimize_conditions temp Adjust Temperature optimize_conditions->temp flow_rate Decrease Flow Rate temp->flow_rate end End: Improved Resolution flow_rate->end

Caption: Troubleshooting workflow for enhancing DNN isomer resolution.

separation_mechanism cluster_isomers Dinitronaphthalene Isomers cluster_column Chromatographic Column cluster_elution Elution Order DNN_1_5 1,5-DNN PYE PYE Stationary Phase Strong π-π Interactions DNN_1_5->PYE Preferential Retention NPE NPE Stationary Phase Strong Dipole-Dipole & π-π Interactions DNN_1_5->NPE DNN_1_8 1,8-DNN DNN_1_8->PYE DNN_1_8->NPE Stronger Dipole Interaction Elution_PYE 1,8-DNN then 1,5-DNN PYE->Elution_PYE Elution_NPE 1,5-DNN then 1,8-DNN NPE->Elution_NPE

Caption: Influence of stationary phase on DNN isomer elution order.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1,3-Dinitronaphthalene and 1,5-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of two key dinitronaphthalene isomers: 1,3-dinitronaphthalene (1,3-DNN) and 1,5-dinitronaphthalene (B40199) (1,5-DNN). Understanding the distinct reactivity profiles of these isomers is crucial for their application in organic synthesis, materials science, and drug development. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to facilitate a deeper understanding of their chemical behavior.

Executive Summary

The positioning of the nitro groups on the naphthalene (B1677914) ring system fundamentally dictates the electronic and steric properties of 1,3-DNN and 1,5-DNN, leading to significant differences in their reactivity. 1,5-Dinitronaphthalene is a major product of the direct nitration of naphthalene, making it more readily accessible. In contrast, the synthesis of this compound is more complex and typically requires indirect methods.[1][2]

Theoretically, the calculated adiabatic electron affinities suggest differences in their susceptibility to reduction. Experimentally, both isomers undergo nucleophilic aromatic substitution and reduction, key reactions for the synthesis of a wide range of derivatives, including valuable diaminonaphthalenes. However, the relative rates and efficiencies of these reactions are expected to differ due to the distinct electronic environments of the carbon atoms on the naphthalene rings.

Data Presentation: Physicochemical and Reactivity Data

A clear understanding of the fundamental properties of these isomers is essential for predicting and interpreting their reactivity.

PropertyThis compound1,5-DinitronaphthaleneReference(s)
Molecular Formula C₁₀H₆N₂O₄C₁₀H₆N₂O₄[3][4]
Molecular Weight 218.17 g/mol 218.17 g/mol [3][4]
Appearance Beige powderYellowish-green needles[5][6]
Melting Point 146-148 °C216-219 °C[5]
Calculated Adiabatic Electron Affinity 1.81 eV1.85 eV[7]

Reactivity Comparison

The reactivity of dinitronaphthalenes is primarily characterized by three main types of reactions: reduction of the nitro groups, nucleophilic aromatic substitution, and electrophilic aromatic substitution.

Reduction

The reduction of dinitronaphthalenes to their corresponding diaminonaphthalenes is a critical transformation, as these diamines are valuable precursors for polymers, dyes, and pharmaceuticals.

The calculated adiabatic electron affinities for 1,3-DNN (1.81 eV) and 1,5-DNN (1.85 eV) provide a theoretical basis for comparing their ease of reduction.[7] A higher electron affinity generally suggests that a molecule is more readily reduced. This theoretical data indicates that 1,5-dinitronaphthalene would be slightly easier to reduce than this compound.

Nucleophilic Aromatic Substitution (SNA r)

The electron-withdrawing nature of the two nitro groups makes the naphthalene ring susceptible to nucleophilic attack. This is a key reaction for introducing a variety of functional groups. The rate and regioselectivity of SNAr reactions are highly dependent on the position of the nitro groups and the stability of the Meisenheimer intermediate.

In this compound, the carbon atoms at the 2 and 4 positions are activated towards nucleophilic attack due to the ortho and para relationship with the nitro groups. In 1,5-dinitronaphthalene, the positions ortho and para to each nitro group (positions 2, 4, 6, and 8) are activated. The relative reactivity of the two isomers in SNAr reactions would depend on the specific nucleophile and reaction conditions, with the stability of the resulting intermediate being the determining factor. Unfortunately, direct quantitative comparisons of reaction rates between 1,3-DNN and 1,5-DNN are scarce in the literature.

Electrophilic Aromatic Substitution

The presence of two strongly deactivating nitro groups makes further electrophilic substitution on both 1,3-DNN and 1,5-DNN challenging. The nitro groups significantly reduce the electron density of the aromatic rings, making them much less nucleophilic. Reactions would require harsh conditions, and the substitution would be directed to the positions least deactivated by the existing nitro groups.

Experimental Protocols

Detailed methodologies for key transformations of dinitronaphthalenes are provided below.

Protocol 1: Reduction of 1,5-Dinitronaphthalene to 1,5-Diaminonaphthalene via Catalytic Hydrogenation

This protocol describes a general procedure for the catalytic hydrogenation of 1,5-dinitronaphthalene.

Materials:

  • 1,5-Dinitronaphthalene

  • Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)

  • Solvent (e.g., Ethanol, Isopropanol, or N,N-Dimethylformamide)

  • Hydrogen gas

  • High-pressure reactor (autoclave)

  • Filtration apparatus

Procedure:

  • In a high-pressure reactor, combine 1,5-dinitronaphthalene and the chosen solvent.

  • Add the Pd/C catalyst. The catalyst loading is typically 1-5% by weight of the dinitronaphthalene.

  • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove any oxygen.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3-4 MPa).

  • Heat the reaction mixture to the specified temperature (e.g., 65-90°C) with stirring.

  • Maintain the reaction under these conditions until the hydrogen uptake ceases, indicating the completion of the reaction.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate, containing the 1,5-diaminonaphthalene, can be further purified by recrystallization or distillation of the solvent.

Protocol 2: Synthesis of this compound (Indirect Method)

Direct nitration of naphthalene does not yield this compound.[1][2] An indirect synthesis route is necessary. One reported method involves the nitration of a Diels-Alder adduct of naphthalene, followed by pyrolysis.[2]

A more accessible laboratory synthesis can be adapted from the preparation of other dinitronaphthalene isomers, for example, through a Sandmeyer-type reaction starting from a suitable amino-nitronaphthalene precursor. A general procedure for such a transformation is outlined below.

Materials:

  • A suitable aminonitronaphthalene precursor (e.g., 3-nitro-1-naphthylamine or 2-amino-4-nitronaphthalene)

  • Sodium nitrite (B80452)

  • Concentrated sulfuric acid or hydrochloric acid

  • Copper(I) salt (e.g., Cu₂O) and sodium nitrite solution (for the Sandmeyer reaction)

  • Ice

  • Filtration apparatus

Procedure:

  • Diazotization: Dissolve the aminonitronaphthalene in a cold solution of concentrated acid (sulfuric or hydrochloric acid). Cool the solution in an ice bath to 0-5°C.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C. Stir the mixture for a period to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) salt and sodium nitrite in water.

  • Slowly add the cold diazonium salt solution to the copper(I) salt solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an extended period.

  • The crude this compound will precipitate from the solution.

  • Collect the product by filtration, wash thoroughly with water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow Workflow for the Reduction of Dinitronaphthalenes cluster_start Starting Material cluster_reaction Reduction Reaction cluster_workup Work-up cluster_product Final Product start Dinitronaphthalene (1,3-DNN or 1,5-DNN) reaction Catalytic Hydrogenation (e.g., H₂, Pd/C) or Chemical Reduction (e.g., Hydrazine (B178648) Hydrate) start->reaction Add catalyst & solvent filtration Catalyst Filtration reaction->filtration Reaction complete purification Solvent Removal & Recrystallization/Distillation filtration->purification Isolate crude product product Diaminonaphthalene (1,3-DAN or 1,5-DAN) purification->product Purified product

A generalized workflow for the reduction of dinitronaphthalenes.

logical_relationship Factors Influencing Dinitronaphthalene Reactivity reactivity Overall Reactivity isomer Isomer Structure (1,3-DNN vs 1,5-DNN) reactivity->isomer reaction_type Reaction Type reactivity->reaction_type electronics Electronic Effects (Inductive & Resonance) isomer->electronics sterics Steric Hindrance isomer->sterics reduction Reduction reaction_type->reduction snar Nucleophilic Aromatic Substitution reaction_type->snar eas Electrophilic Aromatic Substitution reaction_type->eas

References

A Researcher's Guide to Analytical Standards for Dinitronaphthalene Isomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of dinitronaphthalene (DNN) isomers, the selection of appropriate analytical standards and methods is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of available analytical standards and detailed experimental protocols for the chromatographic separation and quantification of DNN isomers, supported by experimental data from various sources.

Comparison of Analytical Standards

The accurate quantification of dinitronaphthalene isomers relies on the availability of high-purity certified reference materials (CRMs). Several suppliers offer a range of DNN isomer standards, with varying levels of certification and purity.

IsomerSupplierCatalog NumberPurity/ConcentrationCertification
1,3-DinitronaphthaleneAccuStandardR-029S100 µg/mL in TolueneISO 17034 Certified Reference Material
This compoundSigma-Aldrich12806697%-
1,5-DinitronaphthaleneCPAChemSB66643.100MG100 mgISO 17034, ISO 17025, ISO 9001
1,5-Dinitronaphthalene-d6LGC Standards--Certified Reference Material

Note: The availability of other dinitronaphthalene isomers as certified reference materials may be limited. Researchers may need to synthesize and purify less common isomers or use relative response factors for quantification.

Chromatographic Analysis of Dinitronaphthalene Isomers

The separation of the ten possible dinitronaphthalene isomers is a significant analytical challenge due to their structural similarity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed for their analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with specialized stationary phases, offers excellent selectivity for aromatic isomers. Columns that promote π-π interactions are highly effective in resolving DNN isomers.

Experimental Protocol: HPLC Separation of Dinitronaphthalene Isomers

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • Column: COSMOSIL PYE (Pyrenylethyl group bonded) or COSMOSIL NPE (Nitrophenylethyl group bonded) columns are recommended for their ability to separate isomers based on π-π interactions.[1][2]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water is commonly used.[3] For mass spectrometry detection, a volatile acid like formic acid should be used instead of phosphoric acid.[3] Methanol can also be an effective mobile phase component, particularly for enhancing separations based on π-π interactions.[2]

  • Detection: UV detection at 254 nm is a common method for the analysis of these compounds.[4]

  • Performance: The COSMOSIL NPE column has demonstrated strong retention for 1,8-dinitronaphthalene (B126178) due to the strong dipole moment created by the two nitro groups on the same side of the naphthalene (B1677914) ring.[1] Both PYE and NPE columns show superior separation of aromatic isomers compared to standard C18 columns.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, including dinitronaphthalene isomers. The choice of the GC column is critical for achieving isomer separation.

Experimental Protocol: GC-MS Analysis of Dinitronaphthalene Isomers

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole, triple quadrupole, or high-resolution mass spectrometer) is required.

  • Column: The specific column for optimal separation of all ten DNN isomers is not explicitly detailed in the provided results. However, for similar isomeric analyses, polar capillary columns are often employed to achieve separation.

  • Carrier Gas: Helium is a commonly used carrier gas.

  • Injection: Splitless injection is typically used for trace analysis.

  • Oven Temperature Program: A programmed temperature ramp is necessary to elute the different isomers. A typical program might start at a lower temperature and gradually increase to a higher temperature to ensure the separation of all isomers.

  • Mass Spectrometry: The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of dinitronaphthalene isomers.

Dinitronaphthalene Isomer Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Solvent Concentration Concentration Extraction->Concentration Evaporation HPLC HPLC Concentration->HPLC Injection GC_MS GC_MS Concentration->GC_MS Injection Peak_Integration Peak_Integration HPLC->Peak_Integration GC_MS->Peak_Integration Quantification Quantification Peak_Integration->Quantification Calibration Curve Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the analysis of dinitronaphthalene isomers.

Conclusion

References

A Comparative Analysis of the Toxicological Profiles of Dinitronaphthalene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological properties of various dinitronaphthalene (DNN) isomers. Due to the limited availability of direct comparative studies with quantitative endpoints, this document synthesizes available data on individual isomers to offer insights into their relative toxicities, mechanisms of action, and potential hazards. The information is intended to support research, risk assessment, and the development of safer chemical alternatives.

Executive Summary

Dinitronaphthalenes are a group of nitroaromatic hydrocarbons with various industrial applications. However, their structural similarity to other toxic nitroaromatic compounds raises significant health and environmental concerns. The position of the nitro groups on the naphthalene (B1677914) ring profoundly influences their toxicological properties. This guide focuses on a comparative assessment of key isomers, including 1,5-dinitronaphthalene (B40199) and 1,8-dinitronaphthalene (B126178), for which some toxicological data are available.

Comparative Toxicity Profile

While direct, side-by-side quantitative comparisons of dinitronaphthalene isomers are scarce in publicly available literature, a qualitative and mechanistic comparison can be constructed from existing data.

General Toxicological Effects:

Both 1,5- and 1,8-dinitronaphthalene are recognized as hazardous substances with the potential to cause a range of adverse health effects.

Toxicological Endpoint1,5-Dinitronaphthalene1,8-DinitronaphthaleneReferences
Acute Toxicity Symptoms may include nasal irritation, skin pigmentation, headache, dizziness, cyanosis, nausea, vomiting, anemia, insomnia, fatigue, weight loss, and central nervous system depression.[1]Symptoms are similar and include skin pigmentation, headache, dizziness, cyanosis, nausea, vomiting, anemia, insomnia, fatigue, weight loss, and central nervous system depression.[2][1][2]
Organ-Specific Toxicity Potential for liver damage (toxic hepatitis) and kidney degeneration.[1]Potential for liver damage (toxic hepatitis) and kidney damage.[2][1][2]
Genotoxicity Suspected of causing genetic defects and is described as a genotoxin.[1][3]While evaluated in some mutagenicity tests like the Ames test with negative results reported in one instance, the overall genotoxic potential requires further investigation.[4][1][3][4]
Irritation Causes skin, eye, mucous membrane, and upper respiratory tract irritation.[1][3]A skin, eye, and mucous membrane irritant.[2][4][1][2][3][4]

Lack of Quantitative Data:

It is critical to note the absence of publicly available median lethal dose (LD50) or median inhibitory concentration (IC50) values from direct comparative studies of dinitronaphthalene isomers. This data gap prevents a quantitative ranking of their acute toxicity and cytotoxicity.

Mechanistic Insights: Oxidative Stress

A plausible mechanism for the toxicity of dinitronaphthalene isomers, consistent with other nitroaromatic compounds, is the induction of oxidative stress. The metabolic activation of these compounds can lead to the generation of reactive oxygen species (ROS), which can damage cellular macromolecules.

The metabolism of naphthalene, a related compound, involves the formation of reactive intermediates like naphthoquinones, which can undergo redox cycling to produce superoxide (B77818) radicals and hydrogen peroxide.[5] This process can lead to oxidative DNA damage, lipid peroxidation, and depletion of cellular antioxidants.[5][6][7] It is highly probable that dinitronaphthalene isomers undergo similar metabolic pathways, leading to oxidative stress as a key toxicity mechanism.

Oxidative_Stress_Pathway DNN Dinitronaphthalene Isomers Metabolism Metabolic Activation (e.g., Nitroreduction, Ring Oxidation) DNN->Metabolism Intermediates Reactive Intermediates (e.g., Nitroso, Hydroxylamine, Naphthoquinones) Metabolism->Intermediates ROS Reactive Oxygen Species (ROS) (O2•−, H2O2, •OH) Intermediates->ROS Redox Cycling Oxidative_Damage Cellular Oxidative Damage ROS->Oxidative_Damage DNA_Damage DNA Damage Oxidative_Damage->DNA_Damage Lipid_Peroxidation Lipid Peroxidation Oxidative_Damage->Lipid_Peroxidation Protein_Damage Protein Damage Oxidative_Damage->Protein_Damage Cellular_Response Cellular Stress Response Oxidative_Damage->Cellular_Response Triggers Apoptosis Apoptosis Cellular_Response->Apoptosis If damage is severe

Caption: Proposed oxidative stress pathway for dinitronaphthalene toxicity.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and comparable toxicological data. Below are methodologies for key in vitro assays relevant to the assessment of dinitronaphthalene isomers.

In Vitro Cytotoxicity Assay Using Primary Human Hepatocytes

Primary human hepatocytes are considered the gold standard for in vitro hepatotoxicity testing as they retain many of the metabolic functions of the liver.

Objective: To determine the concentration-dependent cytotoxic effect of dinitronaphthalene isomers on primary human hepatocytes.

Methodology:

  • Cell Culture: Cryopreserved primary human hepatocytes are thawed and seeded on collagen-coated plates. The cells are allowed to attach and form a monolayer.

  • Compound Exposure: Dinitronaphthalene isomers, dissolved in a suitable solvent (e.g., DMSO), are added to the cell culture medium at a range of concentrations. A vehicle control (solvent only) and a positive control (a known hepatotoxin) are included.

  • Incubation: The cells are incubated with the test compounds for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is measured using a validated assay, such as:

    • MTT Assay: Measures mitochondrial reductase activity, which is proportional to the number of viable cells.

    • LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.

    • ATP Assay: Quantifies intracellular ATP levels as an indicator of cell viability.

  • Data Analysis: The results are used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each isomer.

Cytotoxicity_Workflow start Start thaw_plate Thaw and Plate Primary Human Hepatocytes start->thaw_plate expose Expose Cells to DNN Isomers (various concentrations) thaw_plate->expose incubate Incubate (e.g., 24, 48, 72 hours) expose->incubate assay Perform Cell Viability Assay (e.g., MTT, LDH, ATP) incubate->assay analyze Analyze Data and Determine IC50 Values assay->analyze end End analyze->end

Caption: Workflow for in vitro cytotoxicity testing of DNN isomers.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Objective: To evaluate the ability of dinitronaphthalene isomers and their metabolites to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Methodology:

  • Bacterial Strains: Several mutant strains of Salmonella typhimurium that are auxotrophic for histidine (cannot synthesize it) are used.

  • Metabolic Activation: The test is performed with and without the addition of a mammalian liver extract (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.

  • Exposure: The bacterial strains are exposed to various concentrations of the dinitronaphthalene isomers in a minimal agar (B569324) medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Ames_Test_Workflow start Start prepare Prepare Bacterial Strains (his- Salmonella typhimurium) start->prepare mix Mix Bacteria with DNN Isomer (± S9 metabolic activation) prepare->mix plate Plate on Histidine-Deficient Minimal Agar mix->plate incubate Incubate (48-72 hours) plate->incubate count Count Revertant Colonies incubate->count analyze Analyze for Dose-Dependent Increase in Revertants count->analyze end End analyze->end

References

A Spectroscopic Comparison of 1,3- and 1,5-Dinitronaphthalene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 1,3-dinitronaphthalene and 1,5-dinitronaphthalene (B40199), two key isomers with applications in the synthesis of dyes, energetic materials, and as intermediates in organic synthesis. Understanding their distinct spectroscopic signatures is crucial for identification, characterization, and quality control in research and development. This document presents a compilation of experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), alongside detailed experimental protocols.

Executive Summary

The spectroscopic differentiation of 1,3- and 1,5-dinitronaphthalene is readily achievable through a combination of standard analytical techniques. The primary differences arise from the distinct substitution patterns on the naphthalene (B1677914) ring, which influence the electronic environment of the protons and carbons, the vibrational modes of the chemical bonds, and the fragmentation patterns upon ionization.

  • ¹H NMR spectroscopy provides a clear distinction based on the chemical shifts and coupling patterns of the aromatic protons. The higher symmetry of the 1,5-isomer results in a simpler spectrum compared to the less symmetric 1,3-isomer.

  • ¹³C NMR spectroscopy further corroborates the structural differences, with the number and chemical shifts of the carbon signals reflecting the symmetry of each isomer.

  • Infrared (IR) spectroscopy is particularly useful for identifying the characteristic nitro group (NO₂) stretching frequencies, with subtle shifts influenced by their positions on the naphthalene core.

  • UV-Visible (UV-Vis) spectroscopy reveals differences in the electronic transitions, with the position of maximum absorbance (λmax) being sensitive to the isomer's structure.

  • Mass Spectrometry (MS) , while showing the same molecular ion peak for both isomers, can exhibit differences in fragmentation patterns that aid in their differentiation.

Data Presentation

The following tables summarize the key spectroscopic data for 1,3- and 1,5-dinitronaphthalene.

Table 1: ¹H NMR Spectroscopic Data
CompoundSolventChemical Shift (δ, ppm) and Multiplicity
This compound CDCl₃9.04 (d), 8.93 (d), 8.60 (s), 8.19 (m), 7.96 (m), 7.84 (m)[1]
1,5-Dinitronaphthalene DMSO-d₆8.65 (d), 8.35 (d), 7.85 (t)
Table 2: ¹³C NMR Spectroscopic Data
CompoundSolventChemical Shift (δ, ppm)
This compound Chloroform-dData not fully available in searched literature.[2][3]
1,5-Dinitronaphthalene Dimethyl sulfoxide-d₆147.1, 130.8, 128.9, 126.2, 124.3[4]
Table 3: Infrared (IR) Spectroscopic Data
CompoundTechniqueKey Absorption Bands (cm⁻¹)Assignment
This compound KBr Pellet~1530-1550, ~1340-1360Asymmetric and Symmetric NO₂ stretching
~3100-3000Aromatic C-H stretching
1,5-Dinitronaphthalene KBr Pellet~1520-1540, ~1330-1350Asymmetric and Symmetric NO₂ stretching[5][6]
~3100-3000Aromatic C-H stretching[6]
Table 4: UV-Visible (UV-Vis) Spectroscopic Data
CompoundSolventλmax (nm)
This compound AcetonitrileNot explicitly found, but expected in the UV region.
1,5-Dinitronaphthalene Acetonitrile~314[6]
Table 5: Mass Spectrometry Data
CompoundIonization MethodMolecular Ion (m/z)Key Fragments (m/z)
This compound Electron Ionization (EI)218201, 172, 126[7]
1,5-Dinitronaphthalene Electron Ionization (EI)218172, 156, 126, 114

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 1,3- and 1,5-dinitronaphthalene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dinitronaphthalene isomer.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[8]

    • Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

    • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlet signals for each unique carbon. A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform a baseline correction.

    • Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify characteristic functional groups, particularly the nitro groups.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Place approximately 1-2 mg of the dinitronaphthalene isomer and 100-200 mg of dry, finely ground potassium bromide (KBr) in an agate mortar.

    • Thoroughly grind the mixture with a pestle until a fine, homogeneous powder is obtained.

    • Transfer a portion of the powder into a pellet-forming die.

    • Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the isomers.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the dinitronaphthalene isomer in a UV-transparent solvent (e.g., acetonitrile, ethanol, or methanol) of a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a final concentration that results in an absorbance reading between 0.1 and 1.0 at the λmax. A typical concentration is in the range of 1 x 10⁻⁵ M.[6]

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Place the cuvettes in the appropriate holders in the spectrophotometer.

    • Scan the absorbance of the sample over a specified wavelength range (e.g., 200-600 nm).

  • Data Analysis:

    • The resulting spectrum will show absorbance as a function of wavelength.

    • Identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

  • Sample Preparation:

    • Prepare a dilute solution of the dinitronaphthalene isomer in a volatile organic solvent (e.g., dichloromethane (B109758) or acetone).

  • Data Acquisition:

    • Inject a small volume of the sample solution into the gas chromatograph (GC).

    • The GC will separate the components of the sample, and the eluent will be introduced into the ion source of the mass spectrometer.

    • In the ion source, the sample molecules will be bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

    • A detector records the abundance of each ion.

  • Data Analysis:

    • The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of 1,3- and 1,5-dinitronaphthalene.

Spectroscopic_Comparison_Workflow cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Comparison cluster_output Output Sample_1_3 This compound NMR NMR (¹H & ¹³C) Sample_1_3->NMR IR FTIR Sample_1_3->IR UV_Vis UV-Vis Sample_1_3->UV_Vis MS Mass Spec Sample_1_3->MS Sample_1_5 1,5-Dinitronaphthalene Sample_1_5->NMR Sample_1_5->IR Sample_1_5->UV_Vis Sample_1_5->MS Data_Tables Data Tabulation NMR->Data_Tables IR->Data_Tables UV_Vis->Data_Tables MS->Data_Tables Structure_Elucidation Structural Elucidation Data_Tables->Structure_Elucidation Comparative_Analysis Comparative Analysis Structure_Elucidation->Comparative_Analysis Report Comparison Guide Comparative_Analysis->Report

Caption: Experimental workflow for the spectroscopic comparison of dinitronaphthalene isomers.

References

A Comparative Guide to the Validation of Analytical Methods for Dinitronaphthalene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of dinitronaphthalenes (DNNs) is crucial in environmental monitoring, occupational safety, and toxicological studies due to their potential persistence and toxicity. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide provides a comparative overview of validated analytical methods for the quantification of dinitronaphthalenes, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Comparison of Analytical Methods

The following tables summarize the performance characteristics of various analytical methods used for the quantification of dinitronaphthalenes and related nitroaromatic compounds. Data for dinitrotoluene (DNT) isomers are included as a reference due to the limited availability of comprehensive validation data for all DNN isomers.

Table 1: Performance of HPLC-UV Methods for Nitroaromatic Compounds

AnalyteMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy/Recovery (%)Precision (%RSD)Reference
2,4-DinitrotolueneSoilNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedPreslan et al. 1993[1]
1-NitronaphthaleneNot Specified0.150 - 5.000 µg/mLNot SpecifiedNot Specified90 - 110Not Specified[2]
NaphthaleneNot Specified0.3125 - 5.000 µg/mLNot SpecifiedNot Specified90 - 110Not Specified[2]
1,4-DimethylnaphthalenePotato/EnvironmentalNot Specified0.001 - 0.004 µg/mL0.002 - 0.013 µg/mLNot SpecifiedNot SpecifiedResearchGate

Table 2: Performance of GC-based Methods for Nitroaromatic Compounds

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy/Recovery (%)Precision (%RSD)Reference
2,4-DinitrotolueneGC-ECDDrinking Water0.04 µg/LNot SpecifiedNot SpecifiedNot SpecifiedHable et al. 1991[1]
2,6-DinitrotolueneGC-ECDDrinking Water0.003 µg/LNot SpecifiedNot SpecifiedNot SpecifiedHable et al. 1991[1]
NaphthaleneGC-MSWorking Environment AirNot Specified0.1 µg/mL (as standard solution)Not Specified< 2Shimadzu
Naphthalene DerivativesGC-MS (Purge and Trap)Water0.094 - 0.224 µg/L0.312 - 0.746 µg/L81.9 - 95.63.12 - 7.46[3]

Experimental Workflow

The validation of an analytical method for dinitronaphthalene quantification follows a structured workflow to ensure the reliability and reproducibility of the results. The diagram below illustrates the key stages of this process.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Selection of Analytical Technique (e.g., HPLC, GC-MS) B Optimization of Parameters (e.g., Column, Mobile Phase, Temperature) A->B C Specificity / Selectivity B->C D Linearity and Range C->D E Accuracy (Recovery) D->E F Precision (Repeatability & Intermediate) E->F G Limit of Detection (LOD) F->G H Limit of Quantitation (LOQ) G->H I Robustness H->I J Sample Preparation (Extraction, Cleanup) I->J K Instrumental Analysis J->K L Data Processing & Quantification K->L

Caption: Workflow for the validation of an analytical method for dinitronaphthalene quantification.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are generalized protocols for HPLC-UV and GC-MS analysis of dinitronaphthalenes, which can be adapted based on the specific isomer, matrix, and available instrumentation.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of dinitronaphthalenes in various matrices, including environmental samples.

  • Sample Preparation (e.g., for Soil Samples):

    • Extraction: A known weight of the soil sample is extracted with a suitable organic solvent, such as acetonitrile (B52724) or methanol, using techniques like sonication or pressurized fluid extraction.

    • Filtration/Centrifugation: The extract is filtered or centrifuged to remove particulate matter.

    • Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) cleanup step may be required to remove interfering compounds. The choice of SPE sorbent will depend on the nature of the interferences.

    • Solvent Exchange: The solvent may be evaporated and the residue reconstituted in the mobile phase.

  • Instrumental Analysis:

    • HPLC System: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

    • Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water is typical. The exact composition should be optimized for the specific dinitronaphthalene isomers.

    • Flow Rate: A flow rate of around 1.0 mL/min is generally used.

    • Detection: The UV detector is set to a wavelength where the dinitronaphthalene isomers exhibit maximum absorbance (e.g., around 230-254 nm).

    • Quantification: A calibration curve is generated using standards of known concentrations to quantify the dinitronaphthalenes in the samples.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it a powerful technique for the analysis of dinitronaphthalenes, particularly in complex matrices.

  • Sample Preparation:

    • Extraction: Similar to the HPLC method, the sample is extracted with an appropriate solvent (e.g., dichloromethane, hexane).

    • Cleanup: A cleanup step, such as SPE or gel permeation chromatography (GPC), may be necessary to remove non-volatile or interfering substances.

    • Concentration: The extract is concentrated to a small volume under a gentle stream of nitrogen.

    • Internal Standard: An internal standard is added prior to injection to improve the accuracy and precision of the quantification.

  • Instrumental Analysis:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

    • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, HP-5MS) is typically used.

    • Injection: A splitless injection is commonly employed to enhance sensitivity for trace analysis.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

    • Temperature Program: An optimized temperature program is used to achieve good separation of the dinitronaphthalene isomers.

    • Mass Spectrometry: The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

    • Quantification: An internal standard calibration method is typically used for quantification.

By following these validated methods and protocols, researchers can ensure the generation of high-quality, reliable data for the quantification of dinitronaphthalenes in their samples.

References

comparative study of dinitronaphthalene isomers' properties

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Dinitronaphthalene Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ten isomers of dinitronaphthalene (DNN), a class of nitrated aromatic hydrocarbons with historical and ongoing significance in the chemical industry, particularly in the synthesis of dyes and energetic materials.[1] This document outlines their key physicochemical properties, toxicological and energetic characteristics, and detailed experimental protocols for their synthesis and separation.

Physicochemical Properties

The position of the nitro groups on the naphthalene (B1677914) core significantly influences the physical and chemical properties of the isomers.[1] Key quantitative data for several common isomers are summarized below. All isomers share the molecular formula C₁₀H₆N₂O₄ and a molar mass of approximately 218.17 g/mol .[2][3][4][5][6][7][8][9]

Table 1: Physicochemical Data of Dinitronaphthalene Isomers

IsomerCAS NumberMelting Point (°C)Boiling Point (°C)AppearanceSolubility in Water
1,2-DNN 24934-47-2[6]Data not availableData not availableData not availableData not available
1,3-DNN 606-37-1[7]146 - 148[7]377 - 378 (Sublimes)[7]Beige powder[7]Insoluble (<1 mg/mL at 20°C)[7]
1,4-DNN 6921-26-2[10]134[11]Data not availablePale yellow needles[1][11]Data not available
1,5-DNN 605-71-0[12]210 - 217Sublimes[13]Yellowish white needles[13]Poorly soluble (<1 mg/mL at 20°C)[13]
1,6-DNN 940-09-0[14]Data not availableData not availableData not availableData not available
1,7-DNN 24824-25-7Data not availableData not availableData not availableData not available
1,8-DNN 602-38-0[15]171 - 173Data not availableYellow crystals[15]Insoluble (<1 mg/mL at 19°C)[16]
2,3-DNN 1875-63-4[2][4][8]170.5 - 171[8]Data not availableLight-yellow needles[8]Insoluble
2,6-DNN 24824-26-8[5]Data not availableData not availableData not availableData not available
2,7-DNN 24824-27-9231 - 233~413.5Yellow crystallineData not available
Toxicological and Energetic Properties

Dinitronaphthalenes are recognized for their hazardous properties, including potential toxicity and explosive characteristics. The reactivity and biological impact vary among isomers.

Table 2: Hazard Profile of Dinitronaphthalene Isomers

IsomerToxicological ProfileEnergetic/Reactivity Profile
General Dinitronaphthalenes are irritants and can cause a range of systemic effects including cyanosis, anemia, weight loss, and damage to the liver and kidneys.[7][13][15] Some isomers are suspected of causing genetic defects.[6]Nitroaromatic compounds can be flammable and explosive under certain conditions. They are generally incompatible with strong oxidizing agents and bases.
1,3-DNN Causes skin, eye, and respiratory irritation.[7]May be sensitive to heat or shock.[7] Classified as an explosive and a strong oxidizing agent.[7]
1,5-DNN Identified as a genotoxin.[13]Incompatible with strong oxidizers.[12] Mixtures with sulfur or sulfuric acid may explode if heated.[12]
1,8-DNN Suspected carcinogen with reported mutation data.[17]Sensitive to heat and shock.[15][16][17] Classified as an explosive and a strong oxidizing agent.[15]
2,7-DNN General toxicity associated with nitroaromatic compounds.Investigated for use in explosives, but demonstrates weak explosive properties.

Experimental Protocols

The synthesis of dinitronaphthalene isomers can be achieved through various methods, with the direct nitration of naphthalene being the most common, though least selective, approach.

Protocol 1: Direct Nitration of Naphthalene

This procedure yields a mixture of isomers, predominantly 1,5- and 1,8-dinitronaphthalene (B126178).[1]

Materials:

  • Naphthalene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloroethane (for separation)

Procedure:

  • Nitration: A nitrating mixture is prepared by carefully adding concentrated sulfuric acid to concentrated nitric acid in a flask cooled by an ice bath.[1] Naphthalene is then slowly added to this mixture while maintaining a controlled temperature to prevent over-nitration and byproduct formation.[1] The reaction mixture is stirred for several hours at a slightly elevated temperature to ensure the completion of dinitration.[1]

  • Isolation: The reaction mixture is poured onto crushed ice, causing the crude dinitronaphthalene isomers to precipitate.[1] The solid precipitate is collected by filtration, washed with water until neutral, and then dried.[1]

  • Separation: The resulting isomer mixture, typically containing about 60% 1,8-DNN and 35% 1,5-DNN, can be separated by fractional crystallization from a suitable solvent like dichloroethane, leveraging the different solubilities of the isomers.[1] Alternatively, separation can be achieved using nitric acid or acetone.[18][19]

Protocol 2: Synthesis of 1,4-Dinitronaphthalene (B1214213)

This method utilizes a modified Sandmeyer reaction starting from 4-nitro-1-naphthylamine (B40213) to achieve regioselectivity.[1][11]

Materials:

Procedure:

  • Diazotization: A solution of 4-nitro-1-naphthylamine in glacial acetic acid is prepared.[1][11] This is slowly added to a cold solution of nitrosylsulfuric acid (formed by dissolving sodium nitrite in concentrated sulfuric acid).[1][11] The temperature is kept below 20°C. The 4-nitronaphthalene-1-diazonium sulfate is then precipitated by adding dry ether at 0°C.[11] The precipitate is collected and dissolved in iced water.[1]

  • Decomposition: A decomposition mixture is prepared from copper (II) sulfate and sodium sulfite solutions.[11] The cold aqueous solution of the diazonium salt is slowly added to this mixture with stirring.[1][11]

  • Isolation & Purification: The crude 1,4-dinitronaphthalene precipitates and is collected by filtration.[1][11] The precipitate is washed sequentially with water, a 2% sodium hydroxide solution, and again with water.[1][11] The dried solid is then extracted with boiling 95% ethanol. Upon concentration of the ethanol extract, crystalline 1,4-dinitronaphthalene is obtained, which can be further purified by recrystallization from aqueous ethanol to yield pale yellow needles.[1][11]

Visualized Workflows and Pathways

The following diagrams illustrate the key chemical transformations and separation logic described in the protocols.

G cluster_0 Direct Nitration of Naphthalene cluster_1 Isomer Separation Naphthalene Naphthalene Mononitro_mix 1-Nitronaphthalene (major) & 2-Nitronaphthalene (minor) Naphthalene->Mononitro_mix HNO₃, H₂SO₄ Dinitro_mix Crude Dinitronaphthalene Mixture (1,5-DNN and 1,8-DNN) Mononitro_mix->Dinitro_mix HNO₃, H₂SO₄ (harsher conditions) Dinitro_mix_sep Crude DNN Mixture Separation Separation Dinitro_mix_sep->Separation Fractional Crystallization (e.g., Dichloroethane) Isomer_1_5 1,5-Dinitronaphthalene (B40199) Separation->Isomer_1_5 Less Soluble Isomer_1_8 1,8-Dinitronaphthalene Separation->Isomer_1_8 More Soluble

Caption: Direct nitration of naphthalene and subsequent isomer separation.

G cluster_0 Synthesis of 1,4-Dinitronaphthalene Start 4-Nitro-1-naphthylamine Diazonium 4-Nitronaphthalene- 1-diazonium salt Start->Diazonium 1. NaNO₂, H₂SO₄ 2. Ether Crude_Product Crude 1,4-Dinitronaphthalene Diazonium->Crude_Product Addition to Decomposition Mixture Decomposition Decomposition Mixture (CuSO₄, Na₂SO₃, NaNO₂) Decomposition->Crude_Product Pure_Product Purified 1,4-Dinitronaphthalene Crude_Product->Pure_Product Purification (Washing, Recrystallization)

Caption: Synthesis of 1,4-dinitronaphthalene via a modified Sandmeyer reaction.

References

Unraveling the Photocatalytic Degradation of Dinitronaphthalene Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the photocatalytic degradation rates of dinitronaphthalene (DNN) isomers reveals significant variations influenced by the position of the nitro groups on the naphthalene (B1677914) core. This guide provides a comparative analysis of the degradation kinetics, supported by experimental data, to offer insights for researchers and scientists in environmental remediation and chemical degradation studies.

The photocatalytic oxidation of three dinitronaphthalene isomers—1,3-dinitronaphthalene, 1,5-dinitronaphthalene, and 1,8-dinitronaphthalene—was investigated using titanium dioxide (TiO2) Degussa P-25 as the photocatalyst under simulated solar irradiation. The degradation rates were monitored by gas chromatography, and the overall mineralization was assessed by total organic carbon (TOC) analysis.

Comparative Degradation Rates

The experimental results indicate a clear difference in the photocatalytic degradation rates among the studied DNN isomers. The degradation follows pseudo-first-order kinetics, and the rate constants (k) provide a quantitative measure of the degradation efficiency.

Dinitronaphthalene IsomerApparent Rate Constant (k, min⁻¹)Half-life (t½, min)
This compoundData not available in snippetsData not available in snippets
1,5-DinitronaphthaleneData not available in snippetsData not available in snippets
1,8-DinitronaphthaleneData not available in snippetsData not available in snippets

Quantitative data on rate constants and half-lives were not explicitly available in the provided search snippets. The primary source paper by Bekbolet et al. (2009) would contain this specific information.

Theoretical calculations using Density Functional Theory (DFT) were employed to understand the reactivity of the isomers. These calculations suggest that the differences in degradation rates are attributable to the isomers' adsorptive capacities on the TiO2 surface, highlighting that local electronic properties are better predictors of reactivity than global molecular properties.[1][2] The reactions are characterized as orbital-controlled and electrophilic in nature.[1][2]

Experimental Protocols

The photocatalytic degradation experiments were conducted under controlled laboratory conditions to ensure a reliable comparison of the DNN isomers.

Materials and Methods:

  • Photocatalyst: TiO₂ Degussa P-25 was used as the semiconductor photocatalyst.[1][2]

  • Reactants: this compound, 1,5-Dinitronaphthalene, and 1,8-Dinitronaphthalene.[1][2]

  • Photoreactor: A Solarbox photoreactor equipped with a Xenon lamp was used to simulate solar radiation.[1][2]

  • Analysis: The concentration of the individual DNN isomers was monitored using a gas chromatographic method. The extent of mineralization was determined by measuring the nonpurgable organic carbon content using a Total Organic Carbon (TOC) analyzer.[1][2]

Procedure:

A suspension of the TiO₂ photocatalyst in an aqueous solution of the specific dinitronaphthalene isomer was prepared. The suspension was then irradiated in the photoreactor under controlled temperature and stirring. Aliquots were withdrawn at specific time intervals and analyzed by gas chromatography to determine the remaining concentration of the DNN isomer. TOC analysis was performed on the samples to evaluate the conversion of the organic compound to CO₂, water, and other inorganic substances.

Visualizing the Process and Influencing Factors

To better understand the experimental workflow and the key factors influencing the photocatalytic degradation of dinitronaphthalene isomers, the following diagrams are provided.

G cluster_0 Preparation cluster_1 Photocatalytic Reaction cluster_2 Analysis DNN_solution Aqueous DNN Isomer Solution Suspension TiO2 Suspension DNN_solution->Suspension TiO2 TiO2 Photocatalyst TiO2->Suspension Photoreactor Irradiation in Photoreactor (Xenon Lamp) Suspension->Photoreactor Sampling Periodic Sampling Photoreactor->Sampling GC_Analysis Gas Chromatography (GC) Analysis (DNN Concentration) Sampling->GC_Analysis TOC_Analysis Total Organic Carbon (TOC) Analysis (Mineralization) Sampling->TOC_Analysis

Caption: Experimental workflow for the photocatalytic degradation of dinitronaphthalene isomers.

G cluster_0 Isomer Properties cluster_1 Experimental Conditions center_node Photocatalytic Degradation Rate Adsorption Adsorption on Catalyst Surface Adsorption->center_node Electronic_Properties Local Electronic Properties (Fukui Functions, Hardness) Electronic_Properties->center_node Catalyst_Type Photocatalyst Type (e.g., TiO2) Catalyst_Type->center_node Light_Source Light Source & Intensity (e.g., Xenon Lamp) Light_Source->center_node pH Solution pH pH->center_node Concentration Initial Pollutant Concentration Concentration->center_node

Caption: Factors influencing the photocatalytic degradation rate of dinitronaphthalene isomers.

References

Cross-Validation of Analytical Techniques for Dinitronaphthalene Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of dinitronaphthalene (DNN) isomers is crucial in various fields, from environmental monitoring to toxicological studies and pharmaceutical quality control. The selection of an appropriate analytical technique is paramount for achieving desired sensitivity, selectivity, and throughput. This guide provides a comprehensive comparison of three widely used analytical techniques for the analysis of dinitronaphthalenes: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Quantitative Method Comparison

The performance of each analytical technique is summarized below. The data presented is a synthesis from various studies on dinitronaphthalenes and structurally similar compounds, such as dinitrotoluenes and other nitroaromatic compounds. These values can serve as a general guideline for method selection and development.

Performance MetricGC-MSHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.09 - 1.5 µg/L0.1 - 10 µg/L0.01 - 1 µg/L
Limit of Quantification (LOQ) 0.3 - 5.0 µg/L0.3 - 30 µg/L0.03 - 3 µg/L
Linearity (R²) > 0.99> 0.99> 0.999
Accuracy (% Recovery) 85 - 115%90 - 110%95 - 105%
Precision (% RSD) < 15%< 10%< 5%
Selectivity HighModerate to HighVery High
Throughput ModerateHighModerate to High
Cost ModerateLowHigh

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are generalized experimental protocols for the analysis of dinitronaphthalenes using GC-MS, HPLC-UV, and LC-MS/MS.

Sample Preparation (General)

For environmental matrices such as water and soil, a sample preparation step is typically required to extract and concentrate the dinitronaphthalene isomers.

  • Water Samples: Liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., dichloromethane (B109758) or hexane) or solid-phase extraction (SPE) using a C18 or polymeric sorbent are common techniques.

  • Soil and Solid Samples: Soxhlet extraction, ultrasonic extraction, or pressurized liquid extraction (PLE) with an appropriate solvent mixture (e.g., acetone/hexane) are frequently employed.

  • Biological Matrices: Protein precipitation followed by LLE or SPE is a common approach for samples like plasma or tissue homogenates.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like dinitronaphthalenes.

  • Chromatographic System: A gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Splitless injection at a temperature of 250-280°C.

  • Oven Temperature Program:

    • Initial temperature: 60-80°C, hold for 1-2 minutes.

    • Ramp: 10-20°C/min to 280-300°C.

    • Final hold: 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis to enhance sensitivity.

    • Mass Range: 50-350 amu.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective technique for the analysis of non-volatile and thermally labile compounds.

  • Chromatographic System: An HPLC system with a quaternary or binary pump and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed with a mixture of water (often with a modifier like 0.1% formic acid or an acetate (B1210297) buffer) and an organic solvent such as acetonitrile (B52724) or methanol.

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Column Temperature: 25 - 40°C.

  • Detection: UV detection at a wavelength where dinitronaphthalene isomers exhibit strong absorbance (e.g., 254 nm). A DAD can provide spectral information to aid in peak identification and purity assessment.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.

  • Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) or HPLC system.

  • Column: A reversed-phase C18 or phenyl-hexyl column with smaller particle sizes (e.g., < 2 µm) for better resolution and speed.

  • Mobile Phase: Similar to HPLC-UV, using a gradient of water and acetonitrile or methanol, often with formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Mass Spectrometer:

    • Ionization Source: Electrospray Ionization (ESI) is commonly used, typically in negative ion mode for nitroaromatic compounds.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each dinitronaphthalene isomer.

Mandatory Visualization

Dinitronaphthalene_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Processing & Reporting Sample_Collection Sample Collection (Water, Soil, Biological) Extraction Extraction (LLE, SPE, Soxhlet) Sample_Collection->Extraction Concentration Concentration (Evaporation) Extraction->Concentration Filtration Filtration / Cleanup Concentration->Filtration GC_MS GC-MS Filtration->GC_MS Injection HPLC_UV HPLC-UV Filtration->HPLC_UV Injection LC_MS_MS LC-MS/MS Filtration->LC_MS_MS Injection Chromatogram_Processing Chromatogram Processing (Peak Integration) GC_MS->Chromatogram_Processing HPLC_UV->Chromatogram_Processing LC_MS_MS->Chromatogram_Processing Quantification Quantification (Calibration Curve) Chromatogram_Processing->Quantification Method_Validation Method Validation (Accuracy, Precision) Quantification->Method_Validation Reporting Reporting Method_Validation->Reporting

Caption: General experimental workflow for dinitronaphthalene analysis.

Conclusion

The choice of an analytical technique for dinitronaphthalene analysis depends on the specific requirements of the study.

  • GC-MS is a reliable and well-established method, particularly suitable for volatile and semi-volatile DNN isomers. Its high selectivity makes it a good choice for complex matrices.

  • HPLC-UV is a cost-effective and high-throughput technique, ideal for routine analysis where high sensitivity is not the primary concern. Its applicability to non-volatile and thermally labile compounds is a key advantage.

  • LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level quantification in challenging matrices and for applications requiring a high degree of confidence in the results.

A thorough cross-validation of these techniques, considering the specific dinitronaphthalene isomers of interest and the sample matrix, is recommended to ensure the accuracy and reliability of the analytical data. This guide provides a foundational framework for researchers to make informed decisions in selecting and developing the most appropriate analytical methodology for their needs.

Safety Operating Guide

Proper Disposal of 1,3-Dinitronaphthalene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals like 1,3-Dinitronaphthalene is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans with procedural, step-by-step guidance.

Immediate Safety and Handling Precautions

This compound is a hazardous compound that requires careful handling in a controlled laboratory environment. Before any handling or disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this specific chemical.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:

  • Gloves: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical safety goggles and a face shield.

  • Lab Coat: A flame-resistant lab coat.

  • Respiratory Protection: A NIOSH-approved respirator is necessary if handling the powder outside of a chemical fume hood.[1]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes.[2]

  • Inhalation: Move to fresh air immediately.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] In all cases of exposure, seek immediate medical attention.

Spill Cleanup: In the event of a small spill, dampen the solid material with a solvent like acetone (B3395972) to prevent dust formation.[1] Carefully transfer the dampened material and any contaminated absorbent materials into a suitable, sealed container for disposal as hazardous waste.[1] Wash the spill area with acetone followed by soap and water.[1]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, essential for its safe handling and disposal.

PropertyValueSource
Molecular Formula C₁₀H₆N₂O₄[3]
Molecular Weight 218.17 g/mol [3]
Appearance Beige powder[3]
Melting Point 146-148 °C
Solubility in Water Insoluble[3]
GHS Hazard Statements H315, H319, H335

Disposal Procedures

The disposal of this compound must be conducted in strict accordance with federal, state, and local regulations. It is classified as a hazardous and potentially reactive chemical.[4] Therefore, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Waste Characterization and Segregation
  • Hazardous Waste Determination: this compound and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) must be treated as hazardous waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Keep it separate from incompatible materials such as strong oxidizing agents.[2]

Waste Collection and Labeling
  • Container: Use a designated, leak-proof, and compatible container for collecting this compound waste. The original container can be used if it is in good condition.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

Disposal Workflow

The following diagram outlines the general workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_deactivation Chemical Deactivation (Optional - Consult EHS) cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood deactivation_q Deactivation Required by EHS? fume_hood->deactivation_q deactivation_proc Perform Chemical Reduction (e.g., with Iron/Acetic Acid) deactivation_q->deactivation_proc Yes collect_waste Collect Waste in a Labeled, Compatible Container deactivation_q->collect_waste No neutralize Neutralize Reaction Mixture deactivation_proc->neutralize test_neutral Test for Complete Deactivation neutralize->test_neutral test_neutral->collect_waste store_waste Store in a Designated Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs disposal Professional Hazardous Waste Disposal contact_ehs->disposal

Disposal Workflow for this compound

Experimental Protocol: Chemical Deactivation (Reduction of Nitro Groups)

For laboratories equipped to perform chemical deactivation, the reduction of the nitro groups to less hazardous amino groups is a potential treatment step before disposal. This procedure should only be carried out by trained personnel and with the explicit approval of your institution's EHS department. The following is a general protocol based on the reduction of nitroarenes using iron in an acidic medium.[5][6]

Materials:

  • This compound waste

  • Iron powder (Fe)

  • Glacial acetic acid (CH₃COOH)

  • Ethanol (optional, as a co-solvent)

  • Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization

  • pH paper or meter

  • Stir plate and stir bar

  • Reaction flask and condenser

Procedure:

  • Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reaction Mixture: For each gram of this compound, add approximately 2-3 grams of iron powder to the flask. Add a suitable solvent such as a mixture of water and ethanol, followed by glacial acetic acid. The exact ratios should be determined based on a literature review for similar compounds or a small-scale test reaction.

  • Reaction: Heat the mixture to a gentle reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is no longer visible.

  • Workup and Neutralization:

    • Cool the reaction mixture to room temperature.

    • Carefully filter the mixture to remove the iron salts.

    • Slowly and carefully neutralize the acidic filtrate by adding a saturated solution of sodium bicarbonate or another suitable base. Be cautious as this will generate carbon dioxide gas.

    • Continuously monitor the pH until it is in the neutral range (pH 6-8).

  • Waste Collection: The neutralized aqueous solution and the filtered iron salts should be collected as hazardous waste. Although the primary hazardous constituent has been transformed, the resulting mixture may still contain components that require professional disposal.

Safety Considerations for Deactivation:

  • The reduction of nitro compounds can be exothermic. Proceed with caution and ensure adequate cooling is available.

  • The reaction may produce flammable hydrogen gas. Ensure the reaction is conducted in a well-ventilated fume hood away from ignition sources.

  • Always perform a small-scale test reaction before proceeding with larger quantities of waste.

By adhering to these guidelines and working closely with your institution's EHS department, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1,3-Dinitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 1,3-Dinitronaphthalene. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Essential Safety and Handling Information

This compound is a solid chemical compound that poses several health risks, primarily causing skin, eye, and respiratory system irritation.[1][2] It is classified as a combustible solid and may be sensitive to heat or shock.[1][3] Therefore, stringent safety measures are imperative during its handling and disposal.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a full-face shield where splashing is a risk.[4]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Disposable gloves are preferred.[4][5]
Respiratory Protection A NIOSH-approved N95 dust mask or a respirator with an organic vapor cartridge is required, especially when handling powders.[3]
Body Protection A lab coat or chemical-resistant coveralls to prevent skin contact.[5]
Foot Protection Closed-toe shoes are mandatory in the laboratory environment.
Quantitative Data Summary

While specific Occupational Exposure Limits (OELs) for this compound are not established by major regulatory bodies, it is crucial to handle this compound with a high degree of caution. The following table provides key physical and chemical properties.

PropertyValue
Chemical Formula C₁₀H₆N₂O₄
Molecular Weight 218.17 g/mol [1][3]
Appearance Beige powder
Melting Point 146-148 °C[3]
Solubility in Water Insoluble[1]
Storage Temperature Room temperature, in a dry, well-ventilated area[6]

Operational Plan for Handling this compound

A systematic approach to handling this compound is critical to minimize risk. The following workflow diagram and step-by-step protocol outline the necessary procedures.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_ppe Don Personal Protective Equipment prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup Ensure proper fit and function handle_weigh Weigh Solid This compound prep_setup->handle_weigh Minimize dust creation handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer Use appropriate utensils cleanup_decon Decontaminate Glassware and Surfaces handle_transfer->cleanup_decon After experiment completion cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste Follow lab-specific protocols dispose_ppe Doff and Dispose of Contaminated PPE cleanup_waste->dispose_ppe Prepare for final disposal dispose_waste Arrange for Licensed Waste Disposal dispose_ppe->dispose_waste Final step

Figure 1. Workflow for the safe handling and disposal of this compound.
Step-by-Step Handling Protocol

1. Preparation:

  • Don all required PPE as outlined in the table above.

  • Work in a well-ventilated area , preferably a chemical fume hood, to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible.

2. Handling:

  • Avoid the formation of dust when handling the solid compound.[6]

  • Use appropriate tools (e.g., spatulas) for transferring the chemical.

  • Keep containers of this compound tightly closed when not in use.[7]

  • Be aware that this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[7]

3. In Case of a Spill:

  • For small spills, dampen the solid material with a solvent like acetone (B3395972) to prevent dust from becoming airborne.[8]

  • Carefully transfer the dampened material and any contaminated absorbent materials into a suitable, labeled container for hazardous waste.[8]

  • Wash the contaminated area thoroughly with soap and water.[8]

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • All disposable materials that have come into contact with this compound, including gloves, weigh boats, and contaminated paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Unused or waste this compound should be collected in its own sealed and labeled container.

2. Disposal Procedure:

  • Disposal of this compound must be carried out through an approved and licensed hazardous waste disposal company.[7]

  • Do not dispose of this chemical down the drain or in regular trash.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

By adhering to these rigorous safety and handling protocols, you can significantly mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dinitronaphthalene
Reactant of Route 2
Reactant of Route 2
1,3-Dinitronaphthalene

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